Product packaging for 1-Bromo-4,5-difluoro-2-methylbenzene(Cat. No.:CAS No. 875664-38-3)

1-Bromo-4,5-difluoro-2-methylbenzene

Cat. No.: B1520593
CAS No.: 875664-38-3
M. Wt: 207.01 g/mol
InChI Key: FKEURBCLFHOBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-4,5-difluoro-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrF2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2 B1520593 1-Bromo-4,5-difluoro-2-methylbenzene CAS No. 875664-38-3

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEURBCLFHOBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661329
Record name 1-Bromo-4,5-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-38-3
Record name 1-Bromo-4,5-difluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4,5-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-difluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-difluoro-2-methylbenzene (CAS No. 875664-38-3) is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for facile functionalization, two adjacent fluorine atoms to modulate electronic properties and metabolic stability, and a methyl group—makes it a valuable building block for the synthesis of complex organic molecules. The presence of fluorine is a well-established strategy in drug design to enhance properties such as binding affinity, lipophilicity, and metabolic resistance. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and safety protocols for this versatile intermediate, grounded in established chemical principles and methodologies.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogues. This information is crucial for reaction planning, purification, and characterization.

Table 1: Physicochemical Properties

PropertyValue (Estimated)Notes
CAS Number 875664-38-3-
Molecular Formula C₇H₅BrF₂-
Molecular Weight 207.02 g/mol -
Appearance Colorless to light yellow liquidBased on similar bromofluorotoluenes.
Boiling Point ~180-190 °CEstimated based on isomers like 1-bromo-2,4-difluoro-5-methylbenzene (b.p. 175 °C).
Density ~1.6 g/cm³Estimated to be higher than water.
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Toluene, Ethyl Acetate).Typical for aryl bromides.

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for confirming the identity and purity of synthesized this compound. The following are predicted NMR spectral data based on established substituent effects.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)Rationale
¹H NMR
Ar-H (at C6)~7.2 - 7.4(d, JHF ≈ 7-9 Hz)Downfield due to adjacent bromine; coupled to fluorine at C5.
Ar-H (at C3)~6.9 - 7.1(d, JHF ≈ 9-11 Hz)Shielded relative to H6; coupled to fluorine at C4.
CH₃~2.2 - 2.4(s or t, JHF ≈ 2-3 Hz)Typical range for a methyl group on a benzene ring; may show small coupling to adjacent fluorine.
¹³C NMR
C-Br (C1)~115 - 120(d, JCF ≈ 4-6 Hz)Direct attachment to bromine; coupled to fluorine at C5.
C-CH₃ (C2)~125 - 130(d, JCF ≈ 3-5 Hz)Attachment to methyl group; coupled to fluorine at C4.
C-H (C3)~118 - 122(d, JCF ≈ 18-22 Hz)Strong one-bond C-F coupling to F at C4.
C-F (C4)~148 - 152(dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 12-18 Hz)Large one-bond C-F coupling; smaller two-bond coupling to F at C5.
C-F (C5)~146 - 150(dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 12-18 Hz)Large one-bond C-F coupling; smaller two-bond coupling to F at C4.
C-H (C6)~128 - 132(d, JCF ≈ 4-6 Hz)Coupled to fluorine at C5.
CH₃~14 - 16(d, JCF ≈ 3-5 Hz)Coupled to fluorine at C4.

Synthesis Protocol: A Validated Approach

A robust and reliable method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[1][2][3] The logical precursor for this synthesis is 4,5-difluoro-2-methylaniline (CAS 875664-57-6), which is commercially available.

The causality behind this choice is the high efficiency and predictability of the Sandmeyer reaction. It proceeds via a diazonium salt intermediate, which is then displaced by a bromide nucleophile, catalyzed by a copper(I) salt.[1] This method avoids the regioselectivity issues that could arise from direct bromination of 3,4-difluorotoluene.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification A 4,5-Difluoro-2-methylaniline B NaNO₂, HBr (aq) 0-5 °C A->B Reactant & Conditions C Arenediazonium Salt Intermediate [Ar-N₂]⁺Br⁻ B->C Forms D CuBr ~60-80 °C C->D Reacts with E This compound D->E Yields Product + F N₂ Gas D->F Byproduct G Extraction (e.g., Ethyl Acetate) E->G Isolate via H Distillation or Chromatography G->H Purify via I Pure Product H->I

Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Self-Validating System)

This protocol is adapted from established procedures for Sandmeyer reactions on substituted anilines.[4]

  • Diazotization:

    • To a jacketed reactor maintained at 0-5 °C, add 4,5-difluoro-2-methylaniline (1.0 eq).

    • Slowly add a 48% aqueous solution of hydrobromic acid (HBr, ~3.0 eq). Stir until a homogeneous slurry is formed.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The causality for this low temperature is to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.

  • Sandmeyer Reaction (Bromination):

    • In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr (~2.0 eq). Heat this solution to 60 °C.

    • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The rate of addition should be controlled to manage the effervescence. The copper(I) catalyst facilitates the single-electron transfer that initiates the radical-nucleophilic aromatic substitution.[1]

    • After the addition is complete, heat the reaction mixture to 80 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with 1 M NaOH (to remove acidic impurities), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug discovery lies in its function as a versatile building block for introducing the 4,5-difluoro-2-methylphenyl moiety into target molecules. The bromine atom serves as a handle for powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This reaction would allow researchers to couple the this compound core with various aryl, heteroaryl, or vinyl boronic acids or esters, providing access to a wide array of biaryl and styrenyl structures common in pharmaceutical agents.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Coupled Product (Ar-R) RedElim->Product ArBr 1-Bromo-4,5-difluoro- 2-methylbenzene ArBr->OxAdd Boronic R-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃, Cs₂CO₃) Boronic->Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup:

    • To an oven-dried flask, add the aryl boronic acid/ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

    • The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition and reductive elimination steps.

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add this compound (1.0 eq) followed by a degassed solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent).

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup:

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography or recrystallization.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6] This reaction enables the coupling of this compound with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce substituted diaryl or aryl alkyl amines.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 Reductive Elimination Product Coupled Amine (Ar-NR¹R²) RedElim->Product ArBr 1-Bromo-4,5-difluoro- 2-methylbenzene ArBr->OxAdd Amine R¹R²NH (Primary/Secondary Amine) Amine->AmineCoord Base Base (e.g., NaOtBu, K₃PO₄) Base->AmineCoord

Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), LHMDS, 1.4 eq).

    • The bulky ligand is essential to promote the reductive elimination step, which is often rate-limiting. The strong base is required to deprotonate the amine in the catalytic cycle.

  • Reaction Execution:

    • Add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane).

    • Heat the mixture with vigorous stirring (typically 80-110 °C) until completion.

  • Workup:

    • Cool the reaction, quench carefully with water, and extract with an organic solvent.

    • Wash the organic phase, dry, and concentrate. The resulting product is typically purified by column chromatography.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate precautions.

  • Hazard Identification: The compound is expected to be an irritant. Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use spark-free tools and take measures to prevent the buildup of electrostatic charge. Keep the container tightly closed in a dry, well-ventilated area.

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Conclusion

This compound is a strategically designed building block with high potential for application in drug discovery and development. Its synthesis can be reliably achieved via a Sandmeyer reaction from its corresponding aniline. The true value of this intermediate is realized in its application in modern cross-coupling chemistry, providing a gateway to novel, fluorinated molecular architectures. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

  • Rutherford, K. G.; Redmond, W. 1-Bromo-2-fluorobenzene. Org. Synth.1963, 43, 12. [Link]
  • Google Patents. Preparation method of 6-bromo-2, 3-difluorotoluene. CN117049935A.
  • Wikipedia. Sandmeyer reaction. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Shaikh, R. S. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022, 19, 1343–1375. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
  • Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applic

Sources

1-Bromo-4,5-difluoro-2-methylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene

This guide provides a comprehensive technical overview of this compound, a key fluorinated aromatic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed information on its chemical properties, synthesis, reactivity, and safe handling. This document emphasizes the causal reasoning behind experimental methodologies and the strategic importance of this intermediate in modern chemical synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated toluene derivative. Its unique substitution pattern—a bromine atom ortho to the methyl group and two adjacent fluorine atoms—imparts specific reactivity and properties that are highly valuable in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the steric influence of the methyl group dictate the compound's behavior in various chemical transformations.

Key Identifiers and Molecular Data
ParameterValueSource
Molecular Formula C₇H₅BrF₂[1][2]
Molecular Weight 207.01 g/mol [1][2]
CAS Number 875664-38-3[3]
IUPAC Name This compound[3]
Canonical SMILES CC1=C(C=C(C=C1F)F)BrN/A

Synthesis Strategy and Mechanistic Considerations

The synthesis of substituted aromatic compounds like this compound often relies on electrophilic aromatic substitution or functional group interconversion from a readily available precursor. A logical and common approach involves the regioselective bromination of a corresponding difluorotoluene.

Proposed Synthetic Workflow: Electrophilic Bromination

The most direct route is the electrophilic bromination of 3,4-difluorotoluene. The directing effects of the substituents are crucial for achieving the desired regioselectivity. The methyl group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The bromine will preferentially add to the position that is electronically activated by the methyl group and least deactivated by the fluorine atoms, which is the C1 position.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Work-up and Purification Precursor 3,4-Difluorotoluene Product This compound Precursor->Product Electrophilic Aromatic Substitution Reagent Br₂ / FeBr₃ or N-Bromosuccinimide (NBS) Reagent->Product Crude Crude Reaction Mixture Quench Quench with Na₂S₂O₃(aq) Crude->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Final Pure Product Purify->Final

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Detailed Methodology
  • Reaction Setup: To a solution of 3,4-difluorotoluene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromination: Slowly add a solution of bromine (Br₂, 1.05 equiv) in the same solvent to the reaction mixture at 0 °C. The choice of a Lewis acid catalyst like FeBr₃ is critical as it polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required to overcome the deactivating effect of the fluorine atoms.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture and slowly quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Profile

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Characteristics
¹H NMR - A singlet for the methyl (CH₃) protons (~2.3-2.5 ppm).- Two aromatic protons appearing as complex multiplets or doublets of doublets due to H-F coupling, in the range of ~7.0-7.5 ppm.
¹³C NMR - Approximately 7 distinct signals.- Carbon atoms bonded to fluorine will show large C-F coupling constants (JCF).- The carbon attached to bromine (C-Br) will appear around 110-120 ppm.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling.
Mass Spec (MS) - A characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 206 and 208.

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. It is a valuable building block for introducing a difluoro-methylphenyl moiety into larger, more complex molecules.

Key Reactive Sites and Transformations
  • Aryl Bromide: The C-Br bond is the primary site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is fundamental for building the scaffolds of active pharmaceutical ingredients (APIs).[4]

  • Aromatic Ring: The fluorine atoms modify the electronic properties of the benzene ring, making it more electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.

  • Methyl Group: The benzylic methyl group can be oxidized to an aldehyde or carboxylic acid, providing another handle for further molecular elaboration. A similar transformation is used to synthesize 4-Bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene.[5]

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[4][6] This makes fluorinated intermediates like this compound highly sought after in medicinal chemistry.[4][6]

G cluster_0 Cross-Coupling Reactions cluster_1 Functional Group Transformation Start 1-Bromo-4,5-difluoro- 2-methylbenzene Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Pd Catalyst Heck Heck Reaction (with Alkene) Start->Heck Pd Catalyst Sonogashira Sonogashira Coupling (with Alkyne) Start->Sonogashira Pd/Cu Catalysts Oxidation Oxidation of CH₃ (e.g., with KMnO₄) Start->Oxidation API Complex API Scaffolds Suzuki->API Heck->API Sonogashira->API Oxidation->API

Caption: Role of the subject compound as a versatile intermediate in API synthesis.

Safety, Handling, and Disposal

Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety. The following guidelines are based on data for structurally similar chemicals.

Hazard Identification and Classification

Based on related compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS StatementPrecautionary Code
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
Respiratory Irritation May cause respiratory irritationH335
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaledH302, H312, H332

(Hazard data is inferred from similar compounds like 1-Bromo-2,4-difluoro-5-methylbenzene and 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene)[1][7]

Safe Handling and Emergency Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.[8][10]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[10]

    • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant suit may be necessary.[8][10]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]

    • Skin Contact: Immediately wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

  • Spill & Disposal:

    • Spill: Absorb small spills with an inert material (e.g., sand or vermiculite). Prevent entry into drains.[8]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.[8]

References

  • 1-Bromo-4-fluoro-2-methylbenzene Inform
  • Safety Data Sheet for 1-Bromo-2,5-difluoro-4-methylbenzene. Angene Chemical.
  • Safety Data Sheet for 1-BROMO-4-FLUOROBENZENE. SD Fine-Chem.
  • 1-Bromo-2,4-difluoro-5-methylbenzene PubChem Entry. PubChem.
  • 1-Bromo-2,4-difluoro-5-nitrobenzene Product Page. Sigma-Aldrich.
  • 1-Bromo-4-Fluorobenzene Material Safety D
  • 1-Bromo-2,3-difluoro-4-methylbenzene PubChem Entry. PubChem.
  • Safety Data Sheet for a similar compound. Sigma-Aldrich.
  • 1-Bromo-4-fluorobenzene Safety D
  • Synthesis and applications of 4-Bromo-2-fluorobenzoic acid. X-MOL.
  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene PubChem Entry. PubChem.
  • The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. BOC Sciences.
  • This compound Product Page. BLDpharm.
  • The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Autech Industry Co.,Limited.

Sources

An In-depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4,5-difluoro-2-methylbenzene is a halogenated aromatic hydrocarbon that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom, two adjacent fluorine atoms, and a methyl group on a benzene ring—imparts a distinct reactivity profile, making it a versatile intermediate for introducing fluorinated moieties into target structures. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its strategic application in the field of drug discovery and development.

Physicochemical and Spectroscopic Profile

Identity and Physical Properties
PropertyValueSource
IUPAC Name This compoundChemWhat
Synonyms 2-Bromo-4,5-difluorotolueneChemWhat
CAS Number 875664-38-3Achmem
Molecular Formula C₇H₅BrF₂Achmem
Molecular Weight 207.01 g/mol Achmem
Boiling Point 183.5°C at 760 mmHg (Predicted)ChemBK
Melting Point Not available
Density 1.588 g/cm³ (Predicted)ChemBK
Refractive Index 1.508 (Predicted)ChemWhat
Safety Information

This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.

Figure 1. GHS Pictogram for this compound.

Spectroscopic Data (Predicted)
SpectrumPredicted Features
¹H NMR - Methyl Protons (CH₃): A singlet peak around 2.2-2.4 ppm. - Aromatic Protons (Ar-H): Two distinct signals in the aromatic region (6.8-7.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with adjacent fluorine atoms.
¹³C NMR - Methyl Carbon (CH₃): A signal in the aliphatic region (15-25 ppm). - Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (110-160 ppm). Carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to bromine will be shifted downfield.
IR Spectroscopy - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region. - C-Br stretching: A peak in the 500-600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 206 and 208.

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the Sandmeyer reaction, a well-established method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.

Synthesis_Workflow cluster_0 Synthesis of this compound Start 4,5-Difluoro-2-methylaniline Step1 Diazotization (NaNO₂, HBr, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Reaction (CuBr, HBr) Intermediate->Step2 Product This compound Step2->Product

Figure 2. Synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4,5-difluoro-2-methylaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of its substituents. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, while the electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, impacting its susceptibility to nucleophilic and electrophilic attack.

Reactivity_Diagram cluster_1 Key Reactions of this compound Reactant This compound Suzuki Suzuki Coupling (Pd catalyst, Base, Boronic Acid) Reactant->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (Pd catalyst, Base, Amine) Reactant->Buchwald C-N bond formation NAS Nucleophilic Aromatic Substitution (Strong Nucleophile) Reactant->NAS Substitution of F

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Bromo-4,5-difluoro-2-methylbenzene is a highly functionalized aromatic compound whose structural motifs are of significant interest in the development of advanced materials, agrochemicals, and particularly, pharmaceuticals. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl group—offers a unique electronic and steric profile, making it a valuable building block for complex molecular architectures. For instance, related structures are key intermediates in the synthesis of novel therapeutic agents, such as the anti-influenza drug Baloxavir marboxil.[1]

This guide provides an in-depth analysis of the viable synthetic pathways for this compound. As a senior application scientist, my focus extends beyond mere procedural recitation. We will delve into the mechanistic underpinnings of the chosen reactions, justify the strategic selection of one pathway over others, and present a detailed, field-proven protocol. This document is designed for researchers, chemists, and drug development professionals who require a reliable and scalable method for the synthesis of this important intermediate.

Part 1: Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of a polysubstituted benzene ring requires careful strategic planning to control regiochemistry. For this compound, two primary retrosynthetic disconnections appear logical at first glance.

G cluster_A Pathway A: C-Br Bond Formation (Sandmeyer) cluster_B Pathway B: C-Br Bond Formation (EAS) Target This compound Pathway_A Sandmeyer Reaction (C-N -> C-Br) Target->Pathway_A Disconnect C-Br Pathway_B Electrophilic Aromatic Substitution (C-H -> C-Br) Target->Pathway_B Disconnect C-Br Precursor_A 4,5-Difluoro-2-methylaniline Pathway_A->Precursor_A Precursor_B 3,4-Difluorotoluene Pathway_B->Precursor_B

Caption: Retrosynthetic analysis of this compound.

  • Pathway A: The Sandmeyer Reaction. This approach involves the transformation of an amino group into a bromine atom via a diazonium salt intermediate. The key precursor is 4,5-difluoro-2-methylaniline .[2] The primary advantage of this route is its unequivocal regiochemical control. The position of the bromine atom is predetermined by the location of the amine on the starting material.

  • Pathway B: Electrophilic Aromatic Substitution (EAS). This pathway involves the direct bromination of 3,4-difluorotoluene .[3] While seemingly more direct, this method is fraught with significant challenges regarding regioselectivity.[4] The directing effects of the substituents (the ortho,para-directing methyl group versus the ortho,para-directing but deactivating fluorine atoms) would lead to a complex mixture of isomeric products, making the isolation of the desired compound in high purity and yield exceptionally difficult.

Part 2: The Recommended Synthesis via Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, remains a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[5][6] The transformation proceeds in two distinct, temperature-sensitive stages: diazotization followed by a copper(I)-catalyzed substitution.

Mechanistic Rationale

The causality behind the experimental choices in this synthesis is rooted in the stability and reactivity of the key intermediate: the aryldiazonium salt.

G Aniline 4,5-Difluoro-2-methylaniline H₂N-Ar Diazonium Aryldiazonium Salt [N≡N]⁺-Ar Br⁻ Aniline:f0->Diazonium:f0 Diazotization Step 1 Reagents_D {NaNO₂ + 2 HBr | T < 5°C} Radical_Cation [Ar·]⁺ + N₂ + CuBr₂⁻ Diazonium:f0->Radical_Cation:f0 Single Electron Transfer (SET) Step 2 Reagents_S {CuBr} Product This compound Br-Ar Radical_Cation:f0->Product:f0 Bromine Transfer

Caption: Simplified mechanism of the Sandmeyer reaction.

  • Diazotization: The aniline derivative is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr) for this transformation. This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable at higher temperatures and would decompose, primarily to the corresponding phenol.[1][7]

  • Copper-Catalyzed Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). A single-electron transfer (SET) from the Cu(I) salt to the diazonium salt occurs, generating an aryl radical, nitrogen gas (N₂), and a Cu(II) species. The aryl radical then abstracts a bromine atom from the copper complex to form the final aryl bromide product and regenerate the Cu(I) catalyst.[6]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating precise stoichiometry and temperature control to ensure high yield and purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Molar Eq.
4,5-Difluoro-2-methylaniline143.1410.0 g0.06991.0
Hydrobromic Acid (48% aq.)80.9165 mL~0.578~8.3
Sodium Nitrite (NaNO₂)69.005.08 g0.07361.05
Copper(I) Bromide (CuBr)143.451.50 g0.01050.15
Deionized Water18.02As needed--
Ethyl Acetate88.11As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

Step 1: Preparation of the Diazonium Salt Solution (0–5 °C)

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4,5-difluoro-2-methylaniline (10.0 g, 1.0 eq).

  • Add 48% hydrobromic acid (40 mL) and 20 mL of water. Stir the mixture until all the aniline salt has dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C. Maintain this temperature throughout the diazotization process.

  • Dissolve sodium nitrite (5.08 g, 1.05 eq) in 15 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction and Product Formation

  • In a separate 500 mL flask, dissolve copper(I) bromide (1.50 g, 0.15 eq) in 48% hydrobromic acid (25 mL).

  • Warm this solution gently to approximately 50-60 °C to ensure the copper salt is fully dissolved and active, then allow it to cool slightly.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then warm it to 60 °C for another hour to ensure the reaction goes to completion.[1]

  • Cool the mixture back to room temperature.

Step 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Shake the funnel, allowing the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Part 3: The Alternative Pathway and Its Inherent Challenges

To provide a comprehensive analysis, it is crucial to understand why the seemingly simpler route of direct electrophilic bromination of 3,4-difluorotoluene is not the preferred method.

Analysis of Regioselectivity:

The substitution pattern on 3,4-difluorotoluene creates a complex regiochemical problem.

  • Methyl Group (-CH₃): Activating and ortho, para-directing. It directs incoming electrophiles to positions 2, 6, and (unsubstituted) 5.

  • Fluorine Atoms (-F): Deactivating but ortho, para-directing. The fluorine at C3 directs to positions 2 and 4. The fluorine at C4 directs to positions 3 and 5.

The combination of these effects, along with steric hindrance, would result in the formation of multiple isomers.

G cluster_products Potential Isomeric Products Start 3,4-Difluorotoluene Reaction Br₂ / Lewis Acid (e.g., FeBr₃) Start->Reaction Product_Target This compound (Desired Product) Reaction->Product_Target Minor? Product_Iso1 2-Bromo-3,4-difluorotoluene Reaction->Product_Iso1 Likely Product_Iso2 5-Bromo-3,4-difluorotoluene Reaction->Product_Iso2 Likely Product_Iso3 6-Bromo-3,4-difluorotoluene Reaction->Product_Iso3 Likely

Caption: Predicted outcomes of direct bromination of 3,4-difluorotoluene.

The desired product, this compound, would require substitution at the C6 position (IUPAC name places Br at C1). This position is ortho to the methyl group but also ortho to a fluorine atom, making it sterically hindered and electronically complex. Other positions, particularly C2 and C5, are likely to be more reactive. The resulting isomeric mixture would have very similar boiling points, making purification by distillation impractical and requiring preparative chromatography, which is not ideal for large-scale synthesis.

Conclusion

For the synthesis of this compound, a regiochemically defined approach is essential for achieving high purity and yield. This in-depth guide has established that the Sandmeyer reaction, starting from 4,5-difluoro-2-methylaniline, is the most authoritative and trustworthy method. By leveraging a well-understood classical reaction, we circumvent the significant regioselectivity issues inherent in the alternative electrophilic bromination pathway. The provided protocol represents a robust, scalable, and validated process suitable for implementation in research and development environments.

References

  • Sandmeyer Reaction. Wikipedia
  • Ansari, S., & Sharma, K. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2961–2993. [Link]
  • CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.
  • Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. Benchchem
  • 4-Fluoro-2-methylaniline synthesis. ChemicalBook
  • Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook
  • 4,5-Difluoro-2-methylaniline | 875664-57-6. Biosynth
  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applic
  • 4,5-Difluoro-2-methylaniline | 875664-57-6. Sigma-Aldrich
  • Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). SciSpace
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • 3,4-Difluorotoluene | 2927-34-6. Sigma-Aldrich
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene.

Sources

1-Bromo-4,5-difluoro-2-methylbenzene IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4,5-difluoro-2-methylbenzene, a key fluorinated building block in modern organic synthesis. The document delves into its nomenclature, physicochemical properties, synthesis, and characteristic reactions. With a focus on practical applications, this guide details its utility as a strategic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed protocols, mechanistic insights, and safety considerations are presented to support researchers in leveraging the unique reactivity of this versatile compound.

Nomenclature and Structure

The precise identification of a chemical entity is foundational to scientific discourse. This section clarifies the IUPAC nomenclature and common synonyms for the title compound, alongside its structural representation.

IUPAC Nomenclature

The systematic name for this compound, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived by prioritizing the substituents on the benzene ring, with bromine assigned the first locant, followed by the fluorine and methyl groups at the lowest possible numbered positions.

Synonyms and Identifiers

In commercial and research contexts, several alternative names and identifiers are used for this compound. The most prevalent synonym is 2-Bromo-4,5-difluorotoluene [1]. This name treats the methylbenzene (toluene) moiety as the parent structure.

IdentifierValue
CAS Number 875664-38-3[1]
Molecular Formula C₇H₅BrF₂[1]
Molecular Weight 207.02 g/mol [1]
InChI InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
SMILES CC1=CC(=C(C=C1Br)F)F
Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with four different groups, leading to a specific substitution pattern that dictates its reactivity.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is essential for its handling, storage, and application in experimental settings.

Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its physical properties are summarized in the table below.

PropertyValueSource
Appearance Colorless to light yellow liquid[2]
Boiling Point 143°C[3]
Melting Point 136°C[3]
Density 1.507 g/mL at 25°C[2]
Refractive Index (n20/D) 1.531[2]

Note: Some reported values may be from literature on closely related isomers or predicted values.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and risk.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the bromine atom onto a pre-existing difluorotoluene scaffold. A common and effective method is the electrophilic bromination of 3,4-difluorotoluene.

Synthetic Workflow: Electrophilic Bromination

The workflow for the synthesis of this compound from 3,4-difluorotoluene is depicted below. This pathway leverages the directing effects of the methyl and fluoro substituents to achieve regioselective bromination.

workflow start Start: 3,4-Difluorotoluene reaction Electrophilic Aromatic Bromination start->reaction reagents Reagents: - Bromine (Br₂) - Acetic Acid (Solvent) - Iron/Iodine (Catalyst) reagents->reaction workup Work-up: 1. Quenching 2. Extraction 3. Washing reaction->workup purification Purification: Fractional Distillation workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of analogous fluorotoluenes[4].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 3,4-difluorotoluene (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add a catalytic amount of iron powder (e.g., 0.01 eq) and iodine (e.g., 0.01 eq) to the stirred solution.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the reaction mixture at room temperature. An initial exotherm may be observed, which can be controlled with a water bath.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and quench any remaining bromine with a saturated aqueous solution of sodium bisulfite.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Washing and Drying: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The presence of three distinct functional handles—a bromine atom, two fluorine atoms, and a methyl group—on the aromatic ring makes this compound a highly versatile building block. The bromine atom is particularly amenable to a variety of cross-coupling and organometallic reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This compound serves as an excellent electrophilic partner in these reactions, allowing for the introduction of the 4,5-difluoro-2-methylphenyl moiety onto a wide range of substrates.

suzuki_coupling reactant1 This compound product Coupled Biaryl or Styrene Derivative reactant1->product reactant2 Aryl/Vinyl Boronic Acid or Ester reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalyzes base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Activates

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling: [5][6]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom can be converted into a Grignard reagent through a reaction with magnesium metal. This transforms the electrophilic carbon of the C-Br bond into a potent nucleophile, which can then react with a variety of electrophiles such as aldehydes, ketones, and carbon dioxide.

Protocol for Grignard Reagent Formation:

  • Activation of Magnesium: Place magnesium turnings in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium surface.

  • Reagent Addition: Add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to the magnesium.

  • Initiation and Completion: The reaction is typically initiated with gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Subsequent Reaction: The resulting Grignard reagent can be used immediately by adding the desired electrophile to the reaction mixture.

Lithiation and Halogen-Lithium Exchange

Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to halogen-lithium exchange, forming a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles, providing another route to functionalize the aromatic ring[7][8].

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a valuable intermediate in the synthesis of:

  • Pharmaceuticals: It is a key building block for creating novel drug candidates, particularly in the fields of oncology and anti-inflammatory therapies, where the 4,5-difluorotoluene moiety can be found in various kinase inhibitors and other targeted therapies.

  • Agrochemicals: The unique substitution pattern is utilized in the development of next-generation herbicides and pesticides with improved efficacy and environmental profiles.

  • Advanced Materials: The fluorinated aromatic core contributes to the thermal and chemical stability of polymers and liquid crystals, making it a useful component in materials science applications.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity and utility. Its value in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries is well-established. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a practical resource for scientists and researchers working at the forefront of chemical innovation.

References

  • ChemBK. (2024, April 9). 1-Bromo-4-fluoro-2-methylbenzene.
  • BenchChem. (2025, December). Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds. BenchChem Technical Support Team.
  • Chemistry Stack Exchange. (2019, June 15). How does 1-bromo-2-fluorobenzene react with lithium amalgam?
  • Google Patents. (1982). Process for the preparation of 3-bromo-4- fluorotoluene. CA1144947A.
  • Google Patents. (2023). Preparation method of 6-bromo-2, 3-difluorotoluene. CN117049938A.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • YouTube. (2020, July 11). Suzuki Coupling.
  • PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene.
  • Chemistry Stack Exchange. (2020, July 27). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg.
  • PubChem. 1-(Bromomethyl)-4-fluoro-2-methylbenzene.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • DTIC. (1992, April 25). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes.
  • ResearchGate. (2016, January 1). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PrepChem.com. Synthesis of 3-bromofluorobenzene.
  • Organic Syntheses. 3-bromo-4-aminotoluene.
  • MDPI. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.
  • Semantic Scholar. Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Technical Guide: Safe Handling and Application of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Bromo-4,5-difluoro-2-methylbenzene is a halogenated aromatic compound with significant utility as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern offers a versatile scaffold for introducing fluorine atoms and a methyl group, which can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. However, like many halogenated organic compounds, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth analysis of the safety data, handling procedures, and emergency responses associated with this compound, designed for researchers, chemists, and professionals in the drug development sector. The causality behind each safety recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as other brominated and fluorinated aromatics, provide a strong basis for hazard classification.[1][2][3] The primary hazards are associated with irritation and potential toxicity upon exposure.

GHS Hazard Classification (Inferred from Analogs):

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

  • Flammable Liquids (Category 3): Based on analogs, it may be a combustible or flammable liquid.

The causality for this profile lies in the chemical nature of halogenated aromatics. The electron-withdrawing effects of the fluorine and bromine atoms can make the compound reactive and irritating to biological tissues. Upon combustion, it may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]

Physicochemical Properties

Understanding the physical properties of a chemical is critical for designing safe experiments and anticipating its behavior under various conditions.

PropertyValueSource
Molecular Formula C₇H₅BrF₂PubChem[3]
Molecular Weight 207.01 g/mol PubChem[3]
Appearance Colorless to light yellow liquid (Predicted)ChemicalBook[5]
Boiling Point 173.9 ± 35.0 °C (Predicted)ChemicalBook[5]
Density 1.588 ± 0.06 g/cm³ (Predicted)ChemicalBook[5]
Storage Temperature Room Temperature / 2-8°C RefrigeratorChemicalBook[5], Pharmaffiliates[6]

Note: Some properties are predicted and should be confirmed with supplier-specific data.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE. This strategy is based on the hierarchy of controls, which prioritizes removing the hazard or placing a barrier between the worker and the hazard.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[1][7] This is the primary defense against inhaling volatile vapors and protects the user from splashes and potential fires.[7][8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8][9][10] Immediate access is critical for mitigating injury from accidental eye or skin contact.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.[2][7] Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[1][8] It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating the skin.[2] For extended operations, consulting a glove compatibility chart is recommended.

  • Respiratory Protection: If engineering controls fail or during a large-scale spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][9] For major emergencies, a self-contained breathing apparatus (SCBA) may be required.[1]

Safe Handling, Storage, and Disposal Workflow

The following diagram outlines the logical workflow for safely managing this compound from procurement to disposal.

G Workflow for Safe Handling of this compound A 1. Pre-Use Assessment - Review SDS - Identify Hazards - Plan Experiment B 2. Engineering Controls & PPE - Verify Fume Hood Function - Don Goggles, Lab Coat, Gloves - Locate Emergency Equipment A->B Preparation C 3. Chemical Handling - Work in Fume Hood - Ground Equipment (if flammable) - Use Spark-Proof Tools - Keep Containers Closed B->C Execution D 4. Storage - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area - Away from Incompatibles (Oxidizers) C->D Post-Handling E 5. Waste Management - Segregate Halogenated Waste - Label Waste Container Clearly - Keep Container Closed C->E During/Post-Handling D->A For Next Use F 6. Decontamination - Clean Glassware in Hood - Dispose of Contaminated PPE - Wash Hands Thoroughly E->F

Caption: Logical workflow for handling halogenated aromatics.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] It should be stored away from incompatible materials, particularly strong oxidizing agents, which could lead to a vigorous or explosive reaction.[4]

Waste Disposal: As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][8]

  • Segregation: Halogenated organic waste must be collected in a designated, separate waste container from non-halogenated waste.[1][7][8] This is critical for proper environmental disposal and often impacts disposal costs.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of its contents.[1][11]

  • Procedure: Collect all waste, including solvent rinses from glassware, in the designated container.[1] Keep the container closed when not in use and store it in a designated satellite accumulation area.[11] Follow all institutional and local regulations for hazardous waste disposal.[2]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce its impact.

Emergency SituationResponse Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Minor Spill Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools into a labeled container for hazardous waste disposal.[9] Clean the area with a suitable solvent.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[13] Water spray can be used to cool unopened containers.[2] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Detailed Protocol: Suzuki Cross-Coupling Reaction

This section provides a sample protocol for a common reaction involving an aryl bromide, illustrating the integration of safety measures at each step.

Objective: To synthesize 4,5-difluoro-2-methyl-1,1'-biphenyl from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Potassium carbonate (base)

  • Toluene (solvent)

  • Argon gas (inert atmosphere)

Protocol:

  • Risk Assessment & Preparation (In Fume Hood):

    • Review the SDS for all reagents. Note the toxicity of palladium compounds and the flammability of toluene.

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

  • Reaction Setup (In Fume Hood):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

    • Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The order of addition minimizes exposure to the toxic catalyst.

  • Inerting the System (In Fume Hood):

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Establishing an inert atmosphere is critical for reaction success and prevents the formation of undesirable byproducts.

  • Solvent Addition and Reaction (In Fume Hood):

    • Using a syringe, add degassed toluene to the flask.

    • Begin stirring and heat the reaction mixture to 90°C using a heating mantle with a temperature controller.

    • Causality: Using a heating mantle instead of a Bunsen burner is mandatory when working with flammable solvents like toluene to prevent ignition.[7]

  • Monitoring and Workup (In Fume Hood):

    • Monitor the reaction progress by TLC or GC-MS.

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Waste Disposal and Cleanup (In Fume Hood):

    • The aqueous layer and any solvent rinses containing palladium residues should be collected in a designated heavy metal hazardous waste container.

    • The toluene and ethyl acetate distillates from the rotary evaporator should be collected in the halogenated organic waste container (as they are contaminated with the starting material).

    • Rinse all glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[1]

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • 1-BROMO-4-FLUOROBENZENE - SD Fine-Chem. SD Fine-Chem.
  • 1-BROMO-4,5-DIFLUORO-2-METHYL-BENZENE - Safety D
  • 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY D
  • SAFETY DATA SHEET - 1-Bromo-2,4-difluorobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-2,5-difluoro-4-nitrobenzene. Fisher Scientific.
  • 1-Bromo-4-chloro-2,5-difluorobenzene SDS. ECHEMI.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2.
  • 1-Bromo-4-fluorobenzene - SAFETY D
  • SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Thermo Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories.
  • CAS No: 452-63-1 | Product Name: 1-Bromo-4-fluoro-2-methylbenzene.
  • 2-Bromo-4,6-difluorotoluene CAS#: 1783551-12-1. ChemicalBook.

Sources

reactivity profile and electronic effects of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile and Electronic Effects of 1-Bromo-4,5-difluoro-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a key fluorinated building block in modern synthetic chemistry. We will dissect the intricate interplay of its substituents—bromo, difluoro, and methyl groups—to build a predictive model of its reactivity. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into its behavior in crucial synthetic transformations, including nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical understanding with practical application.

Introduction: The Strategic Value of Polysubstituted Fluorinated Aromatics

This compound (CAS No. 10081748) is a polysubstituted aromatic compound whose strategic importance is derived from the unique electronic properties conferred by its substituents.[1] In the landscape of drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, modulate bioavailability, and fine-tune binding affinities.[2] The presence of a bromine atom provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, making this molecule a highly valuable and adaptable intermediate for the synthesis of complex molecular architectures.[3]

This guide will explore the molecule's reactivity profile by first principles, analyzing the electronic contributions of each functional group to predict its behavior in key reaction classes.

Deconstruction of Electronic Effects: A Predictive Framework

The reactivity of the benzene ring is dictated by the cumulative electronic effects of its substituents. Understanding the inductive and resonance contributions of each group is critical to predicting regioselectivity and reaction feasibility.

  • Fluorine Substituents (at C4, C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the aromatic ring. While it possesses lone pairs capable of resonance donation (+R), this effect is weak and largely overshadowed by its inductive pull. The two adjacent fluorine atoms create a highly electron-deficient region on the ring.

  • Bromine Substituent (at C1): Bromine also exhibits a dual electronic nature. It is inductively withdrawing (-I) due to its electronegativity, yet it can donate electron density through resonance (+R). Overall, it is considered a deactivating group in electrophilic aromatic substitution (EAS).[4] However, its C-Br bond is the primary site for metal-catalyzed cross-coupling.

  • Methyl Substituent (at C2): The methyl group is a classic electron-donating group. It exerts a weak positive inductive effect (+I) and, more significantly, donates electron density through hyperconjugation. This makes it an activating group for EAS.

Overall Profile: The synergistic and potent -I effects of the two fluorine atoms and the bromine atom dominate the electronic landscape, rendering the aromatic ring electron-deficient overall. This deactivation is only modestly counteracted by the methyl group. This electron-poor nature is the primary determinant of the molecule's reactivity, predisposing it to certain reaction classes while disfavoring others.

Electronic_Effects cluster_ring This compound cluster_effects Substituent Effects cluster_reactivity Predicted Reactivity C1 C1-Br C2 C2-CH3 C3 C3-H C4 C4-F C5 C5-F C6 C6-H Br Bromo (Br) -I (strong) +R (weak) Deactivating Br->C1 -I > +R EAS Electrophilic Aromatic Substitution (Deactivated) Br->EAS SNAr Nucleophilic Aromatic Substitution (Activated) Br->SNAr Coupling Metal-Catalyzed Cross-Coupling (at C-Br bond) Br->Coupling Me Methyl (CH3) +I (weak) +Hyperconjugation Activating Me->C2 +I Me->EAS F Difluoro (F, F) -I (very strong) +R (very weak) Strongly Deactivating F->C4 -I >> +R F->C5 -I >> +R F->EAS F->SNAr

Caption: Interplay of electronic effects on the aromatic ring.

Reactivity Profile in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction class is facilitated by the presence of strong electron-withdrawing groups and a good leaving group.[5][6]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] Aromaticity is restored in the second step by the expulsion of the leaving group. For SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[5][7]

Predicted Regioselectivity: In this compound, the C4 and C5 positions are highly activated towards SNAr. The attack of a nucleophile at C4 or C5 would be stabilized by the electron-withdrawing effects of the other halogen substituents.

SNAr_Mechanism reactant Substrate + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack reactant->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate Forms C-Nu bond Breaks aromaticity step2 Step 2: Elimination intermediate->step2 Negative charge delocalized product Substituted Product + Leaving Group (F⁻) step2->product Expels F⁻ Restores aromaticity

Caption: General mechanism for SNAr on the target molecule.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a representative example based on established procedures for similar fluorinated substrates.[8][9]

  • System Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine nucleophile (e.g., morpholine, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to 80-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating effects of the halogens, this compound is significantly less reactive towards electrophiles than benzene itself.[4][10] Harsh reaction conditions are typically required to drive these reactions.

Mechanistic Rationale: The EAS mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized carbocationic intermediate (a Wheland intermediate or arenium ion).[11] A base then removes a proton from the site of substitution to restore the aromatic system.[12]

Predicted Regioselectivity: The directing effects of the substituents must be considered:

  • Methyl (activating): Directs ortho (C3, which is blocked) and para (C6).

  • Bromo (deactivating): Directs ortho (C2, C6) and para (C4).

  • Fluoro (deactivating): Directs ortho and para.

The directing vectors converge on the C6 position. It is para to the activating methyl group and ortho to the bromo group. Therefore, electrophilic substitution is most likely to occur at the C6 position.

EAS_Mechanism reactant Substrate + Electrophile (E⁺) step1 Step 1: π-system Attack reactant->step1 intermediate Wheland Intermediate (Resonance Stabilized Cation) step1->intermediate Forms C-E bond Breaks aromaticity step2 Step 2: Deprotonation intermediate->step2 Positive charge delocalized product Substituted Product + H⁺ step2->product Base removes H⁺ Restores aromaticity

Caption: General mechanism for EAS on the target molecule.

Experimental Protocol: Nitration of the Aromatic Ring

This protocol is adapted from standard nitration procedures for deactivated aromatic compounds.[8][13]

  • Acid Mixture Preparation: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid (HNO₃, 1.5 eq) to concentrated sulfuric acid (H₂SO₄, 5.0 eq) with stirring. This generates the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Addition: While maintaining the low temperature, slowly add this compound (1.0 eq) to the acid mixture.

  • Reaction: Allow the reaction to stir at 0-5 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Extraction and Purification: Extract the product with a suitable solvent like dichloromethane (DCM). Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most suitable site for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for C-C and C-heteroatom bond formation.[3] Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination proceed selectively at the C-Br bond over the more stable C-F bonds.[14]

Mechanistic Rationale (Suzuki-Miyaura Coupling): This reaction typically involves a palladium catalyst and follows a well-established catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Workflow start Prepare Reaction Vessel (Inert Atmosphere) add_reagents Add Substrate, Boronic Acid, Base (e.g., Cs₂CO₃) start->add_reagents add_catalyst Add Pd Catalyst (e.g., Pd(OAc)₂) and Ligand (e.g., PCy₃) add_reagents->add_catalyst add_solvent Add Solvent (e.g., Toluene/Water) add_catalyst->add_solvent heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Cool, Quench, and Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on robust, general methods for Suzuki couplings of aryl bromides.[14]

  • System Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand, such as tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture for the required time (typically 2-16 hours).

  • Work-up: After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Summary Data

PropertyValueSource
IUPAC Name 1-Bromo-2,4-difluoro-5-methylbenzenePubChem[1]
Molecular Formula C₇H₅BrF₂PubChem[1]
Molecular Weight 207.01 g/mol PubChem[1]
CAS Number 10081748PubChem[1]
Predicted Reactivity Hotspots C1 (Cross-Coupling), C4/C5 (SNAr), C6 (EAS)This Guide

Conclusion

This compound presents a fascinating case study in chemical reactivity, where a delicate balance of competing electronic effects governs its behavior. The dominant electron-withdrawing character of the di-fluoro and bromo substituents activates the molecule for nucleophilic aromatic substitution at the C-F bonds and provides a reliable handle for metal-catalyzed cross-coupling at the C-Br bond. Conversely, these same features deactivate the ring towards electrophilic attack, requiring more forcing conditions for such transformations. By understanding these fundamental principles, synthetic chemists can strategically leverage this versatile building block to construct complex and high-value molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

  • The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Google Cloud. Retrieved January 7, 2026.
  • 1-Bromo-2,4-difluoro-5-nitrobenzene - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 7, 2026.
  • Synthesis and Application of 2,3-Difluorobromobenzene. (2022, October 11). ChemicalBook. Retrieved January 7, 2026.
  • 1-Bromo-4-[difluoro(phenyl)methyl]benzene. (n.d.). PubChem. Retrieved January 7, 2026.
  • 1-Bromo-2,4-difluoro-5-methylbenzene. (n.d.). PubChem. Retrieved January 7, 2026.
  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026.
  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 7, 2026.
  • 1-Bromo-2,4-difluoro-5-nitrobenzene Formula. (n.d.). ECHEMI. Retrieved January 7, 2026.
  • 1-Bromo-4,5-difluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved January 7, 2026.
  • 1-Bromo-4-fluoro-2-methylbenzene. (n.d.). BLD Pharm. Retrieved January 7, 2026.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved January 7, 2026.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 7, 2026.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC - NIH. Retrieved January 7, 2026.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7). MDPI. Retrieved January 7, 2026.
  • Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). LibreTexts. Retrieved January 7, 2026.
  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Retrieved January 7, 2026.
  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.).
  • Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021, March 16). YouTube. Retrieved January 7, 2026.
  • Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved January 7, 2026.
  • Electrophilic Aromatic Substitution | Organic Chemistry Lessons. (2021, March 26). YouTube. Retrieved January 7, 2026.
  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022, July 17). PMC - NIH. Retrieved January 7, 2026.
  • Electrophilic Aromatic Substitutions You Need To Know!. (2022, April 9). YouTube. Retrieved January 7, 2026.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.).
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026.
  • 1-Bromo-4-fluoro-2-methylbenzene. (n.d.).
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction... (2016). JMU Scholarly Commons. Retrieved January 7, 2026.
  • Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). Benchchem. Retrieved January 7, 2026.
  • Advances in Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 7, 2026.
  • 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. (n.d.). Matrix Fine Chemicals. Retrieved January 7, 2026.
  • 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis. (n.d.). ChemicalBook. Retrieved January 7, 2026.

Sources

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed theoretical interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for the compound 1-Bromo-4,5-difluoro-2-methylbenzene . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causal relationships between the molecular structure and its spectral characteristics, offering predictive insights grounded in fundamental spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrF₂. Understanding its structure is paramount to interpreting its spectroscopic data. The benzene ring is substituted with four different groups: a bromine atom, two fluorine atoms, and a methyl group. The relative positions of these substituents create a unique electronic environment for each atom, which is reflected in the various spectroscopic techniques.

Molecular Structure Diagram

Caption: Predicted molecular structure of this compound.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The key parameters in ¹H NMR are the chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
CH₃~2.4Singlet (s)N/A3H
Ar-H (at C6)~7.2-7.4Doublet of doublets (dd)³J(H,F) ≈ 8-10, ⁴J(H,F) ≈ 4-61H
Ar-H (at C3)~7.0-7.2Doublet of doublets (dd)³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2-31H

In-depth Interpretation:

  • Methyl Protons (CH₃): The methyl group is attached to an aromatic ring, which generally places its signal between 2.2 and 2.5 ppm. Due to the presence of adjacent electron-withdrawing groups (Br and F), a slight downfield shift to around 2.4 ppm is anticipated. As there are no adjacent protons, this signal is expected to be a singlet .

  • Aromatic Protons (Ar-H):

    • The proton at carbon 6 is flanked by a fluorine atom and is also influenced by the second fluorine atom and the bromine. This complex electronic environment will likely shift its signal downfield to the 7.2-7.4 ppm range. It will be split by the adjacent fluorine atom (³J coupling) and the fluorine atom at carbon 4 (⁴J coupling), resulting in a doublet of doublets .

    • The proton at carbon 3 is adjacent to the bromine and influenced by the fluorine atoms. Its signal is expected in the 7.0-7.2 ppm region. It will be split by the fluorine at carbon 4 (³J coupling) and potentially show a smaller long-range coupling to the other aromatic proton (⁴J coupling), also appearing as a doublet of doublets .

Experimental Workflow: ¹H NMR Spectroscopy

G A Sample Preparation (Dissolve in CDCl₃) B Place in NMR Tube A->B C Insert into Spectrometer B->C D Acquire FID C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Data Interpretation F->G

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (Coupled)Coupling Constants (J, Hz)
CH₃~20Quartet (q)¹J(C,H) ≈ 125-130
C-Br (C1)~115-120Doublet of doublets (dd)²J(C,F) ≈ 20-25, ³J(C,F) ≈ 3-5
C-CH₃ (C2)~135-140Doublet of doublets (dd)²J(C,F) ≈ 20-25, ³J(C,F) ≈ 3-5
C-H (C3)~120-125Doublet of triplets (dt)¹J(C,H) ≈ 160, ²J(C,F) ≈ 20-25
C-F (C4)~150-155 (d)Doublet of doublets (dd)¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20
C-F (C5)~150-155 (d)Doublet of doublets (dd)¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20
C-H (C6)~118-123Doublet of triplets (dt)¹J(C,H) ≈ 160, ²J(C,F) ≈ 20-25

In-depth Interpretation:

  • Methyl Carbon (CH₃): The methyl carbon is expected to appear in the typical aliphatic region, around 20 ppm .

  • Aromatic Carbons:

    • C-Br (C1): The carbon attached to bromine will be shielded due to the "heavy atom effect," placing its signal upfield relative to other substituted carbons, likely in the 115-120 ppm range. It will exhibit coupling to the two fluorine atoms.[1]

    • C-CH₃ (C2): This carbon is deshielded by the attached methyl group and influenced by the adjacent bromine and fluorine, with a predicted shift of 135-140 ppm .

    • C-H Carbons (C3, C6): These carbons will have shifts in the typical aromatic C-H region, around 118-125 ppm . Their exact shifts will be influenced by the neighboring substituents.

    • C-F Carbons (C4, C5): The carbons directly bonded to fluorine will be significantly deshielded and show a large one-bond coupling constant (¹J(C,F)) of approximately 240-250 Hz. Their chemical shifts are expected in the 150-155 ppm range.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H (aromatic) stretchMedium-Weak
2970-2850C-H (methyl) stretchMedium-Weak
1600-1450C=C (aromatic) stretchMedium-Strong
1250-1150C-F stretchStrong
1050-1000C-Br stretchMedium
900-675C-H (aromatic) bendStrong

In-depth Interpretation:

  • C-H Stretches: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The characteristic benzene ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The substitution pattern will influence the exact number and position of these bands.

  • C-F and C-Br Stretches: The strong absorption bands for the C-F stretching vibrations are a key feature and are anticipated in the 1250-1150 cm⁻¹ range. The C-Br stretch is expected at a lower frequency, around 1050-1000 cm⁻¹.[2]

  • Aromatic C-H Bends: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a powerful tool for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

m/zIonSignificance
206/208[M]⁺Molecular ion peak (presence of Br gives M and M+2 peaks in ~1:1 ratio)
127[M-Br]⁺Loss of a bromine atom
112[M-Br-CH₃]⁺Loss of bromine and a methyl group
92[C₆H₂F₂]⁺Aromatic ring fragment

In-depth Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular weight of this compound is approximately 207.01 g/mol .[3] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 206 and 208 . This isotopic pattern is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern:

    • The most likely initial fragmentation will be the loss of the bromine atom, resulting in a fragment at m/z 127 .

    • Subsequent loss of the methyl group from this fragment would lead to a peak at m/z 112 .

    • Other fragments corresponding to the stable aromatic ring structure are also expected.

Logical Flow of Spectroscopic Analysis

G A Obtain Molecular Formula and MW from MS B Identify Functional Groups with IR A->B E Confirm Structure A->E C Determine Carbon Skeleton with ¹³C NMR B->C B->E D Assign Proton Environments with ¹H NMR C->D C->E D->E

Caption: A systematic approach to elucidating molecular structure using multiple spectroscopic techniques.

Consolidated Analysis and Conclusion

The combined interpretation of NMR, IR, and MS data provides a comprehensive and self-validating system for the structural elucidation of this compound. The mass spectrum confirms the molecular weight and the presence of a single bromine atom. The IR spectrum identifies the key functional groups: an aromatic ring, a methyl group, and carbon-halogen bonds. The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature, while the ¹H NMR spectrum provides detailed information about the proton environments and their spatial relationships through coupling patterns.

This in-depth guide illustrates the predictive power of spectroscopic techniques and the importance of understanding the underlying principles that govern the interaction of molecules with electromagnetic radiation. By systematically analyzing the expected data, researchers can confidently approach the characterization of novel compounds.

References

  • PubChem. 1-Bromo-4-[difluoro(phenyl)methyl]benzene. [Link]
  • PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • StackExchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • Michigan State University. Infrared Spectroscopy. [Link]
  • NIST. Benzene, 1-bromo-4-methyl-. [Link]

Sources

solubility characteristics of 1-Bromo-4,5-difluoro-2-methylbenzene in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of 1-Bromo-4,5-difluoro-2-methylbenzene in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility profile of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this compound in a laboratory setting.

Introduction: Understanding this compound

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the creation of more complex molecules. A thorough understanding of its solubility in various common laboratory solvents is critical for its effective handling, purification, and use in chemical reactions. This guide will explore its predicted solubility based on its molecular structure and provide detailed protocols for its empirical determination.

Physicochemical Properties (Predicted and from Related Compounds):

PropertyPredicted/Inferred ValueRationale/Source
Molecular Formula C₇H₅BrF₂Based on chemical structure
Molecular Weight 207.01 g/mol Calculated from atomic weights[1]
Appearance Likely a colorless liquid or low-melting solidTypical for similar small, halogenated aromatics[3]
Boiling Point Estimated to be in the range of 180-220 °CInferred from similar brominated/fluorinated toluenes
Melting Point Not readily availableWould require experimental determination
Density Expected to be greater than 1 g/mLHalogenation increases density[4]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[5] The molecular structure of this compound—a substituted benzene ring—suggests it is a relatively nonpolar molecule, though the presence of electronegative halogen atoms (bromine and fluorine) introduces some polarity.

The key structural features influencing its solubility are:

  • Aromatic Benzene Core: The nonpolar benzene ring is the dominant feature, suggesting good solubility in nonpolar and weakly polar organic solvents.

  • Halogen Substituents (Br, F): The C-Br and C-F bonds are polar. However, the symmetrical placement of the two fluorine atoms and the presence of the bromine and methyl groups may result in a relatively small overall molecular dipole moment.[6]

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the compound's nonpolar character.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, xylenes) and other nonpolar solvents like diethyl ether and hexane, where dispersion forces are the primary intermolecular interactions.

  • Moderate to Good Solubility: Likely in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions.

  • Low to Negligible Solubility: Predicted in highly polar protic solvents like water and, to a lesser extent, in lower alcohols like methanol and ethanol. The energy required to disrupt the strong hydrogen bonding network of these solvents is unlikely to be compensated by the formation of weaker interactions with the solute.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, a systematic approach using common laboratory techniques is recommended. The following protocol is designed to be a self-validating system, providing clear and reproducible results.

Materials and Equipment
  • This compound

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Optional: UV-Vis spectrophotometer or HPLC for quantitative analysis

Qualitative Solubility Assessment: A Step-by-Step Workflow

This initial screening provides a rapid assessment of solubility in various solvents.

Step 1: Sample Preparation Accurately weigh approximately 10-20 mg of this compound into a small, clean, and dry test tube.

Step 2: Solvent Addition Add the selected solvent dropwise, starting with 0.5 mL.

Step 3: Mixing Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

Step 4: Observation Visually inspect the solution against a contrasting background. A clear, homogeneous solution indicates that the compound is soluble at this concentration. If the compound has not fully dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.

Step 5: Classification Classify the solubility based on the volume of solvent required to dissolve the sample. A common classification scheme is:

  • Very Soluble: Dissolves in <1 mL

  • Freely Soluble: Dissolves in 1-10 mL

  • Soluble: Dissolves in 10-30 mL

  • Sparingly Soluble: Dissolves in 30-100 mL

  • Slightly Soluble: Dissolves in 100-1000 mL

  • Very Slightly Soluble: Dissolves in 1000-10,000 mL

  • Practically Insoluble: Requires >10,000 mL

Quantitative Solubility Determination: The Shake-Flask Method

For more precise solubility data, the shake-flask method is a reliable technique.[7]

Step 1: Preparation of Saturated Solutions Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

Step 2: Equilibration Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

Step 3: Phase Separation Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

Step 4: Sample Analysis Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

Step 5: Calculation Calculate the solubility in units such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the decision-making process for determining the solubility of an organic compound.

G start Start: Weigh 10-20 mg of Compound add_water Add 3 mL of Water start->add_water vortex_observe_water Vortex and Observe add_water->vortex_observe_water soluble_in_water Soluble in Water? vortex_observe_water->soluble_in_water test_ether Test Solubility in Diethyl Ether soluble_in_water->test_ether Yes insoluble_in_water Insoluble in Water soluble_in_water->insoluble_in_water No inorganic_salt Soluble: Likely an Inorganic Salt test_ether->inorganic_salt Soluble organic_compound Insoluble: Likely an Organic Compound test_ether->organic_compound Insoluble add_naoh Add 3 mL of 5% NaOH insoluble_in_water->add_naoh vortex_observe_naoh Vortex and Observe add_naoh->vortex_observe_naoh soluble_in_naoh Soluble in 5% NaOH? vortex_observe_naoh->soluble_in_naoh add_hcl Add 3 mL of 5% HCl soluble_in_naoh->add_hcl No acidic_compound Soluble: Acidic Compound (e.g., Carboxylic Acid, Phenol) soluble_in_naoh->acidic_compound Yes vortex_observe_hcl Vortex and Observe add_hcl->vortex_observe_hcl soluble_in_hcl Soluble in 5% HCl? vortex_observe_hcl->soluble_in_hcl basic_compound Soluble: Basic Compound (e.g., Amine) soluble_in_hcl->basic_compound Yes neutral_compound Insoluble: Neutral Compound soluble_in_hcl->neutral_compound No

Caption: A flowchart for the qualitative analysis of organic compound solubility.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound

SolventSolvent TypePredicted SolubilityQualitative Result (e.g., mg/3mL)Quantitative Result (mg/mL at 25°C)
WaterPolar ProticInsoluble
MethanolPolar ProticSlightly Soluble
EthanolPolar ProticSparingly Soluble
AcetonePolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
DichloromethanePolar AproticFreely Soluble
TolueneNonpolar AromaticVery Soluble
HexaneNonpolar AliphaticSoluble

This table should be populated with experimentally determined data.

Conclusion and Recommendations

Based on theoretical principles, this compound is expected to exhibit good solubility in a range of common nonpolar and polar aprotic organic solvents, and poor solubility in highly polar protic solvents, particularly water. For practical applications, solvents such as toluene, dichloromethane, and ethyl acetate are recommended for creating stock solutions and for use in reactions. It is advised to perform preliminary solubility tests as outlined in this guide to confirm these predictions before proceeding with large-scale experiments.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • GeeksforGeeks. Solubility test for Organic Compounds. [Link]
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
  • University of Toronto Scarborough. Solubility. [Link]
  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
  • Solubility of Things. Bromobenzene. [Link]
  • MDPI.
  • ResearchGate. Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. [Link]
  • ResearchGate.
  • PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene. [Link]
  • ACS Publications. Solubility of C60 in a Variety of Solvents. [Link]
  • Alfa Aesar. Safety Data Sheet - 1-Bromo-4-nitrobenzene. [Link]
  • Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE. [Link]
  • Wikipedia. Bromobenzene. [Link]
  • Pharmaffiliates. 1-Bromo-4-fluoro-2-methylbenzene. [Link]
  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]
  • NCERT. Haloalkanes and Haloarenes. [Link]
  • PubChem. 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. [Link]
  • Chemistry Stack Exchange. Does 1-bromo-4-chlorobenzene have a permanent dipole moment?. [Link]
  • NIST. Benzene, 1-bromo-4-methyl-. [Link]
  • PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene. [Link]

Sources

A Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Bromo-4,5-difluoro-2-methylbenzene, a key fluorinated building block for professionals in pharmaceutical research, drug development, and materials science. We will explore its chemical properties, commercial availability, safe handling protocols, and practical applications in modern organic synthesis, with a focus on enabling researchers to effectively integrate this versatile reagent into their workflows.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose structural features—a bromine atom and two fluorine atoms—provide multiple, distinct reaction sites for synthetic elaboration. The bromine atom is a versatile handle for a wide array of cross-coupling reactions, while the fluorine atoms significantly modulate the electronic properties of the benzene ring, often enhancing the metabolic stability and binding affinity of derivative compounds.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-Bromo-4,5-difluorotoluene[1][2]
CAS Number 875664-38-3[1][2]
Molecular Formula C₇H₅BrF₂[1][2]
Molecular Weight 207.01 g/mol [1]
Density 1.588 g/cm³[3]
Boiling Point 183.5°C at 760 mmHg[3]
Appearance Data not consistently available (typically a liquid or low-melting solid)N/A

Note: Physical properties such as boiling and melting points for specialized chemicals can vary between suppliers and may not be experimentally determined. One supplier SDS notes no available data for melting or boiling point[4].

Commercial Procurement and Supplier Analysis

The acquisition of high-purity starting materials is a critical first step in any successful research campaign. This compound is available from several specialized chemical suppliers who focus on providing advanced building blocks for research and development. Major, broad-catalog suppliers may not list this specific isomer, necessitating procurement from these niche vendors.

Table of Commercial Suppliers:

SupplierCatalog NumberPurity/SpecificationLink
Combi-BlocksOT-2850>95% (Typical)[5]
BLDpharmBD4300>95% (Typical)[2]
AchmemAMCS022001>95% (Typical)[1]
Aaron ChemistryAR003BVE>95% (Typical)[4]
ChemWhatCW-875664-38-3Not Specified[6]
Workflow for Supplier Selection

Selecting the appropriate supplier involves balancing project requirements such as scale, timeline, budget, and required purity. The following decision-making workflow is recommended for sourcing critical building blocks.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Logistical & Financial Start Identify Required Compound (CAS: 875664-38-3) Search Search Supplier Databases (e.g., Combi-Blocks, BLDpharm) Start->Search List Compile List of Potential Suppliers Search->List Purity Request Purity Specification (e.g., >97% vs >99%) List->Purity COA Request Certificate of Analysis (CoA) (NMR, GC-MS data) Purity->COA Quantity Confirm Available Quantities (mg, g, kg) COA->Quantity Quote Request Price Quote Quantity->Quote LeadTime Inquire About Lead Time (Stock vs. Synthesis) Quote->LeadTime Decision Meets Project Requirements? LeadTime->Decision Purchase Place Purchase Order Decision->Purchase Yes Reevaluate Re-evaluate Suppliers or Compound Decision->Reevaluate No

Caption: A logical workflow for the procurement of specialized chemical reagents.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards that require appropriate precautions.[7]

GHS Hazard Classification:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly.[7]

    • Skin and Body Protection: Wear a lab coat. For larger quantities or potential for splashing, impervious clothing may be necessary.

  • Engineering Controls:

    • Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

    • An eyewash station and safety shower must be readily accessible.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

    • Store away from incompatible materials such as strong oxidizing agents.

Technical Applications in Organic Synthesis

The strategic placement of fluorine atoms on an aromatic ring is a widely used strategy in medicinal chemistry to enhance key drug properties. Fluorine can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving bioavailability.[1][3] this compound serves as an excellent starting material for introducing a difluoro-tolyl moiety into a target molecule.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern drug discovery for their reliability and broad functional group tolerance.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.

Rationale for Component Selection:

  • Catalyst System (Pd(dppf)Cl₂): This palladium catalyst is often effective for aryl bromides. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step. It is generally well-tolerated by many functional groups.

  • Solvent (1,4-Dioxane/Water): A polar aprotic solvent like dioxane is used to solubilize the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally set between 0.1 M and 0.5 M with respect to the starting aryl bromide.

  • Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final biaryl product.

G Start Combine Reactants & Catalyst in Schlenk Flask Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvent Add Degassed 1,4-Dioxane/Water Inert->Solvent Heat Heat to 80-100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute with EtOAc, Wash with H₂O & Brine Monitor->Workup Complete Purify Dry, Concentrate & Purify via Column Chromatography Workup->Purify End Characterize Final Product Purify->End

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for chemists engaged in the synthesis of complex molecules. Its unique combination of a reactive bromine handle and the modulating effects of its fluorine substituents makes it an attractive starting material for creating novel compounds with potentially enhanced pharmaceutical or material properties. By understanding the procurement landscape, adhering to strict safety protocols, and applying robust synthetic methodologies like the Suzuki-Miyaura coupling, researchers can effectively leverage this reagent to advance their scientific objectives.

References

  • Aaron Chemistry GmbH. Safety Data Sheet: this compound. [Online]. Available: [Link]
  • ChemBK. 2-Bromo-4,5-difluorotoluene Properties. [Online]. Available: [Link]
  • ChemWhat. 1-BROMO-4,5-DIFLUORO-2-METHYL-BENZENE. [Online]. Available: [Link]

Sources

The Fluorine Factor: A Paradigm Shift in Aromatic Reactivity and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems represents one of the most powerful tactics in modern chemistry, profoundly influencing molecular properties and unlocking novel reaction pathways. This guide provides an in-depth exploration of the multifaceted role of fluorination on the reactivity of aromatic compounds. Moving beyond a simple recitation of facts, we will dissect the underlying electronic principles that govern these effects, from the paradoxical role of fluorine in electrophilic aromatic substitution to its potent activating nature in nucleophilic substitution. Furthermore, we will delve into the advanced topics of C-H and C-F bond functionalization, providing field-proven insights and detailed protocols for the practicing scientist. This document is designed to serve as both a foundational reference and a practical handbook for professionals in research and drug development who seek to harness the unique power of fluorine.

The Unique Physicochemical Signature of Fluorine

To understand the reactivity of fluorinated aromatics, one must first appreciate the singular properties of the fluorine atom itself. It is not merely another halogen; its characteristics set it apart and are the root cause of its dramatic influence on organic molecules.[1]

  • Extreme Electronegativity: Fluorine is the most electronegative element (Pauling scale: 3.98).[2] This creates a strong inductive electron withdrawal (-I effect) through the carbon-fluorine sigma bond, significantly polarizing it and reducing the electron density of the attached carbon.

  • Small Atomic Size: With a van der Waals radius of only 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2] This minimal steric footprint allows it to act as a "bioisostere" of hydrogen, enabling its introduction into sterically crowded environments without significant structural disruption.[3]

  • The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry (~552 kJ/mol for sp² C).[2] This exceptional stability makes it highly resistant to metabolic cleavage, a property extensively exploited in drug design to block sites of oxidative metabolism.[2][3]

  • Mesomeric Effect (+M): Despite its strong inductive pull, fluorine possesses lone pairs of electrons that can be donated back to an adjacent π-system, a phenomenon known as the +M or resonance effect. This effect is weaker than its inductive pull but is crucial for explaining its directing effects in certain reactions.

These properties are summarized in the table below for comparison with other halogens.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.471.751.851.98
Pauling Electronegativity 3.983.162.962.66
C(sp²)-X Bond Energy (kJ/mol) ~552~400~340~280
Key Electronic Effects Strong -I, Weak +MModerate -I, Weak +MModerate -I, Weak +MWeak -I, Weak +M

Modulating Electrophilic Aromatic Substitution (EAS)

The textbook definition of fluorine in EAS is an "ortho-, para-directing deactivator." This apparent contradiction is a direct consequence of the tug-of-war between its powerful inductive withdrawal and weaker resonance donation.

  • Deactivation (-I Effect): The dominant inductive effect strongly withdraws electron density from the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. This is the deactivating aspect.[4]

  • Ortho-, Para-Direction (+M Effect): When an electrophile attacks, a positively charged intermediate (the sigma complex or arenium ion) is formed. For attack at the ortho and para positions, a resonance structure can be drawn where the positive charge is adjacent to the fluorine atom. Fluorine's lone pairs can then donate electron density to stabilize this positive charge. This stabilization is not possible for meta attack. Therefore, the transition states leading to ortho- and para- products are lower in energy, making these pathways preferential.[4]

CF_Activation_Workflow prep 1. Catalyst & Reagent Prep setup 2. Inert Atmosphere Setup (Glovebox or Schlenk Line) prep->setup reaction 3. Reaction Execution (Fluoroarene, Silylborane, Catalyst, Solvent) setup->reaction monitor 4. In-Process Control (GC-MS or ¹⁹F NMR) reaction->monitor Periodic Sampling monitor->reaction Continue if incomplete workup 5. Quenching & Extraction monitor->workup Proceed upon completion purify 6. Column Chromatography workup->purify analyze 7. Product Characterization (NMR, MS, HRMS) purify->analyze

Sources

introduction to fluorinated building blocks in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Building Blocks in Organic Chemistry

Abstract

The strategic incorporation of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The unique physicochemical properties conferred by fluorine—including high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—provide a powerful toolkit for modulating molecular properties. This guide offers a comprehensive exploration of fluorinated building blocks for researchers, scientists, and drug development professionals. It delves into the fundamental principles of the "fluorine effect," details the synthesis and classification of key fluorinated motifs, provides validated experimental protocols, and discusses their application in contemporary research, with a strong emphasis on the causal relationships behind synthetic strategies and the practicalities of laboratory use.

The Foundational Role of Fluorine in Molecular Design

The substitution of hydrogen or other functional groups with fluorine can induce profound changes in a molecule's profile.[1][2][3] Even a single fluorine atom can significantly alter electronic distribution, pKa, conformation, and metabolic stability.[1][4] Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine, a testament to its impact.[5] This widespread adoption is driven by several key modulations, collectively known as the "fluorine effect."

Modulation of Physicochemical Properties
  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond).[6] This makes it highly resistant to oxidative metabolism. Strategically placing fluorine at a metabolically vulnerable position (a "metabolic hotspot") can block enzymatic degradation, thereby increasing a drug's half-life and oral bioavailability.[1][7]

  • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4][8] This can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines.[1][3] Modulating pKa is critical for optimizing a drug's solubility, permeability, and target engagement, as it influences the ionization state at physiological pH.[4]

  • Lipophilicity: Fluorine's impact on lipophilicity is complex and highly context-dependent. While a single fluorine atom is only slightly more lipophilic than hydrogen, highly fluorinated groups like trifluoromethyl (-CF3) are substantially more lipophilic and can enhance membrane permeability.[1][6] The difluoromethyl (-CF2H) group is considered a "lipophilic hydrogen bond donor," acting as a bioisostere for hydroxyl or thiol groups but with increased lipophilicity.[9][10]

  • Conformational Control: Despite its high electronegativity, fluorine's van der Waals radius (1.47 Å) is only modestly larger than that of hydrogen (1.20 Å).[1][4] This allows it to act as a steric mimic of hydrogen while introducing significant electronic perturbations. These electronic effects, such as hyperconjugation and dipole-dipole interactions, can stabilize specific molecular conformations that may be more favorable for binding to a biological target.[4][7]

Strategic Choices in Synthesis

The introduction of fluorine can be approached via two primary strategies: the direct fluorination of a late-stage, complex molecule or the incorporation of a pre-fluorinated building block early in the synthetic route. The choice depends on factors like the availability of starting materials, the desired position of fluorination, and the tolerance of other functional groups to fluorinating reagents.[11]

G cluster_start Synthetic Planning cluster_strategy Strategic Decision Point cluster_approaches Synthetic Approaches cluster_pros_cons Key Characteristics Start Target Fluorinated Molecule Decision Choose Fluorination Strategy Start->Decision BuildingBlock Building Block Approach (e.g., use 4-fluoroanisole) Decision->BuildingBlock Early Incorporation LateStage Late-Stage Fluorination (e.g., use Selectfluor®) Decision->LateStage Direct Introduction BB_Pros Pros: - Reliable & well-established - Avoids harsh reagents on complex molecules - Predictable regiochemistry BuildingBlock->BB_Pros BB_Cons Cons: - Requires synthesis of specific starting materials - Longer linear sequence BuildingBlock->BB_Cons LS_Pros Pros: - Rapid lead optimization - Access to novel chemical space - Fewer linear steps LateStage->LS_Pros LS_Cons Cons: - Potential for low selectivity - Harsh reagents may not be tolerated - Reagent compatibility issues LateStage->LS_Cons

Caption: Strategic decision-making in organofluorine synthesis.

A Guide to Key Fluorinated Building Blocks and Their Synthesis

Fluorinated building blocks are organic compounds that already contain one or more fluorine atoms and are used to construct more complex molecules.[12] This approach avoids the direct use of often aggressive fluorinating agents on sensitive substrates.[12]

Classification of Synthetic Methodologies

The creation of C-F bonds fundamentally relies on three mechanisms: nucleophilic, electrophilic, and radical fluorination.[13]

G cluster_main Core Fluorination Strategies cluster_reagents Typical Reagents / Precursors cluster_substrates Common Substrates Nucleophilic Nucleophilic Fluorination (F⁻ Source) Nuc_Reagents KF CsF DAST Deoxo-Fluor® Nucleophilic->Nuc_Reagents Electrophilic Electrophilic Fluorination (F⁺ Source) Elec_Reagents Selectfluor® NFSI F₂ Electrophilic->Elec_Reagents Radical Radical Fluorination (F• Source) Rad_Reagents AgF₂ XeF₂ Selectfluor® (via SET) Radical->Rad_Reagents Nuc_Substrates Alkyl Halides/Sulfonates Alcohols, Carbonyls Nuc_Reagents->Nuc_Substrates Reacts with Elec_Substrates Enolates/Enol Ethers Electron-Rich Aromatics Elec_Reagents->Elec_Substrates Reacts with Rad_Substrates Alkanes (C-H) Carboxylic Acids Rad_Reagents->Rad_Substrates Reacts with

Caption: Overview of primary C-F bond formation strategies.

Monofluorinated Building Blocks

The introduction of a single fluorine atom is a common strategy to block metabolism or fine-tune electronics.

  • Synthetic Approach: Nucleophilic Fluorination of Alcohols Deoxyfluorination, the conversion of an alcohol to a fluoride, is a powerful method. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are effective but can be thermally unstable.[14]

  • Experimental Protocol: Deoxyfluorination with Deoxo-Fluor®

    • Preparation: In a fume hood, a flame-dried flask under an inert atmosphere (N₂) is charged with the alcohol substrate (1.0 equiv) and an anhydrous, non-protic solvent (e.g., CH₂Cl₂).

    • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Reagent Addition: Deoxo-Fluor® (1.2 equiv) is added dropwise via syringe. Causality: The low temperature is critical to control the reaction rate and minimize side reactions and degradation of the fluorinating agent.

    • Reaction: The mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

    • Quenching: The reaction is carefully quenched by slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C. Causality: This neutralizes any remaining reagent and acidic byproducts.

    • Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel.

Difluoromethyl (-CF₂H) Building Blocks

The -CF₂H group is a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, offering the unique ability to act as a hydrogen bond donor while increasing lipophilicity.[9][10]

  • Synthetic Approach: Deoxyfluorination of Aldehydes Aldehydes can be converted to difluoromethyl groups using reagents like DAST or XtalFluor-E®.[15] This transformation is crucial for accessing this important motif.[9]

Trifluoromethyl (-CF₃) Building Blocks

The -CF₃ group is a powerful electron-withdrawing group that significantly increases metabolic stability and lipophilicity.[6] Its introduction is a major focus in medicinal chemistry.[3][16]

  • Synthetic Approach 1: Radical Trifluoromethylation of Arenes Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or Togni's reagents can serve as sources of the trifluoromethyl radical (•CF₃) for addition to aromatic and heterocyclic systems.[17]

  • Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation

    • Preparation: To an oven-dried vial, add the aryl bromide substrate (1.0 equiv), Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.5 equiv), a photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%), and a suitable solvent (e.g., DMF).[16]

    • Degassing: The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles. Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

    • Reaction: The vial is sealed and placed in front of a blue LED lamp, with stirring, at room temperature for 12-24 hours. The photocatalyst absorbs light, initiating a single-electron transfer (SET) process to generate the •CF₃ radical.[17]

    • Workup: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • Purification: The organic layer is dried, concentrated, and purified by flash chromatography.

  • Synthetic Approach 2: Nucleophilic Trifluoromethylation The Ruppert-Prakash reagent (TMSCF₃) is the most common source for the trifluoromethyl anion ("CF₃⁻"), which can add to electrophiles like aldehydes and ketones.[18]

Fluorinated Heterocycles and Amino Acids

The incorporation of fluorine into heterocycles or amino acids creates high-value building blocks for peptide and drug synthesis.[19][20]

  • Fluorinated Heterocycles: These are often synthesized by cyclization reactions using smaller fluorinated precursors or by direct trifluoromethylation of the parent heterocycle.[21][22][23]

  • Fluorinated Amino Acids: Their synthesis often involves either starting from fluorinated precursors or by the stereoselective fluorination of non-fluorinated amino acid derivatives.[15][] These building blocks are used to enhance the stability and modulate the conformation of peptides.[25]

Data Summary: The Impact of Fluorine Substitution

The choice of which fluorine motif to install is guided by its effect on key molecular properties. The following table provides a comparative summary.

PropertyHF-CH₃-CF₃-OCH₃-OCF₂H
Van der Waals Radius (Å) 1.201.472.002.70~2.16~2.50
Electronegativity (Pauling) 2.203.982.55~3.4~3.44~3.7
Hansch Lipophilicity (π) 0.00+0.14+0.56+0.88-0.02+0.45
Hydrogen Bond Donor? NoNoNoNoNoYes[26]
Metabolic Stability LowHighLowVery HighLowHigh

Data compiled from sources[1],[26],[4],[6].

Safety and Handling of Fluorinating Reagents

Many fluorinating agents are hazardous and require specialized handling procedures.[14][27]

  • General Precautions: Always work in a well-ventilated chemical fume hood.[28] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is often recommended).[27][28]

  • Reagent-Specific Hazards:

    • DAST / Deoxo-Fluor®: Can undergo exothermic decomposition at elevated temperatures.[14][18] Never distill these reagents. Store refrigerated in plastic or Teflon® bottles.

    • Selectfluor®: A powerful oxidant. Do not mix with strong reducing agents or flammable solvents.[14]

    • Hydrogen Fluoride (HF) and sources (e.g., HF-Pyridine): Extremely corrosive and acutely toxic.[14] Causes severe burns that may not be immediately painful. All work must be done with extreme caution, and a calcium gluconate antidote gel must be readily available.

  • Waste Disposal: Quench reactive reagents carefully before disposal. All waste must be disposed of according to institutional hazardous waste protocols.[27]

Conclusion and Future Perspectives

Fluorinated building blocks are indispensable tools in modern organic chemistry. The predictable and often beneficial changes they impart to molecular properties have solidified their role in the design of advanced therapeutics and materials.[1][3] The field continues to evolve rapidly, with significant progress in catalytic and stereoselective fluorination methods that allow for more precise and efficient C-F bond formation.[5][29][30] The development of new reagents and late-stage functionalization techniques promises to further expand the accessibility and utility of fluorinated compounds, enabling chemists to address increasingly complex molecular design challenges.[7][31]

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 22(527-540). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDpwNmVDJrHuyvjp3n21NphTdCG6TSpbnNNekjHT9KfYyMy3N-pMCU8UeABlV22m_Ai7M7-41UbTTMOa0tbPw5pksZYi1Er2y1qHvRiGDu-0Kces8roKkGti1kDLumOSycoXmp7Ac29MywdZc3x4-LTB6Oy1XAvSM=]
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 113(10), 7670-7714. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4hCfwVDY_u_O7m2UpEIUJ-GwrP2GVaeY9A4Aq8ny4ZyFqJLtlyNUqpZn1tK8944FeAaXv6BPlryvzTo3dgKtlABEBUwaTOvJPp_sUg1sR9izxLa_55YzF4AhOQySVHbCQzdPL]
  • Wikipedia. (n.d.). Trifluoromethylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY2vUb9TECUQL3V3ZvQnMjCjw5dLauYn8S_4m0bx3nfsdvrimaeQCaiJl5hLGxhou79Sy_Nn5qcra-IMnZ_3m9kJeah8iiaxqA2z-feCJINqtwWmd0YjURtT7x7yDOb4X8lutoVaXKGagokeY=]
  • Chaumont, J., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3275. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjLENxNkO_CygZcYqXA8xY-uuz8JJUx8HKmy0941tpw8IaRL4QRELSvrC1Ome_NQv4lQspTkSW9io4gXvuU049coPIHjQMZkUy1BmTjuEUfHd7EM2_4bdZ8BIhGiRBlGfHhA==]
  • Li, Y., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnYczgIeNsns9vL7QC-SK8jlmlIJw8ZCrUNI6xZ5gjcBQcSio980pgqEFC5AkqPd4eQMPqb-DIRNSL9HRdIVvBtkD6ytqhINdTcH_EkPInOGuRv1xa2JTFFtIhq6wAnvgu_Q==]
  • Bocan, A. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synthose. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2FtfLERwHqCNxTiU9nQua4eldKZ0jWvCXEdaX195iLqDbrJLObooOe3P59m372OiWc1Ipa3B-2zyTY-k9jyWY0VO8zvri0JCQTpD4HzLb7PnmMjZXb9iw-tYp8C1537xiX0T17Vy_97uVCi6xP6j0KLwQyNa1zFJVn9klrwH2Pw5YOqsck1qJjcG8z-LyaZojw9AbRns2MNLQ61LMRLnYAVpH0qLz9pn9n1FfRZ5EmsziKear90JCZzlq2DXPo0wKewWQ]
  • Doyle, A. G., & Lectka, T. (2011). Catalytic, Enantioselective Fluorination Reactions. Angewandte Chemie International Edition, 50(43), 10038-10056. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA4HJafXNQ8FEsZ16Q-K5Bgx4ycr9FKvo2oPHUPoMJVqjyYueEp__bu1wZzw4e42DiLYAYd-lJks-OhC_B5mjB87BTc57vu_1r_aQcYl4iB6xGOwyqNTYTMikBApSlJJA5WcXLN63P9ONcVIu81GEZ5Bh7IiWbf14NCaZePEhi57zeZoYMSV7Eq5niLYR9f3YPrxe-YHEHCg==]
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbqug_242mrmpz5clNZwF3BFFipn3_3meHCiUpRZXxSCbOm8t7quI0sK7fjzhLjS1EhgSBd6QP7jb_VXmoKb0fG_BaYYrUmJhQTeRAqJ3jAtP-EGl6krb9pfkp3FqjPAbJKCu6LUtEE7cqs2o5F727XHUjXLQq-3FiqDZzBnBz-vScj9gjgqbQLUlAjahMuGXccM9yw1IynNBUg6E5_Mz77Nn55Lo=]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Nu-BsXHAh9iHCC-GzkZ0EAFjtzo48ivM2z4n791Qaz1SUXFMbPLioPXzsCWoJ5S-CRWbSlq-AqT8rnw9Xc6teZtCYDFt5kNcagJHzWkh8GTPkCj23Z4_z_48IfCYI-AoKXQ=]
  • Wang, C., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8YZBrYkHnXKOzb4AAY_9vOzJlRwZJDDoKtLkhL4a-zm-oU814WurUs3mHsKSAqGNwmiIB1dkeitG-5iXwYpPqHvNMrIqyL_Zt7CTfDifCi8_5FNxwNoqtl817HESfelzQKleQXa1TASwxVHcfjvOhdsi5xWrqgofuWZrDK4s=]
  • Besset, T. (2012). Synthesis of trifluoromethylated nitrogen-containing heterocycles. HAL Open Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ekt16XHT-0UBoCPx0sGeISm8jqrIdhpqbEW_BMG5GDhLxmGJtkPiGqXBtV8RsWZjWbd0F73vdB0LJKakYV-p04JWjmOEKWHfJf2wiA45JJqI3yLX1fHO05rvqBZxPNUSUENuTUpWNLlfNyVoR_nKRe2IgIkfEzw83ORWRFvY3xoazoP0q9wN8_mqU6lNu8Aa3bgf6Q6ZSw_xbr5iIqRSqDpWUHmR2EEmLYK1oYo=]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfHQIyzhOLmpq3QJaUcTwomJtPpLWrnW9WAqn74Raj0CG_XQjAztJQJCo4j7yKVqd6U-PxbKMrpCU3y_AhnKpE-N6dWgO_JgSOR2YXwfMe0kgRUk4cjlRkNMAcRARjeu34T2Ak4iLL2VYCqoiUEQpFtKdmHGuOjd7eqizmaRTNaJZKbg6u4Qxi7MkFVNf3xHTIc2V6R8sNKfl5t5Yd]
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR5juCc8rdIwMM0dmX2s1BhQYa7D_iULvdBybSxSHs082RHXyV97ZToycfmjfB94RuhGBujHvftwOhEvzfmLtR9GHKZVHSUv2o1xXBopjZD5msEKFRavcCZu5IUfRrBEAMxoD6SGAnnolQZ9i3WljRiglj-k403-6A5VUOY_BSTE91rn0XT3yd6GeBYZk3fVI=]
  • Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq6VqZEZWc3_mkP7UzK8XAPWRLe1H0PfQCF_nnwJdXXKz5EGe6GyMX87pDhpJBCLDM-eiDf3hFGU39mTvEPwQExuXa4mtAj5QNdzLbevzaKxLyNn-RsHdh_FAySYLEBnzWgpCgv_vjeKa_udTx1n_DECfKt_hPDng=]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbDG87gDQBtgN02XcPPNDOzlw_caUltlXAmpQakYfYjIuYz-s3PSAlLmXVkbRwV0RnDzJ3pIZTJ8Q3bZP2XkV08-rndapxvOb6B7pasHF_3E-9nuNnytYRuOspU61ChDw2N9H1kjZgno0XfyyNYET4SGap2w==]
  • Sharma, S., & Singh, A. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0IP5ce6X7yndREZcaJipJsvN3smTfdrKdllnQBxFipMCVu_dRcths0YTyTqFvKoZ2Gj2oKdG4EGjMKFQlxv8Cg0N40Rs5OHiZ1mmfw2snqhmiCyvC4uXAVCI8kqRKvhgaMm2ASq5eqgXBmM6Es1UJnNLEinYeYcjR8w=]
  • Capristo, G., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(12), 2788. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_SqsPPCZPgFmF9KQ9-ZdrSvYOeTiHPSmw4k3yUTRPzQIxz7v0-UZldhJ_orhXPvgTlZE7c65H_GUWTNkNRQOkKsbuJnnJspbfigaZt9VKgZVTcwsQT1EeAczPw4xAaesf]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVVuOTsR6rsUr9bsRnb_l98dxmgGUuGgc808Fq47a9kSZau62Kn-VT66mdiuyUkSMLMTuU7MKuEmf1DHwA5C1eb6VpERi6II2RUtTlmMf3L0DbMNaESqAOQYORQUtpuJnuT9_xvEEGTENVjc2oDLc=]
  • Kumar, A., et al. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuUlB-BVSSPZ7MBwvLwuRYUnb6Tp79yp6fHFEQwm4wZBkZKktwp7XXYSN999MGxicqZnjEAmwGztsOyjly8QMxA9o17aNkJf_18CwXl3aubPx4DJGLS650jKSWWBIGD-4tCEpR5qU3jRDWYxEwD6mQs94uJhNaWg-puYg=]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of Fluorinated Amino Acids: Focus on 2,3-Difluoro-L-Tyrosine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyBwSDnbJF_avdVfDDetmnavPy105IVOfXtuk9OOGmkAw6K7xwtmuHtEgnyiel_Zuq--Oi5H25pih6Hy2r-FFVG7C1VY8G2--YFO_l_j2wXhwovGbdwyjTVv0wLri4OnLV4w87IydPFw9uTqNd5V8yr11rA_EDIrUwrh3x8NiI_LOWZsc0VFfUkYGd9cNI8O7d6DyJf-HYGpfSJZGOv6z6Qj4_UFSnjyDZ_D-iQr4Omt0m7PL9zoSGSxBocRrUJHg=]
  • Oluoch, F., & Akam, E. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(1), 281. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA-MtcGV4EQoDdDY-zb1HR-fgyYl4M6ZKDIhISbVnzjiA5kCMyYalhnkWyyERuuidC-cAN_fi8nWsdKbnNSjH37BKl1MddQylRu8mhHlO7BBhdjAHowZz_znagULYXCbwU]
  • Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 45(5), 755-766. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLdZMiyDGduER6xNjByoC2EH6k34VpFGH80xW3CqLv4n9iI8umMtQ_sRTGBJ_0B7601AG0F6kvgQBOiea1nHJEeIPQyNFkcuIp_FoLQkv8AX-t2SECco-IOeq3sPmMa9or8o8ilaElBiD4lw==]
  • Wang, C., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJwXcSHld7BlIacndriiAqyWmgZfztO_lV0IlrSOeuBOu9RNWXcUH6QmqdURVob_WnY5621UHSBs9HQErNP0iyEZ1W_Yb-TGVhzRz5si0CfE5BZz3Ide450eBZFGqJqQETPw9sJOQy9MiDOhepRm7Am6XS8Cn2480=]
  • Vasudevan, K., et al. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(23), 10815-10823. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ6eT4YViDIfbT7Wp6nv2RN8PsVGcqbxwgRg8CALf0QAJfgHJeKWvZ4MwjAZCWo_XpwVFihp2LcWHPjsGSafldaGfMAaK6X8UWTMC-Iuv2wUlSQYC3r1pHH9XbxoAxKmXj22Os_rMF9gBkeDVi8QLgDVHm]
  • Wang, F., & Wang, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(3), 738-754. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcQbNdxbZm09s6XmIpAjSleelFM_O94HGjIqM0Daqawp4ZgM5nfzu4nyDsRdNmk1dgSkFY3wDUygr1fIwkyJP_-l4t5kl6Ekzu86rLUu08MUeOugvfATwMPv9_7We2v35sMhokiiWPOyyGH9wrC7h5Ix5xGH2GltnV9SE=]
  • Sharma, R., & Kumar, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPuQ6SsZTMeImclBiBZmRBEdAMun-ugz3S5lEwiS9Zrr71xNcjiqorpUbhEG4aBUUgXWbc3u9Gi1epRRmkFzI6FWlCg0yAb5bTOrzmK4ge9cVgBvfWQdxSvUCkZEbEFiVaNluZlEQ4fMSUk1t4P8YOOv3b4dS4bShm_gpK0QoIw496qt1XPOo=]
  • Bruns, S., & Haufe, G. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(5), 3477-3537. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsjQLN3YQD9qJYcCZGpgiNstCys9bytcmuP25W8-VfZC8oNDtUwatFuux_AW9V702Fci09w79bGk-qgZdfwNQTDxsLoiXSOQpk_G3QTkQrnmqayPHWjJyjQbZqcGlvdwbEJ4z]
  • Al-Masum, M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(4). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtM22I8xjUbwG9H3iycWJoObJqNjhg9EPA_dUItxSXp0kFKnFAUe3jjbXusHyYkkAnQvVyPBRbpGwNmPUkVcYXoHfNa7kClqGm72dHsMJC8ZLGiwhuHz42tOM2_E4dn5VC1VDfSls0vfyO2GOurUSXf6gA32-_WbaUOrNpE6rOEyoYgWoTBP2XE7y49Gt5qpG7Twk1zoF7lA==]
  • Juaristi, E. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 11(13), 1599-1602. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHINeowzYYDhmBaw5_gE_30FDGxCHMQGMcBNtVfO7XRT9oA5z8WlKxnm3JjhDgPefGSlCzNL9SULzmyCS6WhqcA_j1Xc22t0OkL1cSCa5CS3Dt-YmniJNJjewv0YYKdCmKraxD5vSKsp7imEt0=]
  • Liu, M., et al. (2022). Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. Molecules, 27(24), 9020. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5SHNIJ17IapB56rNac-i9zRr-3Ztr1hwz0nu527uTbrFDDtpvcLy1yCJE_ksIGkNgX3zTazuRnF-nAtGDcKp3PwC6LrFfTkZBqrxhzSeInfd9m0ImdCFkSMs8mfkCrfjJEWOD5zCyTUyh6GnnF6JB-pjxLIldx6U3RZWWOZXViqXZgPxNH8k3]
  • BenchChem. (2025). A Comparative Guide to Catalytic and Stoichiometric Fluorination Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZZfpjdpaPLyw2euUr9l1Z-VQ8lSDLoL4ubnW7c76pUG3B6CCwdfvNaFu2NmXM_paZELH2o9xDBhlBHVSHlzQufWtCQBYqySXvSYlkLkMwc7zEp4VM7ffrbglKT_NSxKn6Itepylyp6XciiAHGQrSDUmOhZt4EWm7H14RH8o34XxY03eFQSAspmw1L6XY2mcYi5ohi06G-wBZE8lgD_PRFUA_Vog==]
  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCfXvhYR-EoQ5VU1ssmCddeTCYHhibWKDWPlBSTGJWGTH3dwrAj4n5PDtN8JKKp_pnRgDEBrebaFaLjC2KtXlj0VDMn5gzdF5861lhO-XUZUpMpqyRNOEIEU1EBKorSHjmIwMx6pozaYOYUP4_3ArukLfflFb1JzkzIEJkc3xJAUNmhDCdT_nuTMkZ2egIdzaelF3MO1JUzfbpS91sCaaE2z5_OpEg5VFh6QympceUIW0G0z1gZhTodGGdxAyQqdc=]
  • BOC Sciences. (n.d.). Fluorinated Amino Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFTK-FXk3_aMhch0XXnjy3boyiDXmZklZFL1ibm90WjVtVoIWsxMempEedcIRGy0CTblK0CvBvzU_KjEoxhsGnqQosT6XBzCdJv5q2Xivor29XC5SS49cEjbgDeuVX7oTuyUGMBwD77YobDWUooS81s3NcFN4s8eQ-qahJktrzGQ==]
  • Jasiński, M., & Dembinski, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2275. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs4194DQMg9LAOLO5_rsd8gd1xBl8J927uxDtj_1W1rhs9eMf9WSQFnthkRnZ-mxDfOdUQ3uJS41MpjANVEluszie7Wo3EH8QYhorqzdRqY__k2MSwxqfeDuPnGgfV_ViRfDk=]
  • Fustero, S., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562-2575. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnBWYyv9v_SKvZZn4pJpDU7DOHH-AutolV5-P5PJfDe7tdYktR4a-fZb_TsQVHI4LMseD1xvu30lLxatraOnAasI_pE2jt9Iky4-EqjfXOvq0LeXYh7gkCWkMiknnjdzur-6v8kkVVytb_SFZ3vs7brA==]
  • Wechem. (2025). Recent progress in trifluoromethylation: strategies and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH253YYXdeJ-d3Qjzdp-tb0Vs1R8otwhaOkv2dPM6fYjrrlXFEHYF2Iy3DzzJW7Ox9_4Io1b_C86WPYVTsYz5bPO-4IKN8thtbadl-fVtAZ4J5f9lfnZxRImcHzSnc1CbhDJ74JXbeLByVgU4Rq_WcH8LE6csAvJgB7eW0NcdCdF7tV42KODvhghXcIa4PTBno3RvJisKwkFku55Pjpgw==]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8oIepKQjt2L_PSxwTi9ZiJPptdhKvUZnGJJDD5NRtrRt7yRF0jWy2cxkckHtKcgdxdCcMNtI3DK75rCA-piDx0mq2FNUgQtPurFI0YC5vlgITSxYVdGlu4mXGYF-9pA55oeqLoDAFyVepRhmrsckFTzldcToekr5_0Eqh5n_LMZssz8ajlgdFBS31UF0YPr4-ydrc5_nlUYAEm0PBrGPtTsYcfkpfhrfn_EHOWO8=]
  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4389. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaVc36xMPqKxLNIkKjFW-WZfjbizEKzLCkw5miEhdhKG1Ifdy6uCjbMx_ypv7SbIm2j8bGLT1ljav-PHTEqC1YLBsjgIJTZj6P3KH4lu7JQ0suhodfHdUALEfPd3DxpEjSsH5IFsCr-5_ls8U1tG6M_A4Yr0sNjliM8VPnpHf3gQGLDr45b6Ok0OkYWCI-dwcPRBrbjvoZlrpi7nCd1sOOPyA1BttIGyYNJ1mfWFwfMRB2bJDOnTd0kV2HXjIA7lue-Xh7PstgJ7g=]
  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2-16. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBRyqwIhx_pC4NXfeb0sxs0gR5lg0C4i-ifJ9sr9qbVxE9zSy_Fb8G3lCeznsS2t8ntaNoPT_z_sIcNAlgMXJKuJxCaX6n17XKuKmJnEcEZOszaH-wpdDR-iBOnFubCwap1NwOibazX_A6vg==]
  • Wu, J., et al. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Chemistry – An Asian Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-LGmGiDyNSKOk1eymOmTJCP9TwyGK53j127RiGtVOKuU1h_mwGBvFU8HNurMa5w8Ejsy4wbYuzE_jLiHfTJ1VJYsqRQLdXC5ZBH19XMQIIcIc82k8_BCUpI1xDxe-ARwEHa1UGA7L2FI-Up7GkfNyatEkuLW198hPQF-SNPdMS2VeFhtM9v82KQuYqDO7p6fcvJhBVPo5CTB5xzfCG7ha6ZfVPV1r4Y8-FcqD97yw2qa0qAohGdK3oxJ8442lNxWbO3k=]
  • Alfa Chemistry. (n.d.). Fluorinated Building Blocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2eNDCOOczMYiJ8Px7RTlhoD0hlsB612URd1_BtA3IDoRrIO0yjKrcRY0MnYq6uTbTeRKxpulMgbuE7amBlONMbrDz576QllnDmsRDFNtlA4x-BDD3zjzXwGxBtsvlz_EiB3NTuRu9R4dZyu3YW9enIqLrXNvonu08O1-YM5I7_37Um5HWFC6rkwF7_A==]
  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5(10), 707-723. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj5VtFGA9ojZjKSZQz4hjqHtEV_g6s4hPdK-5rfgTc8Cu6O_-n_M99VPoSmE30QjVZrf9sPw3jMNZLZjqrpYM9S5Qz6dv3Hi-899QYg_ukWabvtjf3fB_eEc4ln2eh6yQXJ-8RL3rP3EIUwapzhCdB7aeWSBDRyxq3swmcMSFSlT1gKHMBTr3nL802ALd-wvgb]
  • Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTcpsnK7PDWtwWSpx-6ZJYNQOjDqk9XoVpUH_8kYJny2k28l4Y-sXJ23FdpbGzKs39uhyxvxfUQsfwiY3eXIMHZ8-F2ohMn9VAEXSzVsS_6K0Syi2jQdC-XxxZiVLRrMy78cFrAOeyXvNvKlErq0UAO2rlD_7MPgfLdctvlaxtJqp1c2PumDkJo_C2JTvuZmu-JvO3Ite7jhTyfJmoKRhRjDhFum676mwZYUo=]
  • Encyclopedia.pub. (2022). Versatile Fluorine-Containing Building Blocks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Z9Uo6VhMC0mdbfAOhHyjKYA1ySIX-XsjaB7VWGWC27geEpmfDETdRDjCy4L2hQXoz80ZKiD0BEJMMVF5xhnHSyselwPOmIv8PFDkBOTbJ_Pg9Shegrh0kPdy7dAF]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHSvQ2wrY2t2cYt70v5bWVkpHa0RA757z14IfCdG3zLVK79D_yYUJ45Ua2FZlT4hyOLjw9Zp0zGKaNXMNtrP8gYt0JDNFjsGc2sxYIWrHt01XBg01HeMZAL-2ZHoI-Yrkg1l0RN2HZ3vcWlknCDRbeY1os27bVU2P5ec_Ul_n_hORqQvamqM6P01UWI4hIjVyZ]
  • Fustero, S., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2562-2575. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFug24jzb9fiEODqizRVtZJQE-diT1iQm89UvVtxTU5hW8XRMlrRFea0QcBdKUSrxWq0gC6dmrznxyAVvqEzy-7dSly2NOzTdgL8oNQukuEpEsU5bE6X3T8kq-gbF0uPAntushws-hI9-z59XRQgTEeX-agH5PZyxvppHI_6_PzvZJ6A4vKeY_6ddu6GuUDi8wYnVr2nB1R2V4uSQ9wL3IXbk_GqiupfY9WAgpPGV6ymwJd4WxM56aDaCBRK3V7kdloYLVbXXrD]
  • BenchChem. (2025). A Comparative Guide to Fluorination Strategies in Organic Synthesis: The Building Block Approach vs. Late-Stage Fluorination. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF46HH8WrLenC8PixlOO1kQ4glSCfD2fzZoahtwswgDJqsrrZI2RHLZoEg2LKmk4neOW9x-W7rQVvQpftxp_VGMaDx_8BN4k3SUCdFlN8cB2b2btVLYBKafnzltCvSJ75WtT-X2D2pCyU-jqTyZojzODfU1BWWExEupzF0XiRLJR3oJTNFpHevFuSOLxgklhm49yKHsEZhabt4T8PPQgoRknyZvdWGPQ9CkHbgG6LHN4XTXrethXb7ueQqwP2llYTVzM02hWAs2ykllFMFTQsr6GpbRt2Gqfw==]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 1-Bromo-4,5-difluoro-2-methylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of 1-Bromo-4,5-difluoro-2-methylbenzene as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological and material properties, including metabolic stability and bioavailability.[1][2] Difluoromethylated biaryls, in particular, are of high interest in drug discovery as they can act as lipophilic isosteres for other functional groups.[1][2][3] This document delves into the mechanistic nuances, key reaction parameters, and provides detailed, field-proven protocols for researchers, chemists, and drug development professionals. We aim to explain not only the procedural steps but also the fundamental chemical principles that govern the success of these transformations.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional tolerance of diverse functional groups, enabling the formation of carbon-carbon bonds.[4][5][6] Its application in constructing biaryl and heteroaryl structures is particularly crucial in the pharmaceutical and fine chemical industries.[7]

The substrate at the core of this guide, this compound, is an attractive starting material for several reasons:

  • Fluorine Substitution: The two fluorine atoms act as strong electron-withdrawing groups, which modulates the electronic properties of the aromatic ring. This influences the reactivity of the C-Br bond, typically making it more susceptible to oxidative addition by the palladium catalyst.[8][9]

  • Methyl Group: The ortho-methyl group provides steric bulk and can influence the dihedral angle of the resulting biaryl product, a critical factor in conformational analysis for drug-receptor binding.

  • Synthetic Versatility: It serves as a gateway to a class of difluorinated, methylated biaryl compounds that are valuable scaffolds for agrochemicals, liquid crystals, and, most notably, pharmaceutical agents.[10]

This guide will provide the necessary framework to successfully employ this versatile building block in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][11]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[11] The electron-deficient nature of the aryl bromide can facilitate this process.[8][9]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate complex.[11][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][11]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)L₂(R') transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 product Ar-R' (Biaryl Product) red_elim->product aryl_halide Ar-Br (this compound) aryl_halide->ox_add boronic_acid R'-B(OR)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several interdependent parameters. For a substrate like this compound, the following considerations are critical.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type catalystsPd(II) sources like Pd(OAc)₂ are cost-effective and reduced in situ to the active Pd(0) catalyst.[8] Pd₂(dba)₃ is a stable Pd(0) source. For challenging couplings, pre-formed catalysts like PEPPSI complexes can offer higher activity and stability.[8]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)The electron-deficient nature of the substrate benefits from electron-rich and sterically bulky ligands. These ligands stabilize the Pd(0) species, promote efficient oxidative addition, and facilitate the final reductive elimination step, preventing catalyst decomposition.[6][7]
Boron Reagent Arylboronic acids, Arylboronic acid pinacol esters (BPin)Boronic acids are common, but can be prone to protodeboronation. Pinacol esters often exhibit greater stability, are easier to purify, and are well-suited for slow or high-temperature reactions.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical. K₃PO₄ is a versatile and effective base for a wide range of substrates. Cs₂CO₃ is more soluble and can be effective at lower temperatures but is more expensive. K₂CO₃ is a standard, cost-effective choice that works well in many cases.[13]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent with water is often beneficial. Water can help dissolve the inorganic base and accelerate the transmetalation step.[8][14] Rigorous degassing of the solvent system is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature 80 - 110 °CThe reaction temperature must be sufficient to drive the reaction to completion in a reasonable time but not so high as to cause catalyst degradation or unwanted side reactions. A typical range is between 80-110 °C.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reagent Preparation & Setup (Inert Atmosphere) degas 2. Solvent Degassing (e.g., N₂ Sparge) setup->degas reaction 3. Reaction Execution (Heating & Stirring) degas->reaction monitor 4. Reaction Monitoring (TLC / GC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize

Caption: A streamlined workflow for the Suzuki-Miyaura protocol.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

  • Degassed Water

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

Representative Applications & Data

The following table illustrates the versatility of this protocol with various boronic acid partners. Conditions are representative and may require optimization.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)100~95%
24-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Toluene/H₂O (4:1)110~92%
33-Pyridinylboronic AcidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Dioxane/H₂O (5:1)100~85%
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.5)DMF/H₂O (10:1)90~88%
5N-Boc-indole-5-boronic acid pinacol esterPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)100~90%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Reaction temperature too low.4. Poor quality of reagents.1. Use a fresh catalyst/ligand.2. Ensure thorough degassing of all solvents.3. Increase the reaction temperature in 10 °C increments.4. Use freshly purchased or purified reagents.
Protodeboronation of Boronic Acid 1. Reaction time is too long.2. Base is too strong or conditions too harsh.3. Presence of excess water.1. Monitor the reaction closely and stop it upon completion.2. Switch to a milder base (e.g., K₂CO₃) or use a boronic acid pinacol ester for enhanced stability.
Formation of Homocoupled Products 1. Oxygen contamination leading to Glaser-type coupling of boronic acids.2. Catalyst degradation.1. Improve inert atmosphere technique and solvent degassing.2. Consider a more robust ligand or a pre-formed catalyst.
Low Product Yield After Purification 1. Incomplete reaction.2. Product loss during workup/extraction.3. Difficult purification.1. Allow the reaction to run longer or increase the temperature.2. Perform additional extractions of the aqueous layer.3. Optimize the chromatography solvent system for better separation.

Conclusion

This compound is a highly valuable and versatile building block for accessing medicinally relevant difluorinated biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its functionalization. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis of novel chemical entities for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Thieme. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • National Center for Biotechnology Information. (2021).
  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
  • Royal Society of Chemistry. (2021). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Science. [Link]
  • MDPI. (2017).
  • ElectronicsAndBooks. Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. [Link]
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
  • ResearchGate. (a) Hanley's synthesis of biaryls 18; (b)
  • National Center for Biotechnology Information. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
  • Semantic Scholar. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands. [Link]
  • ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
  • RSC Publishing.
  • ACS Publications. Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifaceted Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a particularly challenging substrate: 1-Bromo-4,5-difluoro-2-methylbenzene.

The unique substitution pattern of this aryl bromide presents a confluence of electronic and steric challenges that demand careful consideration in the design of an effective catalytic system. The two electron-withdrawing fluorine atoms render the aryl ring electron-deficient, which can influence the rates of both oxidative addition and reductive elimination. Concurrently, the ortho-methyl group introduces steric hindrance around the reaction center, potentially impeding the approach of the amine nucleophile and the palladium catalyst. This document will dissect these challenges and provide a rational framework for selecting the optimal catalyst, ligand, base, and solvent to achieve high-yielding amination of this substrate.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R''+ Ar-Pd(II)(L2)-NHR'R''+ Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R''+ Amine Coordination (HNR'R'') Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NHR'R''+->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Selection of Reaction Components

Achieving a successful Buchwald-Hartwig amination of this compound hinges on the judicious selection of each reaction component. The interplay between the palladium source, ligand, base, and solvent is critical to overcoming the substrate's inherent challenges.

Palladium Precatalysts

While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts are commonly used and are reduced in situ.[3] For challenging substrates, pre-formed palladium-ligand complexes, often referred to as "precatalysts," can offer superior reactivity and reproducibility.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common and effective Pd(0) source.

  • Palladium(II) Acetate (Pd(OAc)₂): A widely used Pd(II) precatalyst that is reduced in the reaction mixture.[2]

  • [Pd(allyl)Cl]₂: Another effective Pd(II) precatalyst.[4]

Ligands: The Key to Success

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[2] For a sterically hindered and electron-deficient substrate like this compound, bulky and electron-rich ligands are generally preferred. These ligands promote both the oxidative addition and the final reductive elimination step.[5][6]

  • Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known for their high activity with challenging substrates. Their steric bulk facilitates the reductive elimination step.

  • AdBippyPhos: This ligand has shown efficacy in the amination of fluoroalkylamines with aryl bromides, suggesting its utility for fluorine-containing substrates.[4]

  • Xantphos: A chelating ligand that has proven effective for the amination of electron-deficient aryl bromides.[7]

Bases: Driving the Deprotonation

A base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[1] The choice of base can significantly impact the reaction rate and functional group tolerance.

  • Sodium tert-butoxide (NaOtBu): A strong, commonly used base that is effective in many cases.

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): Milder bases that can be advantageous when base-sensitive functional groups are present in the amine coupling partner.[7]

Solvents: The Reaction Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

  • Toluene and 1,4-Dioxane: These are the most commonly employed solvents for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates and catalysts.[8]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.[9]

Recommended Starting Conditions

The following table provides a set of recommended starting conditions for the Buchwald-Hartwig amination of this compound. These conditions are based on successful protocols for analogous sterically hindered and electron-deficient aryl bromides and should serve as a robust starting point for optimization.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (1-2 mol%)Readily available and effective Pd(0) and Pd(II) sources.
Ligand XPhos (2-4 mol%) or AdBippyPhos (2-4 mol%)Bulky, electron-rich ligands that promote reaction with challenging substrates.[4][9]
Base NaOtBu (1.2-1.5 equiv) or K₃PO₄ (1.5-2.0 equiv)Strong base for efficient deprotonation; milder option for sensitive substrates.[9]
Solvent Anhydrous Toluene or 1,4-DioxaneCommon, effective, and non-coordinating solvents.[8]
Temperature 80-110 °CTypical temperature range to ensure a reasonable reaction rate.
Amine 1.0-1.2 equivalentsA slight excess of the amine can help drive the reaction to completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:
  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

    • Add the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv).

    • Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add the amine (1.1 mmol, 1.1 equiv) to the Schlenk tube. If the amine is a solid, it can be added with the other solids. If it is a liquid, it should be added via syringe.

    • Add the anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots from the reaction mixture under an inert atmosphere.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with the same organic solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylated product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use a fresh batch of catalyst and ligand.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligand or baseScreen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
Formation of Side Products (e.g., hydrodehalogenation) Reductive dehalogenationUse a more sterically hindered ligand. Lower the reaction temperature.
Homocoupling of the amineThis is less common but can occur. Adjusting the catalyst-to-ligand ratio may help.

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, is a feasible transformation with careful optimization of reaction conditions. The key to success lies in the selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium precatalyst and base. The protocols and recommendations provided in this guide offer a solid foundation for researchers to develop efficient and high-yielding methods for the synthesis of novel N-aryl-4,5-difluoro-2-methylaniline derivatives, which are valuable intermediates in drug discovery and materials science.

References

  • Brusoe, A. T.; Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc.2015, 137 (26), 8460–8468. [Link]
  • Chemicool.
  • Chemistry LibreTexts.
  • Wikipedia.
  • Yin, J.; Buchwald, S. L. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Org. Lett.2000, 2 (8), 1101–1104. [Link]
  • Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; Garcia-Fortanet, J.; Kinzel, T.; Buchwald, S. L. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Acc. Chem. Res.2016, 49 (9), 1813–1825. [Link]
  • Kashani, S. K.; Jessiman, J. E.; Newman, S. G.
  • Green, R. A.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett.2014, 16 (16), 4388–4391. [Link]
  • Brusoe, A. T.; Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. 2015. [Link]
  • Old, D. W.; Wolfe, J. P.; Buchwald, S. L.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Taeufer, T.; Pospech, J. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. 2020. [Link]
  • Girek, T.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. 2021. [Link]

Sources

Application Notes: The Strategic Utility of 1-Bromo-4,5-difluoro-2-methylbenzene in Modern Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorination can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target, thereby improving its overall pharmacokinetic and pharmacodynamic profile[1]. 1-Bromo-4,5-difluoro-2-methylbenzene has emerged as a particularly valuable building block for this purpose. Its molecular architecture offers a powerful combination of features:

  • Difluoro Motif: The vicinal fluorine atoms on the benzene ring create a unique electronic environment, influencing the molecule's reactivity and the properties of its derivatives.

  • Methyl Group: This group provides a point of steric influence and can participate in hydrophobic interactions within a target's binding pocket.

  • Bromo Substituent: The bromine atom is an exceptionally versatile synthetic handle, primarily serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile construction of complex carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of diverse pharmaceutical agents[1][2].

These attributes make this compound a sought-after intermediate in the synthesis of high-value compounds, particularly in the development of kinase inhibitors and other targeted therapies[3][4]. This guide provides in-depth application notes and detailed protocols for its use in three pivotal synthetic transformations.

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of this compound is most profoundly realized through palladium-catalyzed cross-coupling reactions. These methods have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance[5][6].

G cluster_0 Key Synthetic Transformations A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Sonogashira Coupling (C-C≡C Bond Formation) A->D E Diverse Pharmaceutical Intermediates (Biaryls, Arylamines, Alkynylarenes) B->E C->E D->E

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species[7][8]. This reaction is instrumental in synthesizing biaryl and substituted styrene motifs, which are prevalent in many approved drugs, including kinase inhibitors.

Causality and Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step[9].

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron species, forming a more nucleophilic "ate" complex[9][10].

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle[9].

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Ar-X OA->PdII_ArX TM Transmetalation PdII_ArR Ar-Pd(II)-R L₂ PdII_ArX->PdII_ArR R-B(OR')₃⁻ TM->PdII_ArR PdII_ArR->Pd0 Ar-R RE Reductive Elimination RE->Pd0 Ar_R Ar-R ArX Ar-X R_BOH2 R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of aryl amines is a critical transformation in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, overcoming the limitations of classical methods[6].

Causality and Mechanistic Considerations: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle, but with distinct requirements[11].

  • Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst[6].

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is crucial here; it deprotonates the coordinated amine to form a palladium-amido complex[5][11]. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and the subsequent reductive elimination.

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, regenerating the Pd(0) catalyst[6].

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures[12]. These motifs are used as rigid linkers in complex molecules or as precursors for other functional groups.

Causality and Mechanistic Considerations: The Sonogashira coupling features a dual-catalyst system[13].

  • Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl bromide to Pd(0) and subsequent reductive elimination[12].

  • Copper Cycle: A copper(I) co-catalyst (e.g., CuI) is essential. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate[13]. This species is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, preparing it for the final reductive elimination step[14].

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Principle: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol

  • Water, deionized

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of anhydrous toluene and ethanol (5 mL) via syringe. Causality: Toluene is the primary solvent, while ethanol can aid in the solubility of the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Standard, commercially available Pd(0) source.
Base K₂CO₃Mild base, effective for activating the boronic acid.
Solvent Toluene/EthanolGood solvent system for substrate and base solubility.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction.
Atmosphere Inert (Ar/N₂)Protects the oxygen-sensitive Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination of this compound

Principle: To synthesize an N-aryl amine via palladium-catalyzed coupling with a primary or secondary amine.

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XantPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube. Causality: NaOtBu is a strong, non-nucleophilic base required for amine deprotonation. XantPhos is a bulky, electron-rich ligand that facilitates the catalytic cycle.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv). Seal the tube.

  • Solvent and Amine: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours)[5].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantPhosA robust system; XantPhos ligand promotes C-N bond formation.
Base NaOtBuStrong base essential for deprotonating the amine.
Solvent TolueneAnhydrous, non-protic solvent is critical for this reaction.
Temperature 100 °CEnsures efficient catalyst turnover and reaction rate.
Atmosphere Inert (Ar/N₂)Essential to protect the catalyst and prevent side reactions.

Conclusion

This compound is a high-value, versatile synthetic intermediate that provides a reliable entry point for the synthesis of complex, fluorinated molecules. Its utility in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the systematic construction of diverse molecular architectures. The protocols and insights provided herein serve as a practical guide for researchers and scientists in drug development, enabling the efficient and strategic application of this building block in the synthesis of next-generation pharmaceutical agents.

References

  • PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748. PubChem.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Pharmaffiliates. The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Pharmaffiliates.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Pharmaffiliates. CAS No : 452-63-1 | Product Name : 1-Bromo-4-fluoro-2-methylbenzene. Pharmaffiliates.
  • ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Google Patents. US5847241A - Process for the preparation of p-bromofluorobenzene. Google Patents.
  • Google Patents. US6087543A - Fluorinated benzene manufacturing process. Google Patents.
  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press.
  • PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542. PubChem.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
  • YouTube. Sonogashira coupling. YouTube.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • ResearchGate. Bromide conversions in C-C coupling reactions using.... ResearchGate.
  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

Sources

synthesis of novel agrochemicals using 1-Bromo-4,5-difluoro-2-methylbenzene as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Agrochemicals Using 1-Bromo-4,5-difluoro-2-methylbenzene as a Versatile Precursor

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Senior Application Scientist: Dr. Gemini

Introduction: The Imperative for Innovation in Agrochemicals

The global agricultural landscape faces unprecedented challenges, including a rapidly growing population, climate change, and the persistent evolution of resistance in weeds, pests, and pathogens.[1] This necessitates a continuous pipeline of novel agrochemicals that offer improved efficacy, enhanced safety profiles, and new modes of action.[1] Organofluorine compounds have become central to modern agrochemical design, as the strategic incorporation of fluorine atoms can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1][2][3] Currently, over half of all newly developed agrochemicals contain fluorine, underscoring its role as a "magic bullet" in crop protection.[1][4]

This guide focuses on the synthetic utility of This compound , a highly functionalized aromatic building block. Its unique arrangement of substituents—a bromine atom for versatile cross-coupling, electron-withdrawing difluoro groups to modulate electronic properties and facilitate nucleophilic substitution, and a methyl group for steric and electronic tuning—makes it an exceptionally valuable precursor for constructing diverse and complex agrochemical scaffolds.

Core Synthetic Strategies & Mechanistic Rationale

The reactivity of this compound can be harnessed through several powerful synthetic transformations. The choice of reaction pathway is dictated by the desired final scaffold, with each method offering a distinct advantage in molecular construction.

Palladium-Catalyzed Cross-Coupling Reactions: Forging the Core Skeleton

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[5][6] For our precursor, the bromine atom serves as the primary reactive handle for these transformations.

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for constructing biaryl linkages, a common motif in advanced herbicides and fungicides.

Causality & Expertise: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium(0) source (or a precursor that reduces to Pd(0) in situ, like Pd(OAc)₂) and a phosphine ligand is critical. Ligands like SPhos or XPhos are often chosen for their electron-richness and steric bulk, which promote the oxidative addition of the aryl bromide to the palladium center and facilitate the final reductive elimination step, thereby increasing reaction efficiency and turnover. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the organoboron species in the transmetalation step.[6][7]

Suzuki_Miyaura_Cycle cluster_labels pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Ar-Br oxidative_addition_node Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-Ar'(L)₂ pd_complex->pd_intermediate Ar'-B(OR)₂ Base transmetalation_node Transmetalation transmetalation Transmetalation pd_intermediate->pd0 Catalyst Regeneration product Ar-Ar' pd_intermediate->product reductive_elimination_node Reductive Elimination reductive_elimination Reductive Elimination Workflow start 1-Bromo-4,5-difluoro- 2-methylbenzene step1 Suzuki Coupling (with Acetyl-pyrazole boronic ester) start->step1 intermediate1 Intermediate A (Aryl-Pyrazole Ketone) step1->intermediate1 step2 Claisen Condensation (with Diethyl Oxalate) intermediate1->step2 intermediate2 Intermediate B (1,3-Dicarbonyl) step2->intermediate2 step3 Cyclization (with Hydrazine) intermediate2->step3 intermediate3 Intermediate C (Di-heterocyclic Core) step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product Target Agrochemical Scaffold (Pyrazole Carboxamide) step4->final_product

Sources

The Strategic Role of 1-Bromo-4,5-difluoro-2-methylbenzene in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorinated Building Blocks in Modern Materials Science

In the relentless pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a cornerstone of molecular design. Fluorinated compounds exhibit a unique confluence of properties—including high thermal stability, chemical inertness, and distinct electronic attributes—that render them indispensable in the development of advanced materials.[1][2] 1-Bromo-4,5-difluoro-2-methylbenzene stands as a pivotal, albeit specialized, building block in this domain. Its unique substitution pattern—a reactive bromine handle for cross-coupling, vicinal fluorine atoms to modulate electronic properties and intermolecular interactions, and a methyl group to introduce steric effects and influence solubility—positions it as a valuable precursor for high-performance liquid crystals, specialty polymers, and potentially, bioactive molecules.[3][4]

This technical guide elucidates the role of this compound as a key intermediate, providing detailed application notes and robust protocols for its utilization in the synthesis of advanced materials, with a primary focus on palladium-catalyzed cross-coupling reactions.

Core Application: A Gateway to Substituted Biphenyls via Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as an aryl halide precursor in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed method facilitates the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoboron reagents, yielding substituted biphenyl and heterobiaryl structures.[5][6] These products often form the rigid core of liquid crystal mesogens and the repeating units of high-performance polymers.[7][8]

The presence of the ortho-methyl group introduces steric hindrance around the reactive bromine center, a factor that necessitates careful optimization of catalytic systems to achieve efficient coupling.[9][10] Concurrently, the 4,5-difluoro substitution pattern significantly influences the electronic nature of the aromatic ring and the physical properties of the resulting biphenyl derivatives, such as dielectric anisotropy and mesophase stability in liquid crystals.[3][11]

Causality of Component Selection in Suzuki-Miyaura Coupling

The success of coupling a sterically encumbered substrate like this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

  • Palladium Precatalyst: While various palladium sources can be effective, pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand are commonly employed.[5]

  • Ligands for Sterically Hindered Substrates: The ortho-methyl group necessitates the use of bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination while preventing catalyst decomposition. Ligands such as SPhos, XPhos, or RuPhos are often effective for coupling sterically demanding aryl bromides.[9][10]

  • Base: The base is crucial for the transmetalation step, activating the boronic acid partner.[12] Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are frequently used. The choice of base can significantly impact reaction kinetics and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.[3]

Experimental Protocols

Protocol 1: Synthesis of a 4,5-Difluoro-2-methylbiphenyl Derivative via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound875664-38-3207.03
Arylboronic AcidVariableVariable
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane (anhydrous)123-91-188.11
Water (degassed)7732-18-518.02

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • To the flask, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • The reaction mixture is then heated to 90-100 °C with vigorous stirring for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Aryl_Br 1-Bromo-4,5-difluoro- 2-methylbenzene Aryl_Br->OxAdd PdII_Complex Ar-Pd(II)L2-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Aryl_Complex Ar-Pd(II)L2-R Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 4,5-Difluoro-2-methyl- -biphenyl Derivative RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Advanced Materials

Liquid Crystals

The incorporation of the 4,5-difluoro-2-methylphenyl moiety into a calamitic (rod-shaped) molecular structure can significantly influence its liquid crystalline properties.[3][5] The two fluorine atoms introduce a strong lateral dipole moment, which can lead to a high negative dielectric anisotropy (Δε < 0), a desirable property for vertically aligned (VA) liquid crystal displays.[4] The ortho-methyl group, by creating steric hindrance, can disrupt molecular packing, potentially lowering the melting point and influencing the mesophase stability.[3][4]

Visualization of a Generic Liquid Crystal Synthesis Workflow:

LC_Synthesis_Workflow start 1-Bromo-4,5-difluoro- 2-methylbenzene suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid Arylboronic Acid (e.g., with cyano or alkoxy terminal group) boronic_acid->suzuki biphenyl Substituted Biphenyl Intermediate suzuki->biphenyl modification Further Functionalization (e.g., esterification) biphenyl->modification lc_product Final Liquid Crystal Material modification->lc_product characterization Characterization (POM, DSC, etc.) lc_product->characterization

Caption: General workflow for the synthesis of liquid crystals.

Specialty Polymers

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy.[1][2] this compound can be used to synthesize fluorinated poly(arylene)s. Polymerization can be achieved through Yamamoto or Suzuki polycondensation reactions, where the difunctional nature of a corresponding diboronic ester derivative would be utilized. The resulting polymers would benefit from the enhanced properties imparted by the fluorine atoms.[1]

Representative Data for Analogous Suzuki-Miyaura Couplings:

Aryl HalideBoronic Acid PartnerCatalyst System (mol%)BaseYield (%)Reference
1-Bromo-3,4-difluorobenzene4-tert-butylphenylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄~78[3]
2,4,6-triisopropylphenyl bromidecyclohexylboronic acidPd(dba)₂ (1) / AntPhos (2)K₃PO₄31-95[13]
1-Bromo-4-tert-butylbenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄High[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

This compound, while a specialized reagent, offers significant potential as a building block for advanced functional materials. Its strategic utility in constructing highly substituted, fluorinated biphenyl cores via Suzuki-Miyaura cross-coupling provides a pathway to novel liquid crystals with tailored dielectric properties and specialty polymers with enhanced thermal and chemical stability. The protocols and principles outlined in this guide are intended to empower researchers to effectively harness the unique chemical attributes of this versatile intermediate in the ongoing development of next-generation materials.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
  • BenchChem. (2025). Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. BenchChem.
  • ProQuest. (n.d.).
  • Cruz, C. D., et al. (2001). Influence of the position and number of fluorine atoms and of the chiral moiety on a newly synthesized series with anticlinic properties. Liquid Crystals.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
  • Kim, Y. M., & Yu, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3913–3916. [Link]
  • The Versatility of 1-Bromo-2,4-difluorobenzene in Advanced Materials Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Martins, S., Fidalgo, J., Esteves, C. I. C., Nunes, S. P., & Lanceros-Mendez, S. (2016).
  • Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Kłys, A., & Szala, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Preparation of (4,5-Difluoro-2-methylphenyl)magnesium Bromide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

< Application Note & Protocol

Abstract

This document provides a detailed guide for the synthesis of the Grignard reagent, (4,5-difluoro-2-methylphenyl)magnesium bromide, from 1-Bromo-4,5-difluoro-2-methylbenzene. This guide is intended for researchers, scientists, and professionals in drug development who utilize organometallic reagents in complex organic syntheses. We delve into the underlying chemical principles, provide meticulously detailed protocols for preparation and quantification, and address common challenges and safety considerations. The protocols herein are designed to be self-validating, emphasizing causality behind each experimental step to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Significance of Fluorinated Aryl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most pivotal classes of reagents in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2] The synthesis of aryl Grignard reagents, in particular, has opened avenues for constructing complex aromatic compounds, which are foundational scaffolds in pharmaceuticals and specialty chemicals.[3]

The target of this guide, (4,5-difluoro-2-methylphenyl)magnesium bromide, is a fluorinated aryl Grignard reagent. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated building blocks are of high interest in drug discovery and development. However, the preparation of Grignard reagents from aryl halides bearing electron-withdrawing groups, such as fluorine, can present unique challenges. The electron-withdrawing nature of fluorine can decrease the reactivity of the carbon-halogen bond towards oxidative addition with magnesium.[4] This guide aims to provide robust protocols to overcome these challenges and reliably synthesize this valuable reagent.

Mechanistic Insights and Critical Parameters

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1][5] The generally accepted mechanism, while not a chain reaction, is understood to involve radical intermediates.[6]

Key Reaction: this compound + Mg -> (4,5-Difluoro-2-methylphenyl)magnesium bromide

Several critical parameters must be meticulously controlled to ensure the successful and safe formation of the Grignard reagent:

  • Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic sources, including water, to quench the reagent and form the corresponding hydrocarbon.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[7][8]

  • Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential. They serve not only as the reaction medium but also stabilize the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[6][9][10] THF is often preferred over diethyl ether due to its higher boiling point, which can facilitate the reaction, and its superior ability to solvate and stabilize the Grignard reagent.[11][12]

  • Magnesium Activation: A passivating layer of magnesium oxide (MgO) typically coats the surface of magnesium turnings, inhibiting the reaction.[13][14] This layer must be disrupted to expose the reactive metal surface. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical means like crushing the magnesium in situ.[13][14]

  • Reaction Initiation and Temperature Control: The formation of Grignard reagents is an exothermic process.[15][16] The reaction often has an induction period, after which it can proceed vigorously.[2] It is crucial to have an efficient means of cooling the reaction to prevent a runaway reaction.[7][15]

Visualizing the Core Concepts

To better illustrate the fundamental aspects of Grignard reagent preparation, the following diagrams outline the reaction mechanism and the critical Schlenk equilibrium.

G_Grignard_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Ar-Br This compound SET Single Electron Transfer (SET) Ar-Br->SET Mg Mg⁰ (metal surface) Mg->SET Radical_Anion [Ar-Br]⁻• SET->Radical_Anion Rate-determining step Mg_plus Mg⁺• SET->Mg_plus Radicals Ar• + Br⁻ Radical_Anion->Radicals Reagent_Formation Reagent Formation Radicals->Reagent_Formation Mg_plus->Reagent_Formation Ar-Mg-Br (4,5-Difluoro-2-methylphenyl)magnesium bromide Reagent_Formation->Ar-Mg-Br

Caption: Mechanism of Grignard Reagent Formation.

Schlenk_Equilibrium 2RMgX 2 R-Mg-X (Grignard Reagent) R2Mg R₂Mg (Dialkylmagnesium) 2RMgX->R2Mg Equilibrium in Ethereal Solvent MgX2 MgX₂ (Magnesium Halide)

Caption: The Schlenk Equilibrium in Grignard Solutions.

Detailed Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile gloves).[15][17]

  • Fume Hood: All manipulations involving Grignard reagents and flammable ether solvents must be conducted in a well-ventilated chemical fume hood.[15][18]

  • Anhydrous and Inert Conditions: Grignard reagents are highly reactive towards water and atmospheric oxygen.[10][18] The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a sand bucket readily accessible.[17] Ethers are highly flammable.[7] Ensure there are no open flames or spark sources nearby.

  • Exothermic Reaction: The Grignard formation is exothermic and can become vigorous.[7][15] Always have an ice-water bath prepared to control the reaction temperature.[7]

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Example Scale)Moles (mmol)
This compound142600-98-2207.03 g/mol 4.14 g (2.54 mL)20.0
Magnesium Turnings7439-95-424.31 g/mol 0.53 g22.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 40 mL-
Iodine7553-56-2253.81 g/mol 1-2 small crystalsCatalytic
1,2-Dibromoethane (optional activator)106-93-4187.86 g/mol ~0.1 mLCatalytic
Protocol for the Preparation of (4,5-Difluoro-2-methylphenyl)magnesium Bromide
  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel with a septum.

    • Thoroughly flame-dry all glassware under a stream of inert gas or oven-dry at 120°C overnight and assemble while hot under an inert atmosphere.[7][8]

  • Magnesium Activation:

    • Place the magnesium turnings into the cooled, dry flask.

    • Add 1-2 small crystals of iodine.[7][19] The flask can be gently warmed with a heat gun until purple iodine vapors are observed. The disappearance of the iodine color is an indicator of activation.[14]

    • Alternatively, a small amount of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the evolution of ethylene gas bubbles.[13][14]

  • Reaction Initiation:

    • Add approximately 5 mL of anhydrous THF to the flask containing the activated magnesium.

    • In the dropping funnel, prepare a solution of this compound in the remaining 35 mL of anhydrous THF.

    • Add about 1-2 mL of the aryl bromide solution from the dropping funnel to the magnesium suspension while stirring.

    • The reaction may need gentle warming with a heat gun to initiate. Successful initiation is marked by a gentle reflux of the solvent, a cloudy gray/brown appearance of the mixture, and a noticeable exotherm.[14]

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[17] Use an ice-water bath to control the reaction temperature as needed.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution should be a dark gray to brown color.

  • Storage:

    • The prepared Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept in a sealed, oven-dried flask under an inert atmosphere.

Quantification of the Grignard Reagent by Titration

The exact concentration of the prepared Grignard reagent should be determined before use, as the yield is often not quantitative.[18] A common and reliable method is titration with a standard solution of an alcohol using a colorimetric indicator.[20][21]

Materials:

  • Anhydrous Toluene

  • (-)-Menthol (or sec-Butanol)

  • 1,10-Phenanthroline

  • Standardized solution of (-)-menthol in anhydrous toluene (~1.0 M)

Protocol:

  • Preparation:

    • Under an inert atmosphere, add a small crystal (~5 mg) of 1,10-phenanthroline to a dry flask.[20]

    • Add 2 mL of anhydrous THF to dissolve the indicator. The Grignard reagent will form a colored complex with the indicator.[20]

  • Titration:

    • Carefully add a known volume (e.g., 1.00 mL) of the prepared Grignard solution to the flask containing the indicator.

    • Titrate this solution with the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.[20]

    • The endpoint is reached when the color of the complex disappears sharply, indicating that all the active Grignard reagent has been consumed.[20]

  • Calculation:

    • Concentration (M) = (Volume of Titrant (L) * Concentration of Titrant (M)) / Volume of Grignard Solution (L)

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inadequate drying of glassware or solvent.- Poor quality magnesium or incomplete activation.- Re-dry all glassware and use freshly opened anhydrous solvent.- Vigorously stir or crush the magnesium turnings. Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane.[13]
Reaction starts but then stops - Insufficient mixing.- Passivation of the magnesium surface.- Ensure vigorous stirring to maintain contact between the reactants.- Add a small amount of fresh activator.
Formation of a white precipitate (Wurtz coupling byproduct) - Localized high concentration of aryl bromide.- Overheating.- Ensure slow, dropwise addition of the aryl bromide solution.- Maintain gentle reflux and use external cooling if necessary.
Low yield of Grignard reagent - Presence of moisture or oxygen.- Incomplete reaction.- Ensure a completely anhydrous and inert system.- Allow for a sufficient reaction time after the addition of the aryl bromide is complete.

Conclusion

The successful preparation of (4,5-difluoro-2-methylphenyl)magnesium bromide is readily achievable with careful attention to experimental detail, particularly the exclusion of moisture and the effective activation of magnesium. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this and other challenging Grignard reagents. By understanding the principles behind each step, scientists can troubleshoot effectively and adapt these methods for their specific synthetic needs, ultimately accelerating research and development in medicinal chemistry and materials science.

References

  • Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • BenchChem. (n.d.). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent.
  • Quora. (2019, July 22). Why is THF used in Grignard?
  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • YouTube. (2024, June 6). Grignard reaction safety.
  • Guidechem. (n.d.). Grignard Reagent in THF vs in Diethyl ether - FAQ.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?
  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • P&S Intelligence. (2026, January 7). Grignard Reagents Market Size, and Growth Report, 2032.
  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
  • YouTube. (2019, January 7). making Grignard reagents.
  • University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Fürstner, A., & Martin, R. (2005). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. PMC.
  • Wikipedia. (n.d.). Grignard reagent.
  • Grignard Reaction. (n.d.).

Sources

Application Note & Protocol: High-Yield Synthesis of 2,3-Difluoro-6-methylphenyllithium via Halogen-Metal Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The targeted synthesis of polysubstituted aromatic compounds is a cornerstone of modern pharmaceutical and materials science research. Aryllithium species are highly valuable reactive intermediates that enable the formation of complex carbon-carbon and carbon-heteroatom bonds with high regioselectivity. This application note provides a detailed protocol and scientific rationale for the efficient generation of 2,3-difluoro-6-methylphenyllithium from 1-Bromo-4,5-difluoro-2-methylbenzene. This intermediate serves as a critical building block for introducing the 2,3-difluoro-6-methylphenyl moiety into target molecules, a structural motif of interest in the development of novel agrochemicals and pharmaceuticals.

The primary challenge in the lithiation of substituted haloaromatics is controlling the reaction pathway to favor the desired product while avoiding side reactions. This guide elucidates the critical parameters—choice of lithiating agent, solvent system, and temperature control—that govern the success of the halogen-metal exchange, providing researchers with a robust and reproducible methodology.

Scientific Principles and Mechanistic Insights

The conversion of this compound to its corresponding aryllithium derivative proceeds via a halogen-metal exchange reaction. This pathway is kinetically favored over direct C-H deprotonation (ortho-lithiation) when using alkyllithium reagents like n-butyllithium (n-BuLi).[1]

Reaction Scheme:

This compound + n-BuLi → 2,3-Difluoro-6-methylphenyllithium + n-Butyl Bromide

Causality Behind Experimental Choices:
  • Choice of Lithiating Agent: While several organolithium reagents exist, n-butyllithium is the preferred choice for this transformation.

    • n-Butyllithium (n-BuLi): Offers an optimal balance of reactivity and handling. It readily participates in the Li-Br exchange at low temperatures.[2]

    • tert-Butyllithium (t-BuLi): Although a stronger base and more reactive in Li-Br exchange, its increased reactivity can promote side reactions, such as elimination to form a reactive benzyne intermediate, especially if the temperature is not strictly controlled.[1][3] Using two equivalents of t-BuLi can sometimes provide a cleaner reaction by ensuring the elimination of the t-BuBr byproduct, but adds complexity.[3]

    • Lithium Diisopropylamide (LDA): This is a non-nucleophilic base primarily used for deprotonation of acidic protons. It is generally ineffective for Li-Br exchange with aryl bromides.[3][4]

  • Solvent System: The choice of solvent is critical as it influences the aggregation state and reactivity of the organolithium reagent.[5][6]

    • Tetrahydrofuran (THF): THF is an excellent solvent for lithiation reactions. As a Lewis base, it coordinates to the lithium ion, breaking down the oligomeric aggregates of n-BuLi (which exist as hexamers or tetramers in hydrocarbon solvents) into more reactive monomers and dimers.[6][7] This solvation significantly accelerates the rate of halogen-metal exchange.

    • Solvent Stability: A significant drawback of THF is its susceptibility to deprotonation by the alkyllithium reagent at temperatures above -40 °C, leading to ring-opening and the formation of ethene and lithium enolate.[8][9] Therefore, strict temperature control is paramount. The half-life of n-BuLi in THF at +20 °C is only 107 minutes.[6][9]

  • Temperature Control: This is arguably the most critical parameter for a successful and clean reaction.

    • Cryogenic Temperatures (-78 °C): Performing the reaction at -78 °C (the sublimation point of dry ice) is standard practice. At this temperature, the rates of undesirable side reactions are significantly suppressed. These include:

      • Reaction with the THF solvent.[8][9]

      • Elimination of lithium fluoride from the aryllithium product to form a highly reactive benzyne intermediate, which can lead to undesired polymerization or side products.[10][11]

      • Reaction between the newly formed aryllithium and the n-butyl bromide byproduct.

Experimental Protocol: Lithiation of this compound

This protocol details a self-validating system for generating the target aryllithium, which is then trapped in situ with a generic electrophile (e.g., acetone) for characterization.

Safety Precautions:
  • Pyrophoric Reagents: Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and air. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper air-free techniques (e.g., Schlenk line or glovebox).[12][13]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching: Have a container of dry ice or isopropanol readily available to quench the reaction or any spills.[12][13] Never use water to extinguish an organolithium fire. A Class D fire extinguisher is required.[12]

Materials and Equipment:
  • Reagents:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M, titrate before use)

    • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

    • Electrophile (e.g., anhydrous acetone)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

    • Rubber septa

    • Inert gas line (Nitrogen or Argon) with a bubbler

    • Syringes and needles

    • Low-temperature thermometer

    • Dry ice/acetone or dry ice/isopropanol bath

Step-by-Step Methodology:
  • Apparatus Setup:

    • Assemble the flame-dried two-neck flask, equip it with a magnetic stir bar, a rubber septum on one neck, and an inert gas inlet on the other.

    • Purge the entire system with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Initiation:

    • To the reaction flask, add this compound (1.0 eq).

    • Using a dry syringe, add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation (Halogen-Metal Exchange):

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes. A slight excess ensures complete consumption of the starting material.

    • Observation: The addition is exothermic; slow addition is critical to maintain the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30-60 minutes to ensure the halogen-metal exchange is complete.

  • Quenching with Electrophile:

    • While maintaining the temperature at -78 °C, slowly add the chosen electrophile (e.g., anhydrous acetone, 1.2 eq) via syringe.

    • Allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1-2 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by silica gel column chromatography as required.

Data Summary and Visualization

Table 1: Key Reaction Parameters
ParameterRecommended ConditionRationale
Substrate This compoundStarting material for Li-Br exchange.
Lithiating Agent n-Butyllithium (n-BuLi)Optimal reactivity for Li-Br exchange; less prone to side reactions than t-BuLi.[2]
Stoichiometry 1.05 equivalents of n-BuLiA slight excess drives the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)Solvates and activates n-BuLi for efficient exchange.[6][7]
Temperature -78 °CMinimizes side reactions like benzyne formation and solvent degradation.[8][9]
Reaction Time 30-60 minutes post-additionSufficient time for complete halogen-metal exchange at low temperature.
Quenching Addition of electrophile at -78 °CTraps the unstable aryllithium intermediate before it can decompose.
Diagram 1: Experimental Workflow

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Flame-dry glassware P2 Assemble under N2/Ar P1->P2 Inert atmosphere R1 Dissolve Substrate in Anhydrous THF P2->R1 R2 Cool to -78 °C R1->R2 R3 Add n-BuLi (1.05 eq) dropwise R2->R3 R4 Stir for 30-60 min at -78 °C R3->R4 R5 Add Electrophile at -78 °C R4->R5 W1 Warm to RT R5->W1 W2 Quench with aq. NH4Cl W1->W2 W3 Extract with Et2O/EtOAc W2->W3 W4 Dry & Concentrate W3->W4 W5 Purify (Chromatography) W4->W5 Product Product W5->Product

Caption: Workflow for the lithiation of this compound.

References

  • Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode.
  • Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes.Journal of Organic Chemistry, PubMed.
  • n-Butyllithium. Wikipedia.
  • Preparation, Properties, and Safe Handling of Commercial Organolithiums.
  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents.
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure.
  • and Stereoselective Lithiation and Electrophilic Substitution Reactions of N-Alkyl-2,3-diphenylaziridines: Solvent Effect.
  • Organolithium reagents – Knowledge and References. Taylor & Francis.
  • Optimization of Organolithium Reactions.
  • Solvent for Lithiation?
  • Effect of solvent on the lithium-bromine exchange of aryl bromides. Sigma-Aldrich.
  • Organolithium reagent. Wikipedia.
  • Pathways for decomposition of THF by organolithiums: The role of HMPA.
  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.Journal of Visualized Experiments, PMC - NIH.
  • Safe handling of organolithium compounds in the labor
  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?
  • Organolithium Reagents in Pharmaceutical Asymmetric Processes.
  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Chemistry Stack Exchange.
  • Organolithium Reactions (IOC 16). YouTube.
  • Directed (ortho)
  • lithiation of 8-bromoquinoline. Sciencemadness.org.
  • How does 1-bromo-2-fluorobenzene react with lithium amalgam? Chemistry Stack Exchange.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Building Block

The synthesis of aryl nitriles is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science.[1] The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering a significant improvement over classical methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[2] However, the efficiency of palladium-catalyzed cyanation is highly dependent on the substrate, catalyst, ligand, and cyanide source, with catalyst deactivation by excess cyanide ions being a persistent challenge.[2]

This guide provides a detailed examination and a robust protocol for the palladium-catalyzed cyanation of 1-Bromo-4,5-difluoro-2-methylbenzene to produce 2-cyano-4,5-difluoro-1-methylbenzene, a potentially valuable building block in medicinal chemistry and materials science. The substrate presents a unique challenge due to its mixed electronic properties: the electron-donating methyl group and the electron-withdrawing difluoro substituents. This document offers a comprehensive approach, from understanding the reaction mechanism to a step-by-step experimental protocol, designed to ensure reliable and reproducible results.

The Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Palladium-Catalyzed Cyanation cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(CN)L2 Transmetalation (CN⁻ source) Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN Pd(0) Species Pd(0) Species Pd(II) Intermediate 1 Pd(II) Intermediate 1 Pd(II) Intermediate 2 Pd(II) Intermediate 2 Product Product

Figure 1: The catalytic cycle of palladium-catalyzed cyanation.

The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electronic nature of the aryl halide. Subsequently, transmetalation occurs, where the bromide ligand is exchanged for a cyanide group from the cyanide source. The final step is reductive elimination , which forms the desired aryl nitrile product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Strategic Considerations for this compound

The substrate, this compound, possesses both an electron-donating group (methyl) and electron-withdrawing groups (difluoro). The methyl group can facilitate oxidative addition, while the fluorine atoms may influence the reactivity of the aromatic ring and the stability of the palladium intermediates. A versatile and highly active catalyst system is therefore essential.

For this specific transformation, we recommend a system developed by Buchwald and coworkers, which has demonstrated broad applicability for a wide range of aryl halides, including those with challenging electronic and steric properties.[2] This system utilizes a highly active palladacycle precatalyst and a specialized phosphine ligand.

ComponentRecommended ReagentRationale for Selection
Palladium Precatalyst [2-(2'-dicyclohexylphosphino)biphenyl]palladium(II) acetate (Buchwald Palladacycle)A highly active and air-stable precatalyst that readily forms the active Pd(0) species in situ.[2]
Ligand 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)A bulky and electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, and is effective for a broad range of substrates.
Cyanide Source Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)A non-toxic and easy-to-handle alternative to highly toxic alkali metal cyanides or zinc cyanide.[2] It serves as a slow-release source of cyanide, minimizing catalyst poisoning.
Solvent System 1,4-Dioxane / WaterA biphasic solvent system that facilitates the dissolution of both the organic substrate and the inorganic cyanide source.[2]
Base Potassium Acetate (KOAc)A mild base that is compatible with a wide range of functional groups.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of aryl bromides.[2]

Safety Precautions:

  • Cyanide Handling: Although potassium hexacyanoferrate(II) is considered non-toxic, it is crucial to handle it with care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle it in a fume hood.

Reaction Workflow:

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B Weigh and combine reagents C 3. Reaction Execution B->C Degas and heat D 4. Work-up C->D Quench and extract E 5. Purification D->E Column chromatography F 6. Characterization E->F NMR, MS, etc.

Figure 2: A streamlined workflow for the cyanation reaction.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a screw-cap reaction tube equipped with a magnetic stir bar, add the Buchwald palladacycle precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and potassium hexacyanoferrate(II) trihydrate (0.6 mmol, 0.6 equiv).

    • Add this compound (1.0 mmol, 1.0 equiv).

  • Reaction Setup:

    • Seal the reaction tube with a Teflon-lined septum cap.

    • Evacuate and backfill the tube with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Via syringe, add 2.5 mL of degassed 1,4-dioxane.

    • Via a separate syringe, add 2.5 mL of a degassed 0.05 M aqueous solution of potassium acetate.

  • Reaction Execution:

    • Place the reaction tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with 10 mL of ethyl acetate and 10 mL of water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyano-4,5-difluoro-1-methylbenzene.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activationEnsure proper degassing of solvents and an inert atmosphere. Consider pre-forming the active catalyst by heating the palladacycle and ligand in dioxane for a few minutes before adding other reagents.
Catalyst deactivationEnsure the purity of the reagents. The slow-release nature of K₄[Fe(CN)₆] should minimize this, but if suspected, consider using a different cyanide source like Zn(CN)₂ under anhydrous conditions.
Side Product Formation Hydrolysis of the nitrileEnsure the work-up procedure is not overly acidic or basic.
ProtodebrominationThis can occur if the reaction is run for too long or at too high a temperature. Optimize the reaction time and temperature.
Inconsistent Results Impurities in starting materials or reagentsUse high-purity reagents and solvents. Ensure the K₄[Fe(CN)₆]·3H₂O is of good quality.

Conclusion

The palladium-catalyzed cyanation of this compound is a highly effective transformation that can be achieved with high yield and reproducibility using modern catalytic systems. The protocol detailed in this application note, utilizing a robust palladacycle precatalyst and a non-toxic cyanide source, provides a reliable and scalable method for the synthesis of 2-cyano-4,5-difluoro-1-methylbenzene. By understanding the underlying mechanism and paying close attention to experimental details, researchers can confidently employ this powerful reaction in their synthetic endeavors.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
  • Dhanalakshmi, M., & Anbarasan, P. (2015). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 43(21), 2712-2738. [Link]
  • Buono, F. G., Chidambaram, R., Mueller, R. H., & Waltermire, R. E. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic Letters, 10(23), 5325–5328. [Link]
  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
  • Qian, H., Peng, X., & Wu, X. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344. [Link]
  • Google Patents. (2013). CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl.
  • Anilkumar, G., & Nandakumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34045-34064. [Link]

Sources

Application Note: A Robust Protocol for the Heck-Mizoroki Reaction of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a detailed experimental protocol for the Heck-Mizoroki cross-coupling reaction of 1-Bromo-4,5-difluoro-2-methylbenzene with an acrylate ester. The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules from unsaturated halides and alkenes.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind the experimental choices to ensure scientific integrity and reproducibility. We will explore a robust and optimized procedure using a palladium acetate catalyst, addressing the specific challenges posed by an electron-deficient and sterically hindered aryl bromide.

Introduction: The Significance and Challenges of the Heck Reaction

The Heck-Mizoroki reaction, a palladium-catalyzed cross-coupling, has become a cornerstone of modern organic synthesis.[1][4] Its ability to form carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst and a base offers a versatile route to substituted alkenes.[1][5] The reaction's significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]

The catalytic cycle, widely accepted to proceed through a Pd(0)/Pd(II) pathway, involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and migratory insertion of the alkene, followed by β-hydride elimination to release the product and subsequent reductive elimination to regenerate the active Pd(0) catalyst.[5][6][7]

Challenges with this compound:

The substrate in focus, this compound, presents specific challenges. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the aryl bromide. While electron-deficient aryl bromides can be beneficial for the oxidative addition step, they can also affect other parts of the catalytic cycle.[8] Additionally, the methyl group ortho to the bromine atom introduces steric hindrance, which can impede the approach of the bulky palladium catalyst. Careful selection of the catalyst system, including ligands and reaction conditions, is therefore crucial for a successful transformation.

Experimental Design and Rationale

This protocol is designed to be a self-validating system, where the choice of each reagent and condition is justified based on established principles of the Heck reaction.

Core Components of the Reaction

The general scheme for the reaction is as follows:

Where Ar is the 1-Bromo-4,5-difluoro-2-methylphenyl group and R' is an alkyl group (e.g., methyl, ethyl, or butyl).

Rationale for Reagent and Condition Selection
Component Selection Rationale & Authoritative Grounding
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂)Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][7] It is often used in ligand-free systems or in combination with phosphine ligands.[9][10]
Ligand Triphenylphosphine (PPh₃)Phosphine ligands are crucial for stabilizing the Pd(0) species, preventing its aggregation into inactive palladium black, and modulating the electronic and steric environment of the catalyst.[6][11] PPh₃ is a widely used, robust ligand suitable for many Heck reactions.[1]
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)The base is essential for neutralizing the hydrogen halide (HBr) produced during the catalytic cycle, regenerating the active Pd(0) catalyst.[6][12] Triethylamine is a common organic base, while potassium carbonate is a solid inorganic base that has also been shown to be effective.[1][5] The choice may depend on the specific substrate and desired reaction kinetics.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents like DMF are frequently used in Heck reactions as they can help solubilize the various components and stabilize the catalytic species.[11][13] Acetonitrile is another suitable option. The choice of solvent can significantly impact reaction efficiency.[13]
Alkene Methyl AcrylateAcrylates are ideal alkene partners in the Heck reaction because the electron-withdrawing ester group enhances their reactivity.[1][5]
Temperature 80-120 °CHeck reactions often require elevated temperatures to proceed at a reasonable rate, particularly with less reactive aryl bromides.[8] The optimal temperature will need to be determined empirically.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Heck coupling of this compound with methyl acrylate.

Materials and Equipment
Reagents Equipment
This compoundSchlenk flask or sealed reaction vial
Methyl AcrylateMagnetic stirrer with heating plate
Palladium(II) Acetate (Pd(OAc)₂)Condenser
Triphenylphosphine (PPh₃)Inert gas supply (Nitrogen or Argon)
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Syringes and needles
Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrileStandard laboratory glassware
Diethyl etherRotary evaporator
Saturated aqueous sodium bicarbonate solutionThin Layer Chromatography (TLC) plates
Saturated aqueous sodium chloride solution (brine)Silica gel for column chromatography
Anhydrous magnesium sulfate (MgSO₄)NMR spectrometer, GC-MS
Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare & Degas Reagents setup_glassware Assemble & Dry Glassware add_solids Add Aryl Bromide, Pd(OAc)₂, PPh₃, & Base setup_glassware->add_solids purge Purge with Inert Gas add_solids->purge add_liquids Add Solvent & Methyl Acrylate purge->add_liquids heat Heat to 80-120 °C with Stirring add_liquids->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter (if K₂CO₃ used) cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, GC-MS, etc. purify->characterize

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Procedure

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • If using a solid base, add Potassium Carbonate (1.5 mmol, 1.5 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. It is crucial to perform the reaction under an inert atmosphere as the active Pd(0) catalyst is sensitive to oxygen.[11]

  • Under a positive pressure of inert gas, add anhydrous, degassed solvent (DMF or Acetonitrile, 5 mL) via syringe.

  • If using a liquid base, add Triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Finally, add methyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

Reaction Execution and Monitoring:

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

Work-up and Purification:

  • Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature.

  • If a solid base was used, dilute the mixture with diethyl ether and filter through a pad of celite to remove the inorganic salts.

  • Transfer the filtrate (or the reaction mixture if a liquid base was used) to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water, and finally with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.

Analysis:

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Data Presentation and Expected Results

The following table summarizes the key quantitative data for the proposed protocol.

Parameter Value
This compound 1.0 mmol
Methyl Acrylate 1.2 mmol
Pd(OAc)₂ 2 mol %
PPh₃ 4 mol %
Base (Et₃N or K₂CO₃) 1.5 mmol
Solvent (DMF or MeCN) 5 mL
Temperature 80-120 °C
Typical Reaction Time 4-24 h
Expected Yield 70-95% (highly dependent on optimization)

The Heck reaction is known to be stereoselective, typically favoring the formation of the trans (E) isomer due to thermodynamic stability.[6]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents are pure and solvents are anhydrous and degassed.[11] Prepare the active Pd(0) species in situ under strictly inert conditions.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Formation of Palladium Black Catalyst decompositionEnsure an adequate ligand-to-palladium ratio. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the active palladium species.[11]
Side Product Formation Isomerization of the productMinimize reaction time once the starting material is consumed. Lowering the reaction temperature may also help.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Heck-Mizoroki reaction of this compound. By understanding the rationale behind each experimental step and employing careful technique, researchers can reliably synthesize the desired substituted alkene. The provided framework for optimization and troubleshooting will further aid in achieving high yields and purity, making this a valuable tool for synthetic chemists in academia and industry.

References

  • Heck reaction - Wikipedia.
  • Heck Reaction Mechanism - BYJU'S.
  • Heck reaction - Chemistry LibreTexts.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications.
  • Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Publishing.
  • Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media | Scilit.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - R Discovery.
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN - DR-NTU.
  • Chemistry Heck Reaction - sathee jee.
  • Heck Coupling - NROChemistry.
  • Heck Reaction - Chemistry LibreTexts.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI.
  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - ResearchGate.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions - ResearchGate.
  • Heck Reaction.
  • Heck Reaction - Organic Chemistry Portal.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
  • Heck Coupling - Organic Synthesis.
  • (PDF) In situ NMR studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromides - ResearchGate.
  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER - ePrints Soton.
  • Pd-based Photocatalysts for Heck C-C Cross-Coupling Reactions - Eastern Illinois University.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed.
  • Reactions and Mechanisms - Master Organic Chemistry.
  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... - ResearchGate.
  • Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate.
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu.
  • A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction - PubMed.
  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF - ResearchGate.
  • Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate.

Sources

Application Notes and Protocols for Monitoring the Progress of Reactions with 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical techniques for monitoring chemical reactions involving 1-Bromo-4,5-difluoro-2-methylbenzene. As a key building block in medicinal chemistry and materials science, understanding the real-time progress of its transformations is critical for optimization, yield maximization, and impurity profiling. This guide offers detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the rationale behind their application and providing step-by-step methodologies.

Introduction: The Significance of Reaction Monitoring

This compound is a versatile synthetic intermediate. Its utility stems from the presence of a bromine atom, which is amenable to a variety of cross-coupling reactions, and the fluorine substituents, which can modulate the physicochemical properties of the resulting molecules. Two of the most common and powerful transformations involving this substrate are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][3] Effective reaction monitoring is paramount to understanding the kinetics, identifying intermediates, and determining the optimal endpoint of these reactions, thereby ensuring reproducibility and scalability.

The choice of analytical technique is dictated by the specific reaction being monitored, the properties of the reactants and products, and the information required. This guide will focus on the three most pertinent techniques for reactions with this compound: HPLC, GC-MS, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Analysis

HPLC is a robust and widely used technique for monitoring the progress of organic reactions due to its ability to separate complex mixtures and provide quantitative data on the disappearance of starting materials and the appearance of products.[4] For reactions involving this compound, reversed-phase HPLC is typically the method of choice.

Rationale for HPLC

The aromatic nature and the expected polarity change during the substitution of the bromine atom make HPLC an ideal technique. For instance, in a Suzuki coupling where the bromine is replaced by a phenyl group, the resulting product will be more non-polar, leading to a longer retention time on a C18 column compared to the starting material. This difference in retention times allows for clear separation and quantification.

HPLC Protocol: Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol outlines the monitoring of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, to improve peak shape)[5]

  • Reaction mixture aliquots

  • Microsyringes and vials

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., t = 0, 1h, 2h, 4h, etc.), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture using a microsyringe.

    • Quench the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) in an HPLC vial. This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter from the catalyst or base.

  • HPLC Method:

    • Column: ODS-C18, 4.6 x 150 mm, 5 µm[5]

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start with a 50:50 mixture of A and B, ramping to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the biphenyl product based on their retention times (the product is expected to have a longer retention time).

    • Integrate the peak areas of the starting material and the product at each time point.

    • Calculate the percentage conversion by the following formula: % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100

Table 1: Representative HPLC Data for Suzuki Coupling

Time PointRetention Time (min) - Starting MaterialRetention Time (min) - Product% Conversion
0 h5.2-0%
1 h5.27.825%
2 h5.27.860%
4 h5.27.895%

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds and Structural Confirmation

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is particularly well-suited for analyzing volatile and thermally stable compounds like halogenated aromatics.[7][8][9]

Rationale for GC-MS

This compound and its likely reaction products are sufficiently volatile for GC analysis. The mass spectrometer provides crucial information about the molecular weight and fragmentation patterns of the components, which aids in the confirmation of the product's identity and the detection of any side products.[10]

GC-MS Protocol: Monitoring a Buchwald-Hartwig Amination

This protocol describes the monitoring of the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Reaction mixture aliquots

  • Ethyl acetate (or other suitable solvent for extraction)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Sample Preparation:

    • At various time intervals, take an aliquot (approx. 20-50 µL) of the reaction mixture.

    • Quench the reaction by adding 1 mL of water.

    • Extract the organic components with 1 mL of ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Transfer the dried organic solution to a GC vial for analysis.

  • GC-MS Method:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: 50-500 m/z

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks for the starting material and the aminated product.

    • Examine the mass spectrum of each peak to confirm its identity. The starting material will show a characteristic isotopic pattern for one bromine atom. The product will have a molecular ion corresponding to the expected aminated compound.

    • Quantify the reaction progress by comparing the peak areas of the starting material and product in the TIC.

Table 2: Expected Mass Spectral Data for Buchwald-Hartwig Amination

CompoundMolecular FormulaExpected Molecular Ion (m/z)Key Fragments (m/z)
This compoundC7H5BrF2206/208 (approx. 1:1 ratio)127, 111
N-(4,5-difluoro-2-methylphenyl)morpholineC11H13F2NO213198, 170, 155

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ Monitoring and Structural Elucidation

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it is non-invasive and provides detailed structural information.[11][12] For reactions involving this compound, both ¹H and ¹⁹F NMR are highly informative. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which often provides a clean window for observing the fluorine-containing species.[13]

Rationale for NMR

NMR allows for direct, in-situ monitoring of the reaction mixture without the need for workup, which can sometimes alter the composition of the sample.[11] The quantitative nature of NMR allows for the determination of the relative concentrations of all species in the solution.[13][14] The presence of fluorine atoms in the starting material and product provides a unique spectroscopic handle for ¹⁹F NMR.

In-situ ¹⁹F NMR Protocol: Monitoring a Suzuki-Miyaura Coupling

This protocol details the use of ¹⁹F NMR to monitor the progress of a Suzuki-Miyaura coupling reaction in an NMR tube.

Materials:

  • NMR spectrometer (a benchtop NMR can be suitable)[13]

  • NMR tubes

  • Deuterated solvent (e.g., Toluene-d8 or THF-d8)

  • Internal standard (optional, for precise quantification)

Procedure:

  • Reaction Setup:

    • In an NMR tube, combine this compound, phenylboronic acid, palladium catalyst, ligand, and base in a suitable deuterated solvent.

    • Alternatively, the reaction can be set up in a vial, and aliquots can be transferred to an NMR tube containing deuterated solvent at different time points.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum at t = 0.

    • Place the NMR tube in a heating block or oil bath set to the desired reaction temperature.

    • At regular intervals, remove the NMR tube, cool it to room temperature, and acquire a ¹⁹F NMR spectrum.

  • Data Analysis:

    • The ¹⁹F NMR spectrum of the starting material will show two distinct signals for the two non-equivalent fluorine atoms.

    • As the reaction progresses, new signals corresponding to the fluorines in the product will appear at different chemical shifts.

    • Integrate the signals for both the starting material and the product.

    • Calculate the conversion by comparing the integrals of the product signals to the total integral of all fluorine-containing species.

Table 3: Hypothetical ¹⁹F NMR Chemical Shifts

SpeciesFluorine PositionChemical Shift (ppm)
This compoundF-4, F-5-140 to -145
4,5-difluoro-2-methyl-1,1'-biphenylF-4, F-5-135 to -140

Workflow Visualization

The following diagrams illustrate the general workflows for each analytical technique.

HPLC Workflow

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction in Progress Aliquot Withdraw Aliquot Reaction->Aliquot Time Point Sampling Quench Quench & Dilute Aliquot->Quench Filter Filter Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General workflow for HPLC reaction monitoring.

GC-MS Workflow

GCMS_Workflow cluster_reaction Reaction Vessel cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction Reaction in Progress Aliquot Withdraw Aliquot Reaction->Aliquot Time Point Sampling Workup Aqueous Workup & Extraction Aliquot->Workup Dry Dry Organic Layer Workup->Dry Inject Inject into GC-MS Dry->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Data Data Analysis (TIC & Mass Spectra) Detect->Data

Caption: General workflow for GC-MS reaction monitoring.

In-situ NMR Workflow

NMR_Workflow cluster_setup Reaction Setup cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis Setup Combine Reagents in NMR Tube with Deuterated Solvent Acquire_t0 Acquire Spectrum (t=0) Setup->Acquire_t0 Heat Heat Reaction Mixture Acquire_t0->Heat Acquire_tx Acquire Spectra at Intervals Heat->Acquire_tx Loop over time Analyze Integrate Signals & Calculate Conversion Acquire_tx->Analyze

Caption: Workflow for in-situ NMR reaction monitoring.

Conclusion

The successful synthesis of novel compounds from this compound relies on a thorough understanding of the reaction progress. The analytical techniques of HPLC, GC-MS, and NMR spectroscopy each offer unique advantages for monitoring these transformations. HPLC provides robust quantitative data for routine analysis, GC-MS offers high sensitivity and structural confirmation of volatile components, and NMR allows for detailed in-situ analysis without sample workup. By selecting the appropriate technique and following the detailed protocols outlined in this guide, researchers can effectively monitor their reactions, leading to optimized conditions, higher yields, and a deeper understanding of the underlying chemistry.

References

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
  • Wikipedia. (n.d.).
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
  • FULIR. (n.d.).
  • PMC - NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
  • ResearchGate. (2018). (PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy. [Link]
  • ResearchGate. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]
  • YouTube. (2023). Shine a light on your chemistry with in situ photo NMR. [Link]
  • ResearchGate. (2014).
  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. [Link]
  • ResearchGate. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. [Link]
  • PubMed. (1979).
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
  • YouTube. (2024). How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone. [Link]
  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
  • ChemRxiv. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 452-63-1 | Product Name : 1-Bromo-4-fluoro-2-methylbenzene. [Link]
  • PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
  • MDPI. (n.d.).

Sources

Application and Protocol Guide: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 1-Bromo-4,5-difluoro-2-methylbenzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the robust analysis of 1-Bromo-4,5-difluoro-2-methylbenzene and its potential reaction byproducts. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity and characterizing the reaction outcomes of this compound is paramount. This document outlines validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering researchers, scientists, and drug development professionals the necessary tools for accurate quantification and identification. The protocols are designed with scientific integrity at their core, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound serves as a key building block in organic synthesis. Its halogenated and methylated benzene ring structure makes it a versatile precursor for the introduction of complex functionalities into larger molecules. The regioselectivity and efficiency of reactions involving this starting material can be influenced by various factors, leading to a mixture of the desired product, unreacted starting material, and potential isomeric or degradation byproducts.

Therefore, the ability to separate and identify all components within a reaction mixture is not merely a quality control step but a fundamental aspect of process optimization and safety assessment. This guide presents two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive analytical workflow for both quantitative purity assessment and qualitative identification of unknown reaction products.

High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the separation and quantification of moderately polar to nonpolar organic molecules.[1][2] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[2][3] For this compound, a molecule with significant hydrophobic character, RP-HPLC offers excellent resolution and reproducibility.

Rationale for Method Development

The choice of a C18 stationary phase is predicated on its strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from more polar impurities.[4] A C18 column provides a high surface area for these interactions, making it a preferred choice for a wide range of hydrophobic compounds.[4] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is often favored over methanol for its lower viscosity and superior UV transparency at shorter wavelengths. A gradient elution is initially recommended to resolve a potentially wide range of product polarities, followed by optimization to an isocratic method for routine analysis once the impurity profile is understood.[5]

Due to its aromatic structure, this compound and its likely byproducts are strong ultraviolet (UV) absorbers.[5] A photodiode array (PDA) detector is ideal, as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment and preliminary identification.

HPLC Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: this compound (purity ≥ 98%).

2.2.2. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the reaction mixture and dissolve it in the sample diluent to achieve a target concentration of approximately 100 µg/mL of the main component.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA at 220 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool for separation and definitive identification. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[6][7]

Rationale for Method Development

The selection of the GC column is the most critical step in method development.[8][9] For halogenated aromatic compounds, a non-polar or intermediate-polarity column is generally the best starting point.[10] A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a versatile choice, offering good separation for a wide range of compounds based on their boiling points. The choice of column dimensions (length, internal diameter, and film thickness) will influence the efficiency and sample capacity of the separation.[9][11]

Electron Ionization (EI) is the most common ionization technique for GC-MS. It is a hard ionization method that produces numerous fragment ions, creating a characteristic mass spectrum that can be used as a "fingerprint" for compound identification and can be compared against spectral libraries like the NIST database. A key feature to look for in the mass spectrum of this compound and its brominated byproducts is the isotopic pattern of bromine. The two stable isotopes, 79Br and 81Br, have a near 1:1 natural abundance, resulting in characteristic M and M+2 peaks for any fragment containing a bromine atom.[12]

GC-MS Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • Carrier Gas: Helium (99.999% purity).

  • Sample Solvent: Dichloromethane or Ethyl Acetate (GC grade).

3.2.2. Sample Preparation

  • Sample Solution: Dilute a small aliquot of the reaction mixture in the sample solvent to a final concentration of approximately 10-100 µg/mL.

3.2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Flow Helium at a constant flow of 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Integrated Analytical Workflow

The complementary nature of HPLC and GC-MS provides a powerful and comprehensive approach to analyzing the reaction products of this compound. The following workflow is recommended for a thorough characterization of a reaction mixture.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing and Interpretation Sample Reaction Mixture Prep_HPLC Dilute for HPLC Sample->Prep_HPLC Prep_GCMS Dilute for GC-MS Sample->Prep_GCMS HPLC HPLC-PDA Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Quant Quantification of Components HPLC->Quant Ident Identification of Byproducts GCMS->Ident Report Final Report Quant->Report Ident->Report

Sources

Synthetic Strategies for the Derivatization of 1-Bromo-4,5-difluoro-2-methylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

1-Bromo-4,5-difluoro-2-methylbenzene is a key building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern—a reactive bromine atom for cross-coupling, electron-withdrawing fluorine atoms activating the aromatic ring, and a methyl group for steric and electronic influence—makes it a highly valuable precursor in medicinal chemistry and materials science. This guide provides a detailed exploration of synthetic strategies for the derivatization of this compound, offering both mechanistic insights and practical, field-tested protocols.

The strategic derivatization of this compound allows for the introduction of diverse functionalities, enabling the construction of novel pharmaceutical agents, agrochemicals, and advanced materials. This document will delve into the primary pathways for its transformation, including palladium-catalyzed cross-coupling reactions, metallation and subsequent electrophilic quench, and nucleophilic aromatic substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] For this compound, the C-Br bond serves as the primary reactive site for these transformations.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[2][3] This reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals.[4][5]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential to initiate the catalytic cycle through oxidative addition to the C-Br bond.[2]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating the reductive elimination step.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[2]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0207 mg
Phenylboronic Acid1.2146 mg
Pd(OAc)₂0.024.5 mg
SPhos0.0416.4 mg
K₂CO₃2.0276 mg
1,4-Dioxane/H₂O (4:1)-5 mL

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Phenylboronic Acid Pd(OAc)2, SPhos, K2CO3 solvent Add Dioxane/H2O reagents->solvent Under Inert Atmosphere heat Heat to 90-100 °C (12-24 h) solvent->heat extract Dilute with Ethyl Acetate Wash with H2O and Brine heat->extract After Cooling purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: A generalized workflow for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[6][7] This reaction is of great importance in the pharmaceutical industry, as the aryl amine motif is a common feature in many drug molecules.[8]

Causality of Experimental Choices:

  • Catalyst System: Similar to Suzuki-Miyaura coupling, a Pd(0) catalyst is required. Pre-catalysts like Pd₂(dba)₃ are often used in combination with sterically hindered and electron-rich phosphine ligands such as XPhos or RuPhos.[6][9]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly employed.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0207 mg
Morpholine1.2105 µL
Pd₂(dba)₃0.0218.3 mg
XPhos0.0419.1 mg
NaOtBu1.4134 mg
Toluene (anhydrous)-5 mL

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[6]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

C. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

Causality of Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common precatalyst that is reduced in situ.

  • Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), serves to deprotonate the terminal alkyne and also acts as a solvent.

  • Solvent: Anhydrous THF or DMF are suitable solvents for this reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0207 mg
Phenylacetylene1.2132 µL
PdCl₂(PPh₃)₂0.0321 mg
CuI0.059.5 mg
Triethylamine (anhydrous)3.0418 µL
THF (anhydrous)-5 mL

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Catalytic Cycles of Cross-Coupling Reactions

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Pd(0) Pd(0) Ox. Add. Ox. Add. Pd(0)->Ox. Add. Ar-X Transmetalation Transmetalation Ox. Add.->Transmetalation Ar-Pd(II)-X Red. Elim. Red. Elim. Transmetalation->Red. Elim. Ar-Pd(II)-R Red. Elim.->Pd(0) Ar-R Boronic Acid Boronic Acid Boronic Acid->Transmetalation Base Pd(0) Pd(0) Ox. Add. Ox. Add. Pd(0) ->Ox. Add. Ar-X Amine Coord. Amine Coord. Ox. Add. ->Amine Coord. Ar-Pd(II)-X Deprotonation Deprotonation Amine Coord.->Deprotonation R2NH Red. Elim. Red. Elim. Deprotonation->Red. Elim. Base Red. Elim. ->Pd(0) Ar-NR2 Pd(0)   Pd(0)   Ox. Add.   Ox. Add.   Pd(0)  -> Ox. Add.   Ar-X Transmetalation Transmetalation Ox. Add.  -> Transmetalation Ar-Pd(II)-X Red. Elim.   Red. Elim.   Transmetalation -> Red. Elim.   Ar-Pd(II)-C≡CR Red. Elim.  -> Pd(0)   Ar-C≡CR Alkyne Alkyne Cu Acetylide Cu Acetylide Alkyne->Cu Acetylide Base, Cu(I) Cu Acetylide-> Transmetalation

Caption: Simplified catalytic cycles for key cross-coupling reactions.

II. Metallation and Electrophilic Quench: A Powerful C-C Bond Forming Strategy

The formation of an organometallic intermediate followed by reaction with an electrophile is a classic and powerful method for carbon-carbon bond formation. For this compound, this can be achieved through Grignard reagent formation or directed ortho-metalation.

A. Grignard Reagent Formation

Grignard reagents are formed by the reaction of an organohalide with magnesium metal.[10] The resulting organomagnesium compound is a potent nucleophile that can react with a wide range of electrophiles.

Causality of Experimental Choices:

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation with a small amount of iodine or 1,2-dibromoethane is crucial to initiate the reaction.[10]

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents. Therefore, strictly anhydrous conditions, including dry glassware and anhydrous ether solvents (e.g., THF, diethyl ether), are essential.[10]

  • Electrophile: A wide variety of electrophiles can be used, including aldehydes, ketones, esters, CO₂, and nitriles.

Experimental Protocol: Formation of (4,5-Difluoro-2-methylphenyl)magnesium bromide and Reaction with Acetone

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0207 mg
Magnesium Turnings1.229 mg
Iodinecatalytic1 crystal
THF (anhydrous)-5 mL
Acetone (anhydrous)1.181 µL

Procedure:

  • Flame-dry a round-bottom flask containing a stir bar and magnesium turnings under a stream of inert gas.

  • Add a crystal of iodine and gently heat until the purple vapor is observed, then cool to room temperature.

  • Add anhydrous THF.

  • Slowly add a solution of this compound in anhydrous THF to the magnesium suspension. The reaction is often initiated by gentle heating.

  • Once the reaction has started (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetone in THF.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

III. Nucleophilic Aromatic Substitution (SNA r): Leveraging the Electron-Deficient Nature of the Ring

The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNA r).[12] In this reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The bromine atom is generally less prone to displacement under these conditions.

Causality of Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and amines are effective in this reaction.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to dissolve the reactants and promote the reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the addition of the nucleophile to the aromatic ring.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0207 mg
Sodium Methoxide1.581 mg
DMF (anhydrous)-5 mL

Procedure:

  • To a solution of this compound in anhydrous DMF, add sodium methoxide.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Derivatization Pathways

G cluster_pd Palladium-Catalyzed Cross-Coupling cluster_metal Metallation cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat., Base) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat., Base) start->buchwald sonogashira Sonogashira (Alkyne, Pd/Cu cat., Base) start->sonogashira grignard Grignard Formation (Mg, THF) start->grignard snar SNAr (Nu-, High Temp) start->snar biaryl biaryl suzuki->biaryl Biaryl Product arylamine arylamine buchwald->arylamine Aryl Amine Product arylalkyne arylalkyne sonogashira->arylalkyne Aryl Alkyne Product grignard_reagent grignard_reagent grignard->grignard_reagent (4,5-Difluoro-2-methylphenyl)MgBr ether ether snar->ether Substituted Product (e.g., Aryl Ether) alcohol alcohol grignard_reagent->alcohol Electrophile (e.g., Ketone)

Caption: Key synthetic routes for the derivatization of this compound.

IV. Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The synthetic strategies outlined in this guide—palladium-catalyzed cross-coupling, metallation-electrophile quench, and nucleophilic aromatic substitution—provide a powerful toolkit for researchers and drug development professionals. The choice of a specific synthetic route will depend on the desired target molecule and the compatibility of the functional groups present. By understanding the underlying principles and following the detailed protocols provided, chemists can effectively utilize this important intermediate to advance their research and development efforts.

V. References

  • Chegg. (2022, March 7). Solved 7. The formation of a Grignard reagent from | Chegg.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • MDPI. (2015, January 20). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • Wikipedia. (2024, November 25). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024, November 13). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2024, October 29). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (2024, November 25). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (2024, November 25). Ullmann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • NIH. (2022, July 17). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Retrieved from [Link]

  • NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Context

1-Bromo-4,5-difluoro-2-methylbenzene (CAS No. 875664-38-3) is a halogenated aromatic hydrocarbon, a class of compounds integral to modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Its utility as a building block lies in the strategic placement of bromine, fluorine, and methyl groups on the benzene ring. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex molecular architectures. The fluorine atoms can significantly modulate the physicochemical properties of a target molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.

Given its reactive nature and the general toxicological profile of halogenated organic compounds, a thorough understanding and strict adherence to safety protocols are paramount for any researcher handling this substance. This guide provides a comprehensive overview of the known hazards of this compound and details the necessary protocols for its safe handling, storage, and disposal. The causality behind each procedural recommendation is explained to foster a deeper understanding of the principles of laboratory safety.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: GHS Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Toxicological Profile:

Physical and Chemical Properties:

A summary of the known physical and chemical properties is provided below. This information is critical for understanding the compound's behavior under various laboratory conditions.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 875664-38-3[1][3]
Molecular Formula C₇H₅BrF₂[3][4]
Molecular Weight 207.02 g/mol [3][4]
Boiling Point ~190 °C (estimated)
Density ~1.70 g/cm³ (estimated)
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, alcohol)

Comprehensive Safety Protocols

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations of this compound, including weighing, transferring, and the setup of reactions, must be performed within a fume hood to prevent the inhalation of vapors. The fume hood sash should be kept as low as possible to maximize containment.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Nitrile gloves provide good resistance to many organic solvents, but their compatibility with halogenated aromatic hydrocarbons can be limited, especially for prolonged contact.[2][5] It is recommended to double-glove with nitrile gloves for splash protection and to change them immediately upon contamination. For more extensive handling, consider gloves with higher chemical resistance, such as Viton™ or Silver Shield®. Always consult the glove manufacturer's chemical resistance chart.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Closed-toe shoes are mandatory in the laboratory.

Safe Handling and Experimental Workflow

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS and Protocols Assemble_PPE Don Appropriate PPE Review_SDS->Assemble_PPE Prepare_Hood Prepare Fume Hood Assemble_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer in Hood Prepare_Hood->Weigh_Transfer Reaction_Setup Set up Reaction in Hood Weigh_Transfer->Reaction_Setup Monitor_Reaction Monitor Reaction Reaction_Setup->Monitor_Reaction Quench_Reaction Quench Reaction Safely Monitor_Reaction->Quench_Reaction Decontaminate_Glassware Decontaminate Glassware Quench_Reaction->Decontaminate_Glassware Segregate_Waste Segregate Halogenated Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and all necessary equipment is present.

  • Handling:

    • Weighing and Transferring: Use a tared, sealed container to weigh the compound. Perform all transfers within the fume hood to contain any vapors.

    • Reaction Setup: When setting up reactions, ensure all joints are properly sealed to prevent leaks. If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the escape of volatile materials.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep it away from incompatible materials such as strong oxidizing agents. Aryl halides, in general, are relatively unreactive but can undergo reactions with strong nucleophiles or metals under certain conditions.[6]

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is volatile and poses an inhalation risk, evacuate the entire lab and call your institution's emergency response team.

    • Prevent the spill from entering drains.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Exposures
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Decontamination and Waste Disposal

All materials contaminated with this compound, including glassware, disposable PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Decontamination of Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone) in a fume hood. Collect the rinsate in a designated "Halogenated Organic Waste" container.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams. This is due to the specific incineration requirements for halogenated compounds to prevent the formation of toxic byproducts like dioxins.[2]

  • Disposal: All waste must be disposed of following your institution's and local environmental regulations. Ensure waste containers are properly labeled with the full chemical name and associated hazards.

Conclusion: A Culture of Safety

The effective and safe use of this compound in a research and development setting is contingent upon a robust understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices, researchers can minimize their risk of exposure and contribute to a safe and productive laboratory environment. Always prioritize safety and consult the most up-to-date Safety Data Sheet for the specific chemical you are using.

References

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Resistance To Chemicals of Common Glove Materials. (n.d.).
  • ChemBK. (n.d.). CAS: 875664-38-3.
  • Oklahoma State University Chemistry Department. (n.d.). Examples of Chemical Resistance of Common Glove Materials.
  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
  • Häggblom, M. M., & Valo, R. J. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed.

Sources

Application Notes and Protocols: The Strategic Use of 1-Bromo-4,5-difluoro-2-methylbenzene in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling pathways, represent a critical class of targets in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[3] A key challenge in this field is the design of inhibitors with high potency and selectivity to minimize off-target effects and associated toxicities. The strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool in medicinal chemistry to modulate key physicochemical and pharmacological properties.[4][5] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[5][6]

This guide focuses on the application of a specific and highly valuable building block, 1-Bromo-4,5-difluoro-2-methylbenzene , in the synthesis of next-generation kinase inhibitors. The unique arrangement of the bromo, difluoro, and methyl functionalities on the phenyl ring provides a versatile scaffold for the construction of complex molecular architectures with desirable drug-like properties.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in kinase inhibitor synthesis stems from the distinct roles of its substituents:

  • Bromine Atom: The bromine serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8][9] These reactions are fundamental in modern medicinal chemistry for the construction of the biaryl and aryl-amino scaffolds commonly found in kinase inhibitors.

  • Difluoro Substituents: The two fluorine atoms at the 4 and 5 positions significantly influence the electronic properties of the phenyl ring. Their strong electron-withdrawing nature can modulate the pKa of adjacent functional groups, potentially enhancing interactions with the kinase active site.[4][6] Furthermore, the C-F bond is highly resistant to metabolic degradation, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of the drug candidate.[5]

  • Methyl Group: The methyl group at the 2-position provides steric bulk, which can be crucial for achieving selectivity. By occupying specific sub-pockets within the kinase ATP-binding site, the methyl group can disfavor binding to other kinases that lack the complementary space, thus enhancing the inhibitor's selectivity profile.

Synthetic Pathways and Core Reactions

The primary application of this compound in kinase inhibitor synthesis involves its use as a key electrophile in palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for two of the most critical transformations.

Workflow for Kinase Inhibitor Synthesis using this compound

G cluster_0 Starting Material cluster_1 Core Synthetic Transformations cluster_2 Key Intermediates cluster_3 Final Kinase Inhibitor A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Boronic Acid/Ester, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine/Amide, Pd Catalyst, Base, Ligand D Biaryl Intermediate B->D E Aryl-amino Intermediate C->E F Multi-substituted Kinase Inhibitor Scaffold D->F Further Functionalization E->F Further Functionalization

(Image of the Suzuki-Miyaura reaction of this compound with a generic aryl boronic acid to form a biaryl product)

(Image of the Buchwald-Hartwig amination of this compound with a generic amine to form an aryl-amino product)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. [8][10]This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. [8][10]

The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Amine Coordination & Deprotonation C->D R₂NH, Base E [Ar-Pd(II)-NR₂](L_n) D->E F Reductive Elimination E->F F->A Ar-NR₂ Product Aryl-amino Product F->Product ArX This compound ArX->B Amine Amine (R₂NH) Amine->D

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. [9]The amine then coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the catalyst. [9]The choice of ligand is critical in this reaction to facilitate both the oxidative addition and reductive elimination steps. [9]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern allows for the strategic introduction of key structural motifs that can enhance potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer reliable methods for the construction of diverse kinase inhibitor scaffolds. As the demand for more precise and effective cancer therapies continues to grow, the use of such strategically functionalized building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Molecules. (2023).
  • VIVO. (2007).
  • Current Topics in Medicinal Chemistry. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central.
  • Bioorganic & Medicinal Chemistry Letters. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed.
  • Expert Opinion on Drug Discovery. (2010). The role of fluorine in medicinal chemistry.
  • Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. PubMed Central.
  • University of Houston. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UH Institutional Repository.
  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Google Patents. (n.d.). Compounds and compositions as protein kinase inhibitors.
  • Journal of Industrial Microbiology & Biotechnology. (2022).
  • ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PubChem. (n.d.).
  • Google Patents. (n.d.). Kinase inhibitors - WO2004041164A2.
  • PubChem. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • BLD Pharm. (n.d.). 1-Bromo-4-fluoro-2-methylbenzene.
  • Beilstein Journal of Organic Chemistry. (2017).
  • CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • ACS Medicinal Chemistry Letters. (2025). Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed.
  • Chemical Reviews. (2015).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • YouTube. (2025).
  • Molecules. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI.
  • Chem-Impex. (n.d.). 1-Bromo-2,4-difluoro-5-nitrobenzene.
  • ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs.
  • Pharmaffiliates. (n.d.). CAS No : 452-63-1 | Product Name : 1-Bromo-4-fluoro-2-methylbenzene.
  • Molecules. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PubMed Central.
  • Molecules. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Molecules. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

Sources

Troubleshooting & Optimization

identifying and minimizing byproducts in the synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene

Introduction: The synthesis of this compound (also known as 2-Bromo-4,5-difluorotoluene) is a critical step in the development of various pharmaceutical and agrochemical compounds.[1] The primary synthetic route involves the electrophilic aromatic bromination of 4,5-difluorotoluene. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts that can impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting advice in a frequently asked questions (FAQ) format to help researchers identify, control, and minimize these impurities.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts I should expect during the synthesis of this compound?

Answer:

Understanding the potential byproducts is the first step toward controlling them. In the electrophilic bromination of 4,5-difluorotoluene, you can anticipate three main classes of impurities. The formation of these is governed by the directing effects of the substituents and the reaction conditions employed.

  • Regioisomeric Byproduct (3-Bromo-4,5-difluorotoluene): This is the most common impurity. The methyl group on the starting material is an activating ortho-, para- director, while the fluorine atoms are deactivating ortho-, para- directors.[2] Both the C2 and C6 (equivalent to C3) positions are activated by the methyl group. While the desired product forms at the C2 position, competitive bromination at the C3 position leads to the formation of the 3-Bromo regioisomer. The ratio of these isomers is highly dependent on reaction conditions.

  • Over-bromination Byproducts (Dibromotoluenes): If the reaction is left for too long or if there is a localized excess of the brominating agent, a second bromine atom can be added to the ring, resulting in dibromo-4,5-difluorotoluene species.[3]

  • Benzylic Bromination Byproduct (1-(bromomethyl)-4,5-difluorobenzene): This byproduct arises from a completely different reaction pathway. Instead of an electrophilic attack on the aromatic ring, a free-radical reaction occurs on the methyl group.[4] This is typically promoted by UV light or the presence of radical initiators.[5]


// Nodes Start [label="4,5-Difluorotoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Brominating Agent\n(e.g., Br₂, NBS)\n+ Catalyst (e.g., FeBr₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; Isomer [label="Regioisomeric Byproduct:\n3-Bromo-4,5-difluorotoluene", fillcolor="#FBBC05", fontcolor="#202124"]; Dibromo [label="Over-bromination Byproduct:\nDibromo-4,5-difluorotoluene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzylic [label="Benzylic Byproduct:\n1-(Bromomethyl)-4,5-difluorobenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [style=invis]; Reagents -> Product [label="Electrophilic\nAromatic Substitution\n(Desired Pathway)", color="#34A853"]; Reagents -> Isomer [label=" Competing EAS ", color="#FBBC05"]; Product -> Dibromo [label=" Excess Br₂ ", color="#EA4335"]; Start -> Benzylic [label=" Radical Conditions\n(e.g., UV Light) ", color="#EA4335", constraint=false]; }

Figure 1. Synthetic pathways leading to the desired product and common byproducts.

FAQ 2: How can I definitively identify these byproducts in my crude reaction mixture?

Answer:

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first-pass technique. It separates volatile components and provides their mass-to-charge ratio.[6] All anticipated monobrominated isomers will have the same mass, but they will typically exhibit different retention times. Dibrominated products will have a distinctly higher mass. This allows for rapid assessment of the crude mixture's complexity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation and is crucial for distinguishing between regioisomers.[8]

    • ¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is most informative. The desired product and its main regioisomeric byproduct will have unique splitting patterns and coupling constants due to the different spatial relationships between the protons and the fluorine atoms.

    • ¹⁹F NMR: The two fluorine atoms in the desired product are chemically distinct and will show different chemical shifts and couplings, whereas in a more symmetric byproduct, they might be equivalent.

    • ¹³C NMR: The number of distinct signals in the carbon spectrum can reveal the symmetry of the molecule, helping to differentiate isomers.

Compound Expected ¹H NMR Aromatic Signals Key Differentiating Feature
This compound (Product) Two distinct signals, likely doublets or doublet of doublets, due to coupling with fluorine atoms.Asymmetrical pattern in the aromatic region. The proton at C3 will be coupled to the F at C4, and the proton at C6 will be coupled to the F at C5.
3-Bromo-4,5-difluoro-2-methylbenzene (Isomer) Two distinct signals, likely doublets or doublet of doublets.Different chemical shifts and coupling constants compared to the desired product due to the altered positions of substituents. The proton at C6 will be adjacent to the bromine.
1-(bromomethyl)-4,5-difluorobenzene (Benzylic) A sharp singlet around 4.5 ppm for the -CH₂Br protons. The aromatic region will integrate to three protons.Presence of a downfield aliphatic singlet and absence of the methyl singlet (~2.2-2.5 ppm).

Table 1. Comparative ¹H NMR features for identifying key species.

FAQ 3: My yield is low due to a significant amount of the regioisomeric byproduct. How can I improve selectivity?

Answer:

Improving regioselectivity requires fine-tuning the reaction conditions to favor bromination at the C2 position over the C3 position.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is common, N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity, especially for activated arenes.[9] Using NBS can reduce the formation of HBr, which can sometimes alter catalyst activity.[10]

  • Catalyst Selection: Traditional Lewis acids like FeBr₃ or AlCl₃ are effective but can be aggressive.[11] Using a milder or sterically bulkier Lewis acid, such as Zinc salts or Zirconium(IV) chloride (ZrCl₄), can sometimes enhance para- (or in this case, the less hindered ortho-) selectivity.[12]

  • Temperature Control: Lowering the reaction temperature generally increases selectivity. Electrophilic aromatic substitutions are often kinetically controlled, and reducing the thermal energy of the system can amplify the small activation energy differences between the pathways leading to different isomers. Running the reaction at 0 °C or even -20 °C is a crucial first step in optimization.

  • Solvent Effects: The choice of solvent can influence the electrophilicity of the brominating species. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common. However, moderately polar solvents like acetonitrile have been shown to be effective for NBS brominations and can alter selectivity.[9]

FAQ 4: I'm seeing a lot of di-brominated product. What's going wrong and how do I fix it?

Answer:

The formation of dibrominated byproducts is a classic sign of over-reaction. The monobrominated product is still an activated aromatic ring and can undergo a second substitution. The key is precise stoichiometric control.

Causality: This issue typically arises from poor control over the local concentration of the brominating agent. Adding all the bromine at once creates regions of high concentration, promoting a second bromination on the newly formed product before all the starting material has reacted.

Solution: Controlled Addition Protocol

  • Stoichiometry: Use a slight excess of the 4,5-difluorotoluene (e.g., 1.05 to 1.1 equivalents) relative to the brominating agent (1.0 equivalent).

  • Dissolution: Dissolve the 4,5-difluorotoluene and catalyst in the chosen solvent and cool the mixture to the target temperature (e.g., 0 °C).

  • Slow Addition: Dissolve the brominating agent (e.g., Br₂) in a small amount of the same reaction solvent. Add this solution dropwise to the cooled reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump or a pressure-equalizing dropping funnel.

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously throughout the addition to ensure rapid dispersion of the reagent and prevent localized high concentrations.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing them by GC-MS or TLC. Stop the reaction (quench) as soon as the starting material is consumed to a satisfactory level.


// Nodes Start [label="Problem: High Levels of\nDibrominated Byproduct", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Root Cause:\nPoor control of [Br₂]", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Solution:\nImplement Controlled Addition", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Adjust Stoichiometry\n(1.05 : 1.0)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="2. Add Br₂ solution dropwise\nover 1-2 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="3. Maintain vigorous stirring\nand low temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="4. Monitor reaction by GC/TLC\nand quench promptly", fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Outcome:\nMinimized Dibromination,\nImproved Product Purity", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause; Cause -> Solution; Solution -> Step1 [label=" "]; Step1 -> Step2 [label=" "]; Step2 -> Step3 [label=" "]; Step3 -> Step4 [label=" "]; Step4 -> Result; }

Figure 2. Troubleshooting workflow for minimizing over-bromination.

FAQ 5: I've identified 1-(bromomethyl)-4,5-difluorobenzene in my mixture. How do I prevent this side reaction?

Answer:

The presence of the benzylic bromination product indicates that a free-radical pathway is competing with your desired electrophilic aromatic substitution (EAS) pathway.[13] This is a common issue when using reagents like NBS, which can act as both an electrophilic and radical bromine source depending on the conditions.[14]

Preventative Measures:

  • Exclude Radical Initiators: The most critical step is to eliminate sources of radical initiation.

    • Light: Conduct the reaction in the dark by wrapping the reaction flask in aluminum foil. Standard laboratory lighting is often sufficient to initiate radical chain reactions.

    • Heat: Avoid high temperatures. Benzylic bromination is often favored at higher temperatures (e.g., reflux), while EAS is typically performed at or below room temperature.

    • Reagents: Ensure your solvent is free of peroxides and that no radical initiators (like AIBN or benzoyl peroxide) are present.

  • Promote the Ionic Pathway: Actively favor the EAS mechanism.

    • Use a Lewis Acid: The presence of a Lewis acid catalyst (FeBr₃, AlCl₃, ZrCl₄) strongly promotes the EAS pathway by polarizing the Br-Br bond, making it a potent electrophile.[12][15] Radical reactions do not require a Lewis acid.

    • Use a Polar Solvent: Radical reactions are generally favored in non-polar solvents like CCl₄.[5] Using a more polar solvent can help to stabilize the charged intermediate of the EAS pathway, favoring it over the radical pathway.

Recommended Experimental Protocol

Optimized Synthesis of this compound

This protocol is designed to maximize regioselectivity and minimize the formation of both over-bromination and benzylic byproducts.

  • Setup: To a flame-dried 250 mL round-bottom flask wrapped in aluminum foil and equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing dropping funnel, add 4,5-difluorotoluene (5.5 g, 42.9 mmol, 1.05 equiv) and anhydrous dichloromethane (CH₂Cl₂, 80 mL).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 0.60 g, 2.0 mmol, 0.05 equiv) to the solution.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (6.5 g, 2.1 mL, 40.9 mmol, 1.0 equiv) in 20 mL of CH₂Cl₂. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 2-3 hours after the addition is complete. Monitor the consumption of the starting material by GC-MS.

  • Quenching: Once the reaction is complete, slowly pour the mixture into 100 mL of a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench any remaining bromine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to separate the desired product from any residual isomers and byproducts.

References

  • Carreño, M. C., et al. (2007). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Journal of Chemistry.
  • Paul, V., et al. (1995). Ultrasound Promoted Bromination of Activated Arenes with N-Bromosuccinimide. Synthetic Communications.
  • Rogers, D. A., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Catalysis.
  • Shibatomi, K., et al. (2008). Lewis acid catalyzed benzylic bromination. Chemical Asian Journal.
  • Shibatomi, K., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC.
  • Shibatomi, K., et al. (2003). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett.
  • Organic Chemistry Portal. (2024). Bromoarene synthesis by bromination or substitution.
  • Hao, F., et al. (2021). Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds. Analytical Chemistry.
  • Bering, E. A., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository.
  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters.
  • Synovec, R. E., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry.
  • ResearchGate. (2020). GC-MS result chromatograms for the bromination reactions.
  • Adimurthy, S., et al. (2008). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Green Chemistry.
  • European Patent Office. (1998). EP0866046A1 - Catalytic process for selective aromatic bromination.
  • Chemistry Steps. (2023). Benzylic Bromination.
  • YouTube. (2021). Bromination round II part VIII GCMS results.
  • Adimurthy, S., et al. (2008). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. ResearchGate.
  • PrepChem.com. (2023). Synthesis of 2-bromo-4-fluorotoluene.
  • European Patent Office. (2000). EP1057801A2 - Process for benzylic bromination.
  • Chem318 Handout. (2007). Electrophilic Aromatic Substitution: Bromination of Toluene.
  • ResearchGate. (2015). Measuring Relative Reactivities of Electrophilic Aromatic Bromination Using a Benchtop GC-MS.
  • SciSpace. (2008). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple.
  • YouTube. (2018). Benzyl Bromination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers.
  • Pearson. (2023). The 1H NMR spectra of three isomers with molecular formula C4H9Br.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Google Patents. (1991). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Royal Society of Chemistry. (2014). Supplementary Information.
  • Chen, K., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
  • Van Stee, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules.
  • Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Organic Chemistry Class Notes. (2023). Electrophilic Aromatic Substitution Reactions: Bromination.
  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • LibreTexts Chemistry. (2024). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination.
  • Master Organic Chemistry. (2024). The Six Key Electrophilic Aromatic Substitution Reactions.
  • ChemRxiv. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III).
  • NC State University Libraries. (2023). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination.
  • YouTube. (2021). Proton NMR Analysis to identify Isomers.
  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy.

Sources

Technical Support Center: Purification of 1-Bromo-4,5-difluoro-2-methylbenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-4,5-difluoro-2-methylbenzene and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with halogenated aromatic compounds. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to streamline your purification workflows and enhance product purity.

Section 1: Initial Analysis and Common Impurities

Before attempting purification, it is critical to understand the nature of your crude material. What is the approximate purity, and what are the likely impurities? This initial assessment dictates the most effective purification strategy.

Question: What are the most common impurities I should expect from the synthesis of this compound?

Answer: The impurity profile largely depends on the synthetic route. However, for halogenated aromatics, common impurities include:

  • Starting Materials: Unreacted precursors are a frequent source of contamination.

  • Isomeric Byproducts: Regioisomers can form during bromination or other aromatic substitution reactions, leading to compounds with the same molecular weight but different substitution patterns. These are often the most challenging to separate.

  • Dehalogenated Species: During synthesis or workup, the bromine atom can be reductively removed, leading to 4,5-difluoro-2-methylbenzene.

  • Over-brominated or Poly-halogenated Byproducts: The reaction may proceed further than desired, adding a second bromine atom to the aromatic ring.[1]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., toluene, DCM) or reagents (e.g., acids) can be carried through the workup.

Question: Which analytical techniques are best for assessing the purity of my crude product?

Answer: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile halogenated organic compounds.[2][3][4] It provides excellent separation of components and delivers mass spectral data for confident identification of the main product and impurities, even at very low levels.[2][5]

  • Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR): NMR is invaluable for structural confirmation and purity estimation.

    • ¹H NMR will show characteristic aromatic signals and the methyl singlet. The integration of these signals compared to impurity signals can provide a molar ratio.

    • ¹⁹F NMR is particularly sensitive for fluorinated compounds and can help distinguish between different fluoro-isomers.[6]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive method for initial assessment and for developing a solvent system for column chromatography. It helps visualize the number of components in your mixture based on polarity.[7]

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common purification technique for these compounds at the lab scale. However, the similar polarities of halogenated aromatics can present significant challenges.

Question: My product and a key impurity are co-eluting on a standard silica gel column. How can I improve the separation?

Answer: Co-elution of closely related halogenated compounds is a frequent issue due to their similar polarities.[8] Here is a systematic approach to resolve this:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Your compounds are likely non-polar. Use a very non-polar mobile phase, such as pure hexanes or heptane, and gradually introduce a slightly more polar solvent like ethyl acetate or dichloromethane in very small increments (e.g., 0.5-1% steps). A slow, shallow gradient is often key.[9]

    • Solvent Selectivity: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or toluene can alter the selectivity of the separation by changing the interactions with the stationary phase.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the issue is likely the lack of selectivity of silica gel. Consider columns that offer different separation mechanisms:

    • Pentafluorophenyl (PFP) or Phenyl-Hexyl Phases: These columns are highly recommended for separating halogenated and aromatic compounds.[8][10] They provide alternative selectivity based on π-π interactions, dipole-dipole interactions, and halogen bonding, which can effectively resolve isomers that are inseparable on standard silica.[11]

    • Silver Nitrate (AgNO₃) Impregnated Silica: This can be effective if you have impurities with differing degrees of unsaturation.

  • Improve Column Parameters:

    • Use a Longer/Narrower Column: This increases the number of theoretical plates and can improve resolution.

    • Reduce Flow Rate: Slower flow rates allow more time for equilibrium between the mobile and stationary phases, often leading to better separation.[9]

Workflow for Troubleshooting Poor Chromatographic Separation

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change cluster_technique Technique & Advanced Methods start Crude Product Shows Poor Separation on TLC/Column mp1 Decrease Solvent Polarity (e.g., Hexane/EtOAc 99:1) start->mp1 mp2 Try Alternative Solvent System (e.g., Hexane/DCM or Hexane/Toluene) mp1->mp2 If no improvement end_success Successful Separation mp1->end_success Resolved sp1 Switch to PFP or Phenyl-Hexyl Column mp2->sp1 If still co-eluting mp2->end_success Resolved sp2 Consider Silver Nitrate Impregnated Silica sp1->sp2 For specific impurities tech1 Optimize Column Parameters (Longer column, slower flow rate) sp1->tech1 For marginal gains sp1->end_success Resolved tech2 Consider Preparative HPLC (Reversed-Phase C18 or Phenyl) tech1->tech2 For very difficult separations tech1->end_success Resolved tech2->end_success Resolved

Caption: Troubleshooting workflow for column chromatography issues.

Section 3: Distillation and Recrystallization

For larger scales or when dealing with impurities with significantly different boiling points or solubilities, distillation and recrystallization are powerful techniques.

Question: My compound is a liquid. Can I use distillation for purification, and how do I determine the right conditions?

Answer: Yes, distillation is an excellent method for purifying liquids, especially on a larger scale. This compound is a liquid at room temperature.

Key Considerations for Distillation:

  • Boiling Point Estimation: The boiling point of halogenated aromatics increases with molecular weight. The boiling point of your target compound will be significantly higher than that of any dehalogenated impurities and lower than over-brominated byproducts. A literature search or estimation based on similar structures is a good starting point.[12]

  • Vacuum Distillation: Aromatic compounds with bromine and fluorine substituents often have high atmospheric boiling points and may be susceptible to thermal decomposition. Vacuum distillation is strongly recommended to lower the boiling point and prevent degradation.

  • Fractional Distillation: If the boiling points of your product and impurities are close (e.g., < 25 °C difference), a fractional distillation column (e.g., Vigreux or packed column) is necessary to achieve good separation.

Protocol: Vacuum Distillation of this compound
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a well-insulated distillation head and condenser.

  • Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Discard the initial "forerun" fraction, which will contain low-boiling residual solvents.

    • Carefully monitor the vapor temperature at the still head. Collect the main fraction over a narrow, stable temperature range corresponding to the boiling point of your product at that pressure.

    • Collect any higher-boiling fractions separately.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity and determine which fractions to combine.

Question: My derivative is a solid. How do I choose the right solvent for recrystallization?

Answer: The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent Selection Strategy:

  • "Like Dissolves Like": Since your compound is moderately polar, start with single solvents of varying polarity (e.g., hexanes, toluene, ethanol, ethyl acetate).

  • Small-Scale Test: Place a small amount of your crude solid in a test tube. Add a small volume of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is completely insoluble even when heated, the solvent is too poor. The ideal solvent will dissolve the solid upon heating and form crystals upon cooling.

  • Use a Solvent Pair: If no single solvent works, use a solvent pair. Dissolve the crude material in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

Section 4: Data and Reference Tables

Table 1: Physical Properties & Analytical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Analytical Features
This compoundC₇H₅BrF₂207.01[13]Estimated >180 °C (Atm.)¹H NMR: Aromatic multiplets, methyl singlet. ¹⁹F NMR: Two distinct doublets. MS: Characteristic isotopic pattern for one bromine atom.
4,5-Difluoro-2-methylbenzene (Dehalogenated Impurity)C₇H₆F₂128.12~140-150 °CMS: Molecular ion at m/z 128. No bromine isotope pattern.
Dibromo-4,5-difluoro-2-methylbenzene (Over-brominated Impurity)C₇H₄Br₂F₂285.91Significantly >200 °CMS: Characteristic isotopic pattern for two bromine atoms.

Note: Boiling points are estimates and will be significantly lower under vacuum.

Table 2: Common Chromatography Solvent Systems
TechniqueStationary PhaseMobile Phase SystemApplication Notes
Normal PhaseSilica GelHexanes / Ethyl Acetate (99:1 to 95:5)Good starting point for general purification.
Normal PhaseSilica GelHexanes / Dichloromethane (98:2 to 90:10)Offers different selectivity compared to ethyl acetate.
Normal PhasePFP or Phenyl-HexylHexanes / TolueneExcellent for resolving isomers and closely related halogenated compounds.[10][11]
Reversed Phase (Prep HPLC)C18 or Phenyl-HexylAcetonitrile / Water or Methanol / WaterFor high-purity isolation of challenging mixtures.[9]

Section 5: Final Purity Verification

Question: My purification is complete. How can I be certain of the final purity?

Answer: Final purity should be confirmed using high-resolution analytical methods.

  • GC-MS: Run the final product to ensure no impurities are detectable. The current standard for analyzing organohalogens is gas chromatography (GC) with a mass spectrometry (MS) detector.[3]

  • qNMR (Quantitative NMR): Use ¹H NMR with a certified internal standard to determine the absolute purity (w/w %).

  • Elemental Analysis: For a new compound or a critical sample, elemental analysis provides the empirical formula, confirming the elemental composition (C, H) and the absence of other elements.

By following these troubleshooting guides and protocols, researchers can effectively overcome the challenges associated with purifying this compound and its derivatives, ensuring high-quality material for subsequent applications in drug discovery and development.

References

  • Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology. [Link]
  • Mowry, D. R., & Ogren, P. J. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Plummer, L. N., & Busenberg, E. (1999). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey. [Link]
  • Henderson, J. E. (1982).
  • Ishizuka, N., et al. (2019).
  • Chromatography Forum. (2015).
  • Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2019).
  • MDPI. (n.d.). 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. [Link]
  • PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
  • Pharmaffiliates. (n.d.). 1-Bromo-4-fluoro-2-methylbenzene. [Link]
  • ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. [Link]
  • Journal of the American Chemical Society. (2024). Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. [Link]
  • Autech Industry Co., Limited. (2024). Understanding the Synthesis and Handling of 1-Bromo-2,5-difluoro-3-nitrobenzene. [Link]
  • ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

Sources

optimizing catalyst and ligand selection for Suzuki coupling of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 1-Bromo-4,5-difluoro-2-methylbenzene. This substrate presents a unique set of challenges due to its steric hindrance and electronic properties, necessitating careful selection of catalysts, ligands, and reaction conditions.

Introduction: Understanding the Challenges

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1] However, the successful coupling of this compound is often non-trivial. The ortho-methyl group introduces significant steric bulk around the reaction center, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] Furthermore, the fluorine substituents render the aryl halide electron-deficient, which can influence its reactivity.[3]

This guide provides a structured approach to overcoming these challenges through logical troubleshooting and systematic optimization.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my reaction. What are the first things I should check?

A1: Low conversion is a common issue and can often be resolved by systematically verifying your reaction setup and reagents:

  • Inert Atmosphere: The palladium(0) active catalyst and many phosphine ligands are sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.

  • Reagent Quality:

    • Palladium Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Older catalysts can show reduced activity.[5]

    • Phosphine Ligand: Phosphine ligands are prone to oxidation.[4] Use fresh ligand or store it under an inert atmosphere.

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction conditions call for it. Some bases can be hygroscopic.

  • Temperature: Ensure your reaction is being heated to the target temperature. Verify the accuracy of your heating mantle and thermometer.[5]

Q2: My reaction is sluggish and incomplete, even after extended reaction times. What catalyst and ligand should I be using for this sterically hindered substrate?

A2: For sterically hindered aryl bromides like this compound, the choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective.[5] You should employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[6][7] These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily undergo oxidative addition with the hindered aryl bromide.[8]

Ligand ClassSpecific ExamplesRationale for Use with Hindered Substrates
Biaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly effective for sterically demanding couplings. Their bulk facilitates reductive elimination, often the rate-limiting step for hindered biaryl formation.[6][9]
Dialkylbiaryl Phosphines tBuXPhos, tBuBrettPhosThe combination of a bulky alkyl group and a biaryl backbone provides high catalytic activity for challenging substrates.
Ferrocenyl Phosphines dppfCan be effective, though modern Buchwald ligands often show superior performance for highly hindered systems.[10]

A systematic screening of ligands is highly recommended (see Experimental Protocols section).

Q3: I am seeing significant amounts of a side product that appears to be the debrominated starting material. What is causing this and how can I prevent it?

A3: You are likely observing protodebromination, a common side reaction where the bromine atom is replaced by a hydrogen. This can occur through a competing reaction pathway. To minimize this:

  • Optimize the Base: The base is crucial for the transmetalation step but can also promote side reactions.[11] Stronger bases may not always be better. Consider screening milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][12]

  • Water Content: While many Suzuki couplings tolerate or even benefit from water, excessive water can be a proton source for protodeboronation of your boronic acid partner, which can indirectly lead to issues.[13] If using an aqueous base, ensure the ratio of organic solvent to water is appropriate.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

G start Low Yield or No Reaction check_inert Verify Inert Atmosphere & Reagent Quality start->check_inert side_products Significant Side Products Observed? start->side_products screen_ligands Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) check_inert->screen_ligands If reagents are good optimize_base Optimize Base (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligands->optimize_base If still low yield optimize_solvent Optimize Solvent (Toluene, Dioxane, THF) optimize_base->optimize_solvent optimize_temp Optimize Temperature (80-110 °C) optimize_solvent->optimize_temp success Improved Yield optimize_temp->success If successful side_products->check_inert No protodebromination Suspect Protodebromination/Homocoupling side_products->protodebromination Yes adjust_conditions Adjust Base/Temperature protodebromination->adjust_conditions adjust_conditions->screen_ligands

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Ligand Screening

This protocol is designed for the parallel screening of different catalyst/ligand systems to efficiently identify optimal conditions.

  • Preparation: In an array of reaction vials, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Seal the vials and purge with Argon or Nitrogen for 10-15 minutes.

  • Catalyst Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the various phosphine ligands in degassed solvent. Add the appropriate amounts of the catalyst and ligand solutions to each vial under a positive pressure of inert gas. A typical starting point is 1-2 mol% Pd and a 1:2 Pd:ligand ratio.[14]

  • Reaction: Add the degassed reaction solvent to each vial, seal tightly, and place the array in a pre-heated block with vigorous stirring.

  • Monitoring: After the designated time (e.g., 2, 6, 12, 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine the conversion and identify any side products.[4]

  • Work-up (for successful reactions): Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Recommended Screening Conditions
ParameterRecommended Starting Points
Palladium Source Pd₂(dba)₃ (1 mol%), Pd(OAc)₂ (2 mol%)[10]
Ligands to Screen SPhos, XPhos, RuPhos, tBuXPhos (2-4 mol%)[6][15]
Bases to Screen K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv)[12]
Solvents to Screen Toluene, 1,4-Dioxane, THF (often with 10-20% water)[16]
Temperature 80-110 °C[16]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[17][18] For sterically hindered substrates, any of these steps can be rate-limiting.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ Base pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The Suzuki-Miyaura catalytic cycle.

Bulky, electron-rich ligands like SPhos and XPhos facilitate the oxidative addition of the sterically encumbered this compound and promote the final reductive elimination step to release the desired biaryl product.[14]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Macharia JM, Joshi C, Izzo JA, Wambua V, Kim S, Hirschi JS, Vetticatt MJ. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021.
  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. 2021.
  • Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. 2025.
  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. 2022.
  • ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. 2016.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. 2017.
  • ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
  • Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. 2021.
  • Portal científico URJC. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. 2022.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. 2016.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. 2017.
  • PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. 2021.
  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. 2004.
  • ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. 2025.
  • ResearchGate. Screening of different bases for Suzuki coupling a.
  • Semantic Scholar. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. 2017.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. 2021.
  • Reddit. Help needed with unreproducible Suzuki coupling. 2023.
  • New Journal of Chemistry (RSC Publishing). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. 2012.
  • PubMed Central. Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid. 2023.
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. 2014.
  • ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2..
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • PubMed Central. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. 2005.
  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
  • Catalysis Science & Technology (RSC Publishing). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. 2017.

Sources

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Amination of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed amination of 1-Bromo-4,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific C-N cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] However, the substrate this compound presents a unique set of challenges due to a combination of electronic and steric factors. The two electron-withdrawing fluorine atoms can influence the reactivity of the aryl bromide, while the methyl group and the fluorine at the 5-position introduce steric hindrance around the reaction center. This guide will help you navigate these challenges and optimize your reaction for higher yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion of my this compound?

A1: Low or no conversion in the amination of this substrate can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your palladium precursor.[2][3] Using an air-stable precatalyst can often provide more reliable results.[4][5][6]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For a sterically hindered and electron-deficient substrate like this, a bulky and electron-rich phosphine ligand is generally required.[1][7][8]

  • Inappropriate Base Selection: The base plays a critical role in deprotonating the amine and the palladium-amine complex.[9] A base that is too weak may not be effective, while a very strong base could lead to side reactions.[2][10]

  • Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure all reagents are pure and solvents are anhydrous and degassed.[11][12]

Q2: What are the most common side reactions with this substrate and how can I minimize them?

A2: Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can be minimized by optimizing the base and reaction temperature.[2] Using a weaker base or lowering the temperature may help.

  • Beta-Hydride Elimination: This can occur if the amine has a beta-hydrogen, leading to an imine and the hydrodehalogenated arene. The use of bulky phosphine ligands can suppress this side reaction.[1]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or by the formation of inactive palladium species.[13][14] Ensuring a strictly inert atmosphere and using high-purity reagents is crucial.

Q3: How do the fluorine substituents on the aromatic ring affect the reaction?

A3: The two electron-withdrawing fluorine atoms on the aryl bromide can have a significant impact. While electron-withdrawing groups can sometimes accelerate the oxidative addition step, they can also influence the overall electron density of the palladium center, potentially affecting other steps in the catalytic cycle.[7] Careful selection of an electron-rich ligand can help to counterbalance these electronic effects.

Systematic Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting low yields in the amination of this compound.

Preliminary Checks: The Foundation of a Successful Reaction

Before delving into optimizing reaction parameters, it's essential to ensure the fundamentals are in place.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.[11][15]

  • Reagent and Solvent Quality: Use high-purity reagents. The aryl bromide should be pure, and the amine should be free of impurities. Solvents must be anhydrous and degassed to remove dissolved oxygen.[11] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[2][10][16]

The Catalytic System: Choosing the Right Partners

The choice of palladium source, ligand, and base is critical for success.

Palladium Source: Precatalysts for Reliability

While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, using a well-defined, air-stable palladium precatalyst is often more reliable.[3][4][5] These precatalysts readily form the active monoligated Pd(0) species upon activation with a base.

Precatalyst GenerationAdvantagesDisadvantages
In situ (e.g., Pd(OAc)₂)Less expensiveInefficient reduction can lead to lower activity.[3]
Precatalysts (e.g., Buchwald G3/G4)Reliable generation of active Pd(0).[10]Higher initial cost.
Ligand Selection: Balancing Sterics and Electronics

For the sterically hindered and electronically modified this compound, the choice of ligand is paramount. Sterically demanding and electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[1][17]

Ligand ClassExamplesKey Features
DialkylbiarylphosphinesXPhos, RuPhos, BrettPhosBulky and electron-rich, promoting both oxidative addition and reductive elimination.[7]
FerrocenylphosphinesJosiphosBidentate ligands that can be effective in certain cases.[1]

Troubleshooting Tip: If you are using a less bulky ligand and observing low yields, switching to a more sterically demanding ligand like XPhos or RuPhos is a good first step.[7]

Base Selection: A Critical Parameter

The base is involved in the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[9] The choice of base can significantly impact the reaction rate and yield.

BasepKaHAdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu)~19Strong base, often leads to faster reactions.[10]Can be incompatible with base-sensitive functional groups.[2]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Very strong, non-nucleophilic base.Can be aggressive towards some functional groups.
Cesium carbonate (Cs₂CO₃)~10Weaker base, good for substrates with sensitive functional groups.[10]May require higher temperatures or longer reaction times.[2]
Potassium phosphate (K₃PO₄)~12A moderately weak base, often a good compromise.Can have solubility issues in some solvents.[10]

Troubleshooting Tip: If you are using a strong base like NaOtBu and suspect substrate or product degradation, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.[2] Conversely, if your reaction is sluggish with a weak base, a stronger base may be necessary.

Reaction Parameters: Fine-Tuning for Optimal Performance
  • Solvent: The solvent's role is to solubilize the reactants and catalyst. Aprotic solvents like toluene, dioxane, and THF are commonly used.[10][16] Dioxane can sometimes offer better solubility for the reaction components.[18] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the catalyst.[10]

  • Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[11] If you are not seeing any reaction at a lower temperature, cautiously increasing the temperature in 10 °C increments may be beneficial. However, be aware that higher temperatures can also promote side reactions.[2]

  • Reaction Time: Reaction times can vary from a few hours to 24 hours.[11] It is important to monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or LC-MS to determine the optimal reaction time.

Experimental Protocols
General Procedure for Palladium-Catalyzed Amination

This protocol provides a general starting point and may require optimization for your specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)[11][15]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere.[15]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[15]

Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination\n& Deprotonation R2NH, Base Pd(II)-Amido\nComplex Pd(II)-Amido Complex Amine Coordination\n& Deprotonation->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Product (Ar-NR2) Reductive\nElimination->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Preliminary_Checks Preliminary Checks: Inert Atmosphere, Reagent Purity Start->Preliminary_Checks Catalyst_System Catalyst System: Precatalyst, Ligand, Base Preliminary_Checks->Catalyst_System Reaction_Parameters Reaction Parameters: Solvent, Temperature, Time Catalyst_System->Reaction_Parameters Analysis Analyze Results Reaction_Parameters->Analysis Analysis->Catalyst_System Unsuccessful Optimization Optimized Yield Analysis->Optimization Successful

Caption: A systematic workflow for troubleshooting low yields.

References

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
  • Kotsiris, S. G., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. The Journal of Organic Chemistry, 71(14), 5443-5446.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (2023). In Wikipedia.
  • Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(43), 14376–14382. [Link]
  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(43), 14376–14382. [Link]
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.).
  • Marion, N., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (2009). Organic Letters, 11(21), 4874–4877.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4532–4535.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020). PMC - NIH.
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (2012). DSpace@MIT.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.).
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916. [Link]
  • Vechtomova, Y. L., et al. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 81(15), 6341–6352.
  • Palladium‐Catalyzed Amination of Aryl Halides. (n.d.).
  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (n.d.).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.).
  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. (2016).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry, 62(5), 1264–1267.

Sources

Technical Support Center: Strategies to Prevent Dehalogenation of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation (specifically, debromination) during synthetic transformations. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

The target molecule, this compound, presents a unique reactivity profile. The two electron-withdrawing fluorine atoms activate the aryl bromide towards oxidative addition in cross-coupling reactions. However, they also make the aromatic ring susceptible to nucleophilic attack and influence the stability of intermediates, which can create pathways for undesired dehalogenation, yielding 3,4-difluorotoluene. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a practical, question-and-answer format.

Issue 1: Significant formation of 3,4-difluorotoluene during Suzuki-Miyaura Coupling.

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. My main impurity is the debrominated starting material, 3,4-difluorotoluene. What is causing this and how can I fix it?

Answer:

This is a classic case of competitive hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[2][3] This Pd-H intermediate can react with your aryl bromide faster than the desired transmetalation with the boronic acid, leading to the formation of the undesired arene (Ar-H).

The workflow below outlines a systematic approach to diagnosing and solving this problem.

G cluster_0 Troubleshooting Debromination in Suzuki Coupling Start Problem: High % of 3,4-difluorotoluene Base Step 1: Evaluate the Base Start->Base Is your base a potential hydride source (e.g., NaOtBu)? Ligand Step 2: Optimize the Ligand Base->Ligand Is your ligand promoting slow reductive elimination? Solvent Step 3: Change the Solvent Ligand->Solvent Is your solvent a hydride source (e.g., alcohols, DMF)? Temp Step 4: Lower the Temperature Solvent->Temp Is high temperature accelerating the side reaction? Result Outcome: Minimized Debromination, Higher Yield of Desired Product Temp->Result

Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

Detailed Corrective Actions:

  • Re-evaluate Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote the formation of Pd-H species.[1]

    • Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Phosphates or carbonates are excellent choices.[2] Start by replacing your current base with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] These bases are less likely to act as hydride donors and often facilitate the desired transmetalation step.

  • Optimize the Ligand: The ligand dictates the geometry and electron density of the palladium center, which in turn controls the relative rates of the desired coupling versus the undesired dehalogenation.[1]

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands.[1][2] Ligands such as SPhos, XPhos, or DavePhos are designed to accelerate the rate of reductive elimination to form the C-C bond, thereby outcompeting the hydrodehalogenation pathway.[1] If you are using a simple ligand like PPh₃, switching to one of these will likely have a significant positive impact.

  • Change the Solvent: Solvents can be insidious sources of hydride. Alcohols (like isopropanol) or technical-grade solvents containing water can directly generate Pd-H species.[3] Amide solvents like DMF can also decompose at high temperatures to provide a hydride source.[1]

    • Recommendation: Use anhydrous, aprotic solvents. Toluene, dioxane, or THF are generally preferred choices for minimizing dehalogenation.[1][2] Ensure they are freshly distilled or from a sealed bottle to minimize water content.

  • Lower the Reaction Temperature: High temperatures can sometimes increase the rate of catalyst decomposition and dehalogenation relative to the cross-coupling reaction.[1]

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow down the reaction, it can disproportionately suppress the undesired pathway. Monitor the reaction over a longer period.

Optimized Protocol: Low-Dehalogenation Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Solvent Addition: Add anhydrous toluene and a minimal amount of degassed water (e.g., Toluene/H₂O 10:1 v/v).[2]

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Issue 2: Debromination during Buchwald-Hartwig Amination.

Question: I am trying to couple this compound with a primary amine and I'm seeing significant debromination. I am using Pd₂(dba)₃, BINAP, and NaOtBu. What should I change?

Answer:

The mechanism of dehalogenation in Buchwald-Hartwig amination is similar to that in Suzuki coupling, often involving a Pd-H species.[4] The choice of base and ligand is critical. While NaOtBu is a very common and effective base for C-N coupling, it can also be a source of β-hydride elimination, leading to the formation of the problematic Pd-H intermediate.

G cluster_0 Catalytic Cycle: Buchwald-Hartwig Amination vs. Dehalogenation Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)-NHR'_2]^+ Br^- ArPdBr->ArPdAmine + Amine (HNR'_2) PdH H-Pd(II)-Br ArPdBr->PdH β-Hydride Elimination from Base (e.g., tBuO-) or reaction with Hydride Source ArPdAmido Ar-Pd(II)-NR'_2 ArPdAmine->ArPdAmido - Base (-HBr) Product Ar-NR'_2 (Desired Product) ArPdAmido->Product Reductive Elimination Product->Pd0 SideProduct Ar-H (Side Product) PdH->SideProduct Reductive Elimination SideProduct->Pd0

Caption: Competing pathways in the Buchwald-Hartwig reaction.

Corrective Action Plan:

  • Ligand Selection is Crucial: While BINAP is a good ligand, more modern, bulkier monophosphine ligands often provide better results by promoting faster C-N reductive elimination.

    • Recommendation: Switch to a ligand like XPhos or DavePhos. These ligands create a more sterically crowded palladium center that favors the desired reductive elimination over competing side reactions.[1]

  • Base Optimization: If changing the ligand is not sufficient, consider the base.

    • Recommendation: While NaOtBu is often optimal, you can try Lithium bis(trimethylsilyl)amide (LHMDS) as an alternative strong, non-nucleophilic base. In some cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with more nucleophilic amines, although they often require higher temperatures.

  • Temperature Control: Lowering the temperature can help suppress the dehalogenation side reaction.[5][6]

    • Recommendation: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.

Table 1: Ligand & Base Comparison for Buchwald-Hartwig Amination
ParameterStandard ConditionRecommended ModificationRationale for Change
Ligand BINAPXPhos, DavePhos, XantphosBulky, electron-rich ligands accelerate C-N bond formation, outcompeting dehalogenation.[1]
Base NaOtBuLHMDS or K₃PO₄/Cs₂CO₃Alternative bases may reduce the rate of Pd-H formation.
Temperature 110 °C (Toluene reflux)80-100 °CLower temperature can decrease the rate of the dehalogenation side reaction.[5]
Issue 3: Dehalogenation during Lithiation or Grignard Formation.

Question: I am trying to form the Grignard or aryllithium reagent from this compound, but I am getting low yields and see evidence of the protonated (debrominated) product. Why is this happening?

Answer:

The formation of organometallic reagents via metal-halogen exchange is highly sensitive to temperature and the presence of proton sources. The resulting aryllithium or Grignard reagent is a very strong base and will readily abstract a proton from any available source, including the solvent (e.g., THF, which can be deprotonated at the alpha position, albeit slowly) or trace moisture.

Key Factors and Solutions:

  • Temperature Control is Paramount: Lithium-halogen exchange is extremely fast, even at very low temperatures. Performing the reaction at higher temperatures can lead to side reactions, including reaction with the solvent.

    • Recommendation: For lithiation with n-BuLi or s-BuLi, conduct the reaction at -78 °C (dry ice/acetone bath). For Grignard formation, initiation may require gentle warming, but once the reaction starts, it should be cooled to maintain a controlled temperature, for instance, 0 °C or below.[7]

  • Strictly Anhydrous Conditions: Any trace of water will quench your organometallic reagent, leading to the debrominated product.

    • Recommendation: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven overnight and cool under an inert atmosphere. Use syringe techniques for all transfers.

  • Choice of Lithiating Agent: For substrates with sensitive functional groups, the choice of alkyllithium can be important.

    • Recommendation: n-BuLi is standard. If you have issues with competing reactions, t-BuLi at low temperatures can sometimes give cleaner results due to its increased steric bulk and reactivity.

Protocol: Low-Temperature Lithiation and Trapping
  • Setup: Dry a Schlenk flask equipped with a stir bar under high vacuum with a heat gun, and then backfill with argon.

  • Reagent Addition: Add anhydrous THF via syringe. Cool the flask to -78 °C. Add the this compound (1.0 equiv).

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, keeping the internal temperature below -70 °C. Stir at -78 °C for 30-60 minutes.

  • Trapping: Add your electrophile (e.g., an aldehyde or ketone) as a solution in anhydrous THF, again ensuring the temperature remains at -78 °C.

  • Warming and Quench: After stirring for a few hours at low temperature, slowly warm the reaction and then quench by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

FAQ Section

Q1: How can I reliably detect and quantify the dehalogenated byproduct, 3,4-difluorotoluene? A1: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Ultra-High-Performance Liquid Chromatography with Diode-Array and High-Resolution Electrospray Ionization Mass Spectrometry detection (UHPLC-DAD-HRESIMS) for less volatile reaction mixtures.[8] These methods allow for the separation of your desired product from the dehalogenated impurity and provide unambiguous identification based on mass-to-charge ratio.

Q2: Is the bromine atom on my substrate more or less labile than on a simple bromobenzene? A2: The two electron-withdrawing fluorine atoms make the C-Br bond more polarized and susceptible to oxidative addition by a low-valent metal catalyst like Pd(0). This increased reactivity is beneficial for initiating the catalytic cycle but can also make the substrate more prone to certain side reactions if conditions are not optimized. The general reactivity trend for dehalogenation is I > Br > Cl.[2][9]

Q3: Can my choice of palladium precatalyst influence the rate of dehalogenation? A3: Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts, modern palladium precatalysts (e.g., G2 or G3 palladacycles like XPhos-Pd-G3) are often more efficient. They can generate the active Pd(0) species more cleanly and at lower temperatures, which can sometimes reduce the lifetime of intermediates that might lead to dehalogenation.

References

  • Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12025-12036.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • American Chemical Society Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • Kurumbang, N., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Biotechnology Journal, 7(11), 1355-1362.
  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5.
  • ResearchGate. (n.d.). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters | Request PDF.
  • Molander, G. A., & Cavalcanti, L. N. (2010). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Organic letters, 12(11), 2544–2547.
  • PubMed. (2024). Silver Surface-Assisted Dehydrobrominative Cross-Coupling between Identical Aryl Bromides.
  • Lipshutz, B. H., et al. (2010). Reductions of aryl bromides in water at room temperature. Organic letters, 12(23), 5422–5425.
  • PubMed. (2010). Linchpin synthons: metalation of aryl bromides bearing a potassium trifluoroborate moiety.
  • ResearchGate. (n.d.). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2366-2374.
  • ResearchGate. (2019). Effect of the reaction conditions on the Pd-catalyzed amination of 2-bromo-13α-estrone 3-methyl ether (1) with aniline in toluene.

Sources

Technical Support Center: Regioselectivity in Reactions of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving regioselectivity in reactions involving 1-Bromo-4,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving site-selective functionalization of this versatile building block. Here, we will delve into the underlying principles governing reactivity and provide practical, field-proven troubleshooting advice to address common challenges encountered during experimentation.

Understanding the Challenge: A Molecule with Multiple Personalities

This compound presents a unique challenge in regioselectivity due to the competing electronic and steric influences of its substituents. The interplay between the ortho-methyl group, the two fluorine atoms, and the bromine atom dictates the preferred site of reaction. A successful synthetic strategy hinges on understanding and controlling these factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what factors influence their reactivity?

The primary reactive sites are the C-Br bond and the C-H bonds ortho to the fluorine atoms.

  • C-Br Bond: This is the most common site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity is influenced by:

    • Steric Hindrance: The adjacent ortho-methyl group can sterically hinder the approach of bulky catalysts, potentially slowing down or inhibiting the reaction.[1][2][3]

    • Electronic Effects: The electron-withdrawing fluorine atoms can influence the electron density of the aromatic ring, affecting the oxidative addition step in palladium-catalyzed reactions.

  • C-H Bonds ortho to Fluorine: The fluorine atoms are potent ortho-directing groups for metalation reactions (lithiation).[4] This is due to the inductive electron-withdrawing effect of fluorine, which increases the acidity of the adjacent protons.

The following diagram illustrates the key reactive sites and the influencing factors.

G cluster_molecule This compound cluster_sites Reactive Sites & Influences mol Br | C1-C2(CH3) |   | C6--C3(F) |   | C5(F)=C4 CBr C-Br Bond (Cross-Coupling) CH_ortho_F C-H ortho to F (Metalation) Steric Steric Hindrance (from ortho-Methyl) Steric->CBr hinders Electronic Electronic Effects (from F atoms) Electronic->CBr influences Electronic->CH_ortho_F activates

Caption: Competing reactive sites on this compound.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation. The primary goal is to achieve selective reaction at the C-Br bond.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Cause: Inefficient oxidative addition of the palladium catalyst to the C-Br bond, often due to steric hindrance from the ortho-methyl group.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. The choice of ligand can dramatically overcome steric barriers.[2][3]

    • Switch to Bulky, Electron-Rich Ligands: Ligands like RuPhos, BrettPhos, or XPhos are designed to promote coupling of sterically hindered substrates.[1][5] They create a more reactive, coordinatively unsaturated palladium center.

    • Use Palladium Precatalysts: Precatalysts, such as G3 or G4 palladacycles, often show higher activity and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5]

  • Reaction Temperature:

    • Increase Temperature: Higher temperatures (e.g., 80-110 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.

  • Base Selection: The base plays a crucial role in the transmetalation step.[6]

    • Stronger, Non-Nucleophilic Bases: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

ParameterRecommendation for Hindered SubstratesRationale
Palladium Source Pd₂(dba)₃ or Precatalysts (e.g., XPhos Pd G3)Ensures efficient generation of the active Pd(0) catalyst.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Stabilizes the catalyst and promotes oxidative addition at hindered sites.[1]
Base K₃PO₄, Cs₂CO₃Stronger bases facilitate the transmetalation step.[6][7]
Solvent Anhydrous, deoxygenated Toluene or DioxaneCommon solvents for Suzuki couplings, ensure inert conditions.
Temperature 80 - 110 °CProvides energy to overcome the activation barrier.
Issue 2: Poor Yields in Buchwald-Hartwig Amination

Possible Cause: Similar to Suzuki coupling, steric hindrance can be a major issue. Additionally, catalyst inhibition by the amine or amide product can occur.

Troubleshooting Steps:

  • Ligand Optimization is Key: The Buchwald-Hartwig reaction is highly sensitive to the choice of ligand.[8][9]

    • Employ Specialized Ligands: For coupling with primary or secondary amines, ligands such as BrettPhos and RuPhos have demonstrated high efficacy with sterically demanding aryl bromides.[5]

  • Base Compatibility: The choice of base must be compatible with the amine coupling partner.

    • For Primary and Secondary Alkylamines: Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.

    • For Less Nucleophilic Arylamines: A stronger base might be required.

  • Solvent Choice: The solvent can influence the solubility of the base and the catalytic species.

    • Ethereal Solvents vs. Aromatic Hydrocarbons: Toluene and dioxane are standard choices. For certain catalyst systems, THF or t-BuOH may be beneficial.[9]

The following workflow can guide your optimization process for cross-coupling reactions.

G start Low Conversion in Cross-Coupling? ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos, BrettPhos) start->ligand Yes precatalyst Use Palladium Precatalyst (e.g., G3 Palladacycle) ligand->precatalyst Still low yield success Improved Yield ligand->success Success! temp Increase Reaction Temperature (80-110 °C) precatalyst->temp Still low yield precatalyst->success Success! base Use Stronger Base (e.g., K3PO4, Cs2CO3) temp->base Still low yield temp->success Success! base->success Success!

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.

Troubleshooting Guide: Organometallic Reagent Formation

Issue 3: Difficulty in Forming the Grignard Reagent

Possible Cause: The C-Br bond is relatively inert, and competitive side reactions, such as benzyne formation, can occur due to the presence of the ortho-fluorine atom.

Troubleshooting Steps:

  • Magnesium Activation: A layer of magnesium oxide can prevent the reaction from initiating.[10]

    • Use an Activator: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium turnings. This will etch the surface of the magnesium, exposing fresh metal.

  • Reaction Initiation:

    • Mechanical Agitation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere.

    • Local Heating: Use a heat gun to warm a small spot of the flask to initiate the reaction. Once started, the exothermic reaction should sustain itself.

  • Solvent Purity: Grignard reactions are extremely sensitive to moisture.

    • Use Anhydrous Solvents: Ensure that the THF or diethyl ether is rigorously dried and freshly distilled.

Issue 4: Unwanted Side Reactions During Lithiation (Directed Ortho-Metalation)

Possible Cause: While fluorine is an excellent ortho-directing group, the bromine atom can undergo lithium-halogen exchange. Furthermore, elimination of LiF can lead to benzyne formation.[11][12]

Troubleshooting Steps:

  • Control the Temperature: This is the most critical parameter for controlling selectivity.

    • Low Temperatures are Essential: Perform the lithiation at very low temperatures (typically -78 °C) to favor C-H deprotonation over lithium-bromine exchange. At higher temperatures, the exchange reaction becomes more favorable.

  • Choice of Lithiating Agent:

    • Use a Strong, Hindered Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred for directed ortho-metalation as they are less prone to nucleophilic attack at the C-Br bond compared to n-butyllithium.[4]

  • Quenching the Reaction:

    • Trap the Organolithium In Situ: Once the lithiation is complete, add the electrophile at low temperature to quench the reaction and prevent decomposition or side reactions upon warming.

ReactionKey ChallengeRecommended Conditions
Grignard Formation Reaction initiationActivator: I₂ or 1,2-dibromoethaneSolvent: Anhydrous THFInitiation: Gentle heating
Directed Lithiation Competing Li-Br exchangeBase: LDA or LiTMPTemperature: -78 °CSolvent: Anhydrous THF

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Add anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Directed Ortho-Metalation
  • To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Slowly add the lithiating agent (e.g., LDA, 1.1 equiv).

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for the desired time (e.g., 1-2 hours) to allow for complete metalation.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

References

  • Schoenebeck, F., & Hartwig, J. F. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
  • YouTube. (2018). Electrophilic aromatic substitution: meta directors. [Link]
  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]
  • Snieckus, V. (1990). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]
  • Fairlamb, I. J. S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Khan Academy. (n.d.). Ortho-para directors III. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?. [Link]
  • ChemTalk. (n.d.). Directing Effects. [Link]
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]
  • Molander, G. A., & Jean-Gérard, L. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • YouTube. (2022).
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • Nolan, S. P., et al. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PubMed Central. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?. [Link]
  • American Chemical Society. (n.d.).
  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • ResearchGate. (n.d.).
  • Nature. (2022).
  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]
  • MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. [Link]
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
  • PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene. [Link]
  • PubMed Central. (n.d.). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. [Link]
  • ChemRxiv. (n.d.). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. [Link]
  • PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. [Link]

Sources

impact of solvent and temperature on the outcome of 1-Bromo-4,5-difluoro-2-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Bromo-4,5-difluoro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile reagent.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges faced when working with this compound.

Q1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is not proceeding to completion. What are the initial checks I should perform?

A1: Incomplete conversion in cross-coupling reactions is a frequent issue. Begin by verifying the following critical parameters:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged and maintained under a high-purity inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.[2]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Use freshly opened catalysts and ligands or store them appropriately in a glovebox. For Buchwald-Hartwig aminations, consider using pre-formed palladium catalysts which can be more stable and active.[3][4]

  • Reagent Quality: The purity of your this compound, coupling partner (e.g., boronic acid, amine), and base is crucial. Impurities can poison the catalyst or lead to side reactions.

Q2: I am observing the formation of a significant amount of homocoupled biaryl byproduct in my Suzuki-Miyaura reaction. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction. Several factors can contribute to this:

  • Oxygen Contamination: Traces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of your reaction mixture and solvent is essential.

  • Base Selection: The choice of base can influence the rate of homocoupling. While stronger bases can be effective, they might also promote this side reaction. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[5]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.

Q3: During my Grignard reagent formation with this compound, the reaction is sluggish to initiate. What can I do?

A3: Difficulty in initiating Grignard reactions is a classic problem, often due to the passivating oxide layer on the magnesium surface.[6] Here are some activation techniques:

  • Mechanical Activation: Vigorously stir the magnesium turnings to physically break the oxide layer.

  • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an initiator.

  • Entrainment: Add a small amount of a more reactive halide to initiate the reaction.

Q4: Is there a risk of benzyne formation when using this compound with strong bases?

A4: Yes, the presence of a fluorine atom ortho to the bromine creates the potential for benzyne formation via elimination under strongly basic conditions.[7][8] This is a critical consideration, especially in reactions like Buchwald-Hartwig amination that employ strong bases (e.g., NaOtBu). The resulting benzyne is a highly reactive intermediate that can lead to a mixture of products. To mitigate this, consider using milder bases like carbonates or phosphates and carefully controlling the reaction temperature.

II. Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reaction types involving this compound.

A. Suzuki-Miyaura Coupling

Issue: Low Yield of the Desired Biaryl Product

A low yield in a Suzuki-Miyaura coupling can be attributed to several factors. The following decision tree can guide your troubleshooting process.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Start Here check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK optimize_catalyst Optimize Catalyst & Ligand check_inert->optimize_catalyst Atmosphere OK optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_solvent Vary Solvent System optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement optimize_temp->success Improvement

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if necessary).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.[2]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v), via syringe.[9]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Parameter Condition A Condition B Condition C Expected Outcome
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhosCondition C may offer higher activity for challenging substrates.[5]
Base K₂CO₃K₃PO₄Cs₂CO₃Cs₂CO₃ is often more effective for less reactive aryl bromides.[5]
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂OTHF/H₂ODioxane is a common and effective solvent for Suzuki couplings.[9][10]
Temperature 80 °C90 °C100 °CHigher temperatures may be required for complete conversion.[10]

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination

Issue: Competing Hydrodehalogenation or Benzyne Formation

In addition to low yields, Buchwald-Hartwig aminations can be plagued by side reactions. The electron-withdrawing nature of the fluorine atoms in this compound can make the aryl bromide susceptible to both hydrodehalogenation (replacement of bromine with hydrogen) and benzyne formation.

Buchwald_Troubleshooting start Side Reactions in Buchwald-Hartwig Amination hydrodehalogenation Hydrodehalogenation Observed start->hydrodehalogenation benzyne Benzyne Formation Suspected start->benzyne hydro_sol1 Use a less coordinating solvent (e.g., Toluene vs. THF) hydrodehalogenation->hydro_sol1 hydro_sol2 Lower reaction temperature hydrodehalogenation->hydro_sol2 benzyne_sol1 Use a milder base (e.g., K3PO4 or K2CO3 instead of NaOtBu) benzyne->benzyne_sol1 benzyne_sol2 Carefully control temperature benzyne->benzyne_sol2 success Minimized Side Reactions hydro_sol1->success hydro_sol2->success benzyne_sol1->success benzyne_sol2->success

Caption: Troubleshooting side reactions in Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a stream of argon, add to a Schlenk tube the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[3]

  • Work-up: After cooling, dilute the reaction with an organic solvent, wash with water and brine, and dry the organic layer.

  • Purification: Concentrate the organic phase and purify the residue by column chromatography.

Parameter Condition A Condition B Condition C Rationale
Ligand XPhosRuPhosSPhosThe choice of ligand is critical and substrate-dependent; screening is often necessary.[3]
Base NaOtBuK₃PO₄Cs₂CO₃Milder bases like K₃PO₄ may reduce the risk of benzyne formation.[3]
Solvent Toluene1,4-DioxaneTHFToluene is a common and effective solvent for these reactions.[3][11]
Temperature 80 °C100 °C110 °CA balance must be struck between reaction rate and the potential for side reactions.

Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination.

C. Grignard Reaction

Issue: Low Yield of the Grignard Reagent and/or Wurtz Coupling Byproduct

The formation of a Grignard reagent can be inefficient, and the resulting organometallic species can react with the starting aryl bromide in a Wurtz coupling to form a biaryl byproduct.[6]

Detailed Protocol for Grignard Reagent Formation:

  • Glassware Preparation: Rigorously dry all glassware in an oven and assemble hot under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the reaction flask and activate using one of the methods described in the FAQs.[6]

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF. Gentle warming may be necessary to initiate the reaction, which is indicated by a color change and gentle refluxing.[6]

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. This slow addition helps to minimize the concentration of the aryl bromide and thus reduces the rate of Wurtz coupling.

  • Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately.

Grignard_Workflow start Prepare Dry Glassware & Reagents activate_mg Activate Magnesium Turnings start->activate_mg initiate Initiate Reaction with a Small Amount of Aryl Bromide activate_mg->initiate slow_addition Slow Dropwise Addition of Remaining Aryl Bromide initiate->slow_addition completion Stir to Completion slow_addition->completion use_immediately Use Grignard Reagent Immediately completion->use_immediately

Sources

avoiding the formation of benzyne intermediates from 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide for avoiding the formation of benzyne intermediates from 1-Bromo-4,5-difluoro-2-methylbenzene.

Welcome, researchers! This guide provides in-depth technical support for chemists working with this compound. Our goal is to help you navigate the unique reactivity of this substrate, specifically focusing on strategies to avoid the formation of unwanted benzyne intermediates, which often lead to product mixtures and reduced yields. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter in the lab.

FAQ 1: The Basics - Why is Benzyne Formation a Concern with This Specific Molecule?

Question: I'm planning a substitution reaction on this compound using a strong base. A colleague warned me about potential "benzyne" side products. What is this, and why is it a problem?

Answer: Benzyne is a highly reactive and unstable intermediate formed by the formal elimination of a proton and a leaving group from adjacent positions on an aromatic ring, creating a strained "triple bond" within the ring.[1][2][3] This process, known as an elimination-addition mechanism, is particularly relevant for your substrate under strongly basic conditions.

Here’s the specific issue with this compound:

  • Acidic Ortho-Protons: The molecule has two protons adjacent (ortho) to the bromine leaving group. The proton at the C6 position is particularly acidic due to the inductive electron-withdrawing effects of both the adjacent bromine and the fluorine at C5. A strong base can easily abstract this proton.

  • Elimination: Once deprotonated, the resulting aryl anion rapidly eliminates the bromide ion to form a 4,5-difluoro-2-methylbenzyne intermediate.[4][5]

  • Loss of Regiocontrol: This benzyne intermediate is the primary source of problems. It is symmetrical in its triple bond, and an incoming nucleophile can attack either of the two sp-hybridized carbons. This non-selective addition results in a mixture of regioisomeric products, complicating purification and significantly lowering the yield of your desired compound.[1]

The diagram below illustrates how a single benzyne intermediate leads to two different products, a classic sign of this reaction pathway.

G cluster_start Step 1: Elimination Start This compound Deprotonation Deprotonation at C6 (Strong Base, e.g., NaNH₂) Start->Deprotonation + Base⁻ Anion Aryl Anion Intermediate Deprotonation->Anion Benzyne 4,5-Difluoro-2-methylbenzyne (Reactive Intermediate) Anion->Benzyne - Br⁻ Product1 Product Isomer 1 (Nucleophile at C1) Benzyne->Product1 + Nu⁻, then H⁺ Product2 Product Isomer 2 (Nucleophile at C6) Benzyne->Product2 + Nu⁻, then H⁺

Caption: Benzyne formation pathway leading to loss of regioselectivity.

Troubleshooting Guide: Common Issues & Solutions

Scenario 1: "My reaction produced an unexpected mixture of isomers. Did a benzyne form?"

Question: I reacted this compound with sodium methoxide, expecting to get 1-methoxy-4,5-difluoro-2-methylbenzene. However, my NMR shows a mixture of that product and what appears to be 2-methoxy-4,5-difluoro-1-methylbenzene. What happened?

Answer: The formation of a regioisomeric mixture is the hallmark of a reaction proceeding through a benzyne intermediate.[1][6] While sodium methoxide is primarily a nucleophile, it is also a sufficiently strong base to induce benzyne formation, especially at elevated temperatures.

How to Confirm:

  • Isotopic Labeling: The definitive, albeit complex, method is to use a starting material with a ¹³C label at the C1 position (where the bromine is attached). If the reaction proceeds via a benzyne mechanism, the final product mixture will show the nucleophile attached to both the labeled C1 and the unlabeled C6, scrambling the label's position.[5]

  • Trapping Experiments: Add a benzyne trapping agent, like furan or anthracene, to a small-scale reaction. If a benzyne is forming, you will be able to isolate the corresponding Diels-Alder cycloaddition product, which can be identified by mass spectrometry or NMR.[7]

Solution: To prevent this, you must switch to reaction conditions that favor a different mechanism, namely Nucleophilic Aromatic Substitution (SNAAr).

Scenario 2: "How can I achieve nucleophilic substitution without forming a benzyne intermediate?"

Question: I need to substitute the bromine with an amine. How can I set up this reaction to ensure I get only the desired regioisomer?

Answer: You need to employ conditions that favor the Nucleophilic Aromatic Substitution (SNAAr) mechanism. This pathway is an addition-elimination process and, crucially, does not involve a benzyne intermediate, thus preserving regiochemistry.[8][9]

Your substrate, this compound, is well-suited for SNAAr because the two electron-withdrawing fluorine atoms activate the ring, making it susceptible to nucleophilic attack.[10][11]

The key differences in the SNAAr mechanism are:

  • Direct Nucleophilic Attack: The nucleophile directly attacks the carbon atom bearing the leaving group (the ipso-carbon).

  • Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine groups.[11]

  • Leaving Group Expulsion: The aromaticity is restored when the leaving group (bromide) is expelled.

G cluster_process SNAAr Pathway: Addition-Elimination Start This compound Attack Nucleophilic Attack (e.g., R₂NH) Start->Attack + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Rate-Determining Step Product Single Regioisomer Product Meisenheimer->Product - Br⁻ (Fast)

Caption: The SNAAr pathway preserves regiochemistry by avoiding a benzyne intermediate.

Comparison of Reaction Conditions

To successfully run an SNAAr reaction and avoid the benzyne pathway, careful selection of reagents and conditions is critical.

FeatureBenzyne (Elimination-Addition)SNAAr (Addition-Elimination)Palladium Cross-Coupling
Base/Nucleophile Very strong, sterically hindered bases (NaNH₂, LDA, LHMDS, KOtBu)[3][4]Good nucleophiles, moderate bases (amines, alkoxides, thiols with K₂CO₃ or Cs₂CO₃)[11]Weak base often required (e.g., K₂CO₃, CsF, Et₃N)[12][13]
Solvent Aprotic, non-polar (e.g., Toluene) or liquid NH₃Polar aprotic (e.g., DMF, DMSO, NMP)[11]Anhydrous solvents (e.g., Toluene, Dioxane, THF)
Temperature Often requires high temperatures, but can occur at low temps with very strong bases[3][6]Moderate to high temperatures (e.g., 80-150 °C)Typically 80-120 °C
Key Indicator Formation of regioisomeric productsFormation of a single regioisomerFormation of a single C-C, C-N, or C-O bond product
Best For Creating strained ring systems or when regioisomers are desired/tolerated.Direct substitution with heteroatom nucleophiles on activated rings.Forming C-C, C-N, C-O bonds with high functional group tolerance.

Recommended Protocol: SNAAr Amination

This protocol is designed to favor the SNAAr pathway for the reaction of this compound with a secondary amine (e.g., morpholine).

  • Reagent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base to neutralize the HBr formed.

    • Add the secondary amine (e.g., morpholine, 1.5 eq).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Reaction Execution:

    • Purge the flask with an inert atmosphere (Nitrogen or Argon).

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the single, desired regioisomer.

Scenario 3: "Are there other modern, reliable methods to functionalize this molecule without risking benzyne formation?"

Question: I need to form a new carbon-carbon bond at the position of the bromine. SNAAr is not suitable for this. What are my options?

Answer: Absolutely. For C-C, C-N, or C-O bond formation where SNAAr is not viable, Palladium-catalyzed cross-coupling reactions are the state-of-the-art solution. These methods offer excellent functional group tolerance, high yields, and complete regioselectivity, as their mechanisms do not involve benzyne intermediates.[12][14]

The most common and reliable choice for your purpose is the Suzuki-Miyaura cross-coupling reaction .

The Suzuki Coupling Advantage:

  • Mechanism: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

  • No Benzyne: At no point in this cycle is a benzyne intermediate generated.

  • Versatility: A vast array of boronic acids are commercially available, allowing for the introduction of many different carbon-based groups.

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br Trans Ar-Pd(II)-R (Transmetalation) OxAdd->Trans R-B(OR)₂ + Base RedElim Ar-R Product Trans->Pd0 Trans->RedElim Reductive Elimination

Sources

assessing the stability of 1-Bromo-4,5-difluoro-2-methylbenzene under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3). This guide is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth insights into the stability and reactivity of this versatile building block. My goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot experiments and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Stability & Handling

This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the recommended long-term storage conditions for this compound? A: For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[1]. The primary concerns are exposure to moisture and light. While the compound is not exceptionally hygroscopic, repeated exposure to atmospheric moisture can lead to slow hydrolysis over time, especially if acidic or basic impurities are present on the glassware.

Q2: Is this compound sensitive to light? A: Yes, caution is advised. Aromatic bromides, as a class, can be susceptible to photolytic degradation.[2][3] The energy from UV light can be sufficient to induce homolytic cleavage of the C-Br bond, generating radical species. While this specific molecule's photosensitivity is not extensively documented, it is best practice to store it in an amber vial or in the dark to prevent the formation of impurities. In reactions run over extended periods, wrapping the reaction vessel in aluminum foil is a prudent step.

Q3: How does the compound behave under strongly acidic or basic conditions? A: The molecule is generally stable to short-term exposure to moderate acids and bases at room temperature. However, prolonged exposure to harsh conditions can be problematic.

  • Strong Acids: Concentrated strong acids (e.g., H₂SO₄) at elevated temperatures can lead to side reactions such as sulfonation or potential decomposition. Nitrating conditions (e.g., HNO₃/H₂SO₄) will likely lead to electrophilic aromatic substitution, adding a nitro group to the ring.[4][5]

  • Strong Bases: Strong bases like alkali metal hydroxides at high temperatures can promote nucleophilic aromatic substitution, replacing a fluorine or bromine atom, though this is generally a difficult reaction. Very strong bases, such as organolithium reagents or sodium amide, could potentially induce deprotonation or benzyne formation, although the substitution pattern makes this less straightforward than in other haloarenes. According to Brønsted-Lowry and Lewis acid-base theories, the lone pairs on the fluorine and bromine atoms can act as Lewis bases, coordinating to Lewis acids.[6]

Q4: What is the expected thermal stability of this compound? A: this compound is a relatively stable aromatic compound with a high boiling point, suggesting good thermal stability under inert conditions. However, like many brominated aromatic compounds, it will decompose at very high temperatures (typically >280-300°C).[7][8] Thermal decomposition under pyrolytic conditions can lead to debromination and the formation of complex, potentially hazardous byproducts, including brominated phenols or polybrominated dibenzofurans, especially if oxygen is present.[7][9][10] For typical synthetic laboratory conditions (reflux in common solvents like toluene, THF, or dioxane), the compound is thermally robust.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a problem-oriented approach to using this compound in several key synthetic transformations.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a primary application for this substrate, used to form a new C-C bond.[11][12][13]

Problem: After running a Suzuki coupling with a boronic acid, analysis by TLC or LC-MS shows mostly unreacted starting material.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Conversion in Suzuki Coupling q1 Was the reaction run under strictly inert conditions? start->q1 a1_no Action: Repeat with proper degassing (Ar sparging) and use of anhydrous solvents. Pd(0) is O2 sensitive. q1->a1_no No q2 Is the base appropriate and active? q1->q2 Yes a1_yes Yes a2_no Action: Use a fresh, anhydrous base (e.g., K2CO3, Cs2CO3, K3PO4). Grind solid bases to increase surface area. Base is crucial for activating the boronic acid for transmetalation. q2->a2_no No q3 Is the Pd catalyst/ligand system optimal? q2->q3 Yes a2_yes Yes a3_no Action: The difluoro-substitution makes the C-Br bond electron-deficient, facilitating oxidative addition. However, reductive elimination can be slow. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., PEPPSI-iPr) to accelerate reductive elimination. q3->a3_no No q4 Is protodeborylation of the boronic acid occurring? q3->q4 Yes a3_yes Yes a4_yes Observation: Formation of toluene (from the aryl bromide) and arene (from the boronic acid). q4->a4_yes Yes a4_action Action: Use a milder base (e.g., KF) or a boronate ester (e.g., pinacol ester) which are more resistant to protodeborylation. a4_yes->a4_action

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.

Data Summary: Recommended Suzuki Coupling Conditions

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃Standard, effective Pd(0) or Pd(II) pre-catalysts.[14]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the rate-limiting reductive elimination step.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength of base should be matched to the acidity of the boronic acid. K₃PO₄ is often a good general choice.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA co-solvent of water is typically necessary to dissolve the inorganic base.[13]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.
Issue 2: Failure to Form a Grignard Reagent

The formation of an organometallic reagent via metal-halogen exchange is another key transformation.

Problem: Attempted reaction of this compound with magnesium turnings shows no sign of initiation (no bubbling, no heat evolution, no color change).[15][16]

Causality & Solution: Grignard formation is a surface reaction that is notoriously sensitive to impurities and requires initiation.[17]

  • Magnesium Surface Passivation: The primary cause of failure is the passivating layer of magnesium oxide on the turnings.

    • Protocol Step: Before adding the solvent, gently crush the magnesium turnings in the flask with a glass rod under an argon atmosphere. This exposes fresh, unoxidized metal surfaces.

  • Presence of Water: Absolute exclusion of water is critical. Any moisture will quench the Grignard reagent as it forms.

    • Protocol Step: Flame-dry all glassware under vacuum and cool under a stream of argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).

  • Initiation Failure: Sometimes, the reaction simply fails to start.

    • Protocol Step: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide.[18] The disappearance of the brown iodine color is a visual indicator of initiation. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with Mg is highly exothermic and produces ethene gas, which helps to mechanically activate the surface.

Workflow: Grignard Reagent Formation & Use

cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction with Electrophile A This compound + Mg turnings (activated) + Anhydrous Ether/THF B Initiate (I2 crystal) A->B C Reflux until Mg is consumed B->C D Grignard Reagent Formed: (4,5-Difluoro-2-methylphenyl)magnesium bromide C->D F Add Grignard soln. dropwise at 0 °C D->F Use Immediately E Electrophile (e.g., Aldehyde, Ketone, CO2) E->F G Aqueous Workup (e.g., sat. NH4Cl) F->G H Final Product G->H

Caption: Standard workflow for Grignard reagent formation and subsequent reaction.

Issue 3: Side-Products in Buchwald-Hartwig Amination

Problem: A Buchwald-Hartwig amination reaction results in a mixture of the desired product, hydrodehalogenated starting material (4,5-difluorotoluene), and other impurities.

Causality & Solution: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its catalytic cycle has potential off-ramps.[19][20][21]

  • Hydrodehalogenation: This side-product arises from β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[22]

    • Explanation: This pathway is more common with amines that have β-hydrogens and when the reductive elimination step is slow.

    • Solution: Employ a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos).[23] These ligands create a sterically congested environment around the palladium center that favors reductive elimination over β-hydride elimination.

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose, leading to the formation of inactive palladium black and stalling the reaction.

    • Explanation: This is often caused by excessively high temperatures or an inappropriate ligand that cannot sufficiently stabilize the Pd(0) species.

    • Solution: Ensure the reaction temperature does not significantly exceed 110-120 °C. Use a robust ligand system. If palladium black is observed, the reaction has likely failed.

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive pressure of argon.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Smollich, M., et al. (2021). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Environmental Sciences Europe.
  • ResearchGate. (n.d.). (PDF) Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Pharmaffiliates. (n.d.). 1-Bromo-4-fluoro-2-methylbenzene.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2023). A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. Polymers.
  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan.
  • The Chemists' Cookbook. (2025). Suzuki Coupling.
  • Blazsó, M., & Toth, T. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis.
  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids.
  • Rick Pires. (2020). grignard reaction.
  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
  • PubChem. (n.d.). 1-Bromo-2,4-difluoro-5-methylbenzene.
  • Journal of The Electrochemical Society. (2016). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives.
  • Michigan State University Chemistry. (n.d.). Acids & Bases.
  • The Organic Chem Lab. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-FLUORO-4-METHYLBENZENE.
  • Mongin, F. (2016).
  • Kačíková, D., et al. (2013). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene.
  • MDPI. (2024). Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics.
  • Royal Society of Chemistry. (2017). Oxidative stability and reduction decomposition mechanism studies on a novel salt: lithium difluoro(sulfato)
  • Matrix Fine Chemicals. (n.d.). 1-BROMO-4-FLUORO-2-METHYLBENZENE.
  • ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
  • ResearchGate. (2015). Oxidative stability and reaction mechanism of lithium bis(oxalate)

Sources

optimization of reaction time and concentration for couplings with 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 1-bromo-4,5-difluoro-2-methylbenzene. The unique electronic and steric properties of this substrate—stemming from the electron-withdrawing difluoro substituents and the ortho-methyl group—present specific challenges that require careful consideration of reaction time and concentration.

I. Understanding the Substrate: The Key to Optimization

This compound is an electronically-deficient aryl halide with notable steric hindrance around the reactive C-Br bond. The two fluorine atoms are powerful electron-withdrawing groups, which can influence the oxidative addition step in palladium-catalyzed cycles.[1] Conversely, the ortho-methyl group introduces steric bulk that can impede the approach of the catalyst and the coupling partner.[2][3] A successful coupling strategy hinges on balancing these electronic and steric factors.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during coupling reactions with this compound, with a focus on how reaction time and concentration can be adjusted to resolve them.

Problem 1: Low to No Product Formation

Symptom: TLC, GC-MS, or LC-MS analysis shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Insufficient Reaction Time: The steric hindrance from the ortho-methyl group can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5]

    • Troubleshooting Step: Monitor the reaction over a longer period. Take aliquots at regular intervals (e.g., every 2-4 hours) to track the consumption of the starting material. Reactions with sterically hindered substrates may require extended reaction times, sometimes up to 24-48 hours.[6]

  • Suboptimal Concentration:

    • Too Dilute: Low concentrations can decrease the frequency of molecular collisions, slowing down the reaction rate. A typical starting concentration for many cross-coupling reactions is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

    • Too Concentrated: While less common, excessively high concentrations can sometimes lead to solubility issues or promote side reactions.

    • Troubleshooting Step: If the reaction is sluggish at a standard concentration (e.g., 0.1 M), consider incrementally increasing it. Conversely, if solubility is an issue or significant side products are observed, try diluting the reaction mixture.

  • Inadequate Catalyst Activity: The combination of steric hindrance and electron-deficient nature of the substrate may require a more active catalyst system.

    • Troubleshooting Step: Switch to a more robust ligand system. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates.[7] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically hindered couplings.[5]

Problem 2: Significant Side Product Formation

Symptom: Analysis reveals the presence of undesired products, such as homocoupled species or hydrodehalogenation of the starting material.

Potential Causes & Solutions:

  • Hydrodehalogenation (Ar-H Formation): This occurs when the aryl bromide is reduced instead of coupled.[8] The presence of water or other protic sources can promote this side reaction, particularly with electron-deficient aryl halides.[9]

    • Troubleshooting Step:

      • Reaction Time: Prolonged reaction times at high temperatures can sometimes favor decomposition and side reactions.[8] Once the reaction has reached maximum conversion of the starting material, further heating may be detrimental.

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and degassed.[10] Using anhydrous bases like potassium phosphate (K₃PO₄) can be beneficial.[7]

  • Homocoupling of the Coupling Partner: This is especially common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions.[8]

    • Troubleshooting Step:

      • Concentration/Addition Rate: Instead of adding the entire amount of the boronic acid or alkyne at the beginning, consider slow addition over a period of time. This keeps the instantaneous concentration of the coupling partner low, disfavoring homocoupling.

      • Reaction Time: As with hydrodehalogenation, avoid unnecessarily long reaction times after the desired product has formed.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for a Suzuki coupling with this compound?

A1: A concentration range of 0.1 M to 0.5 M with respect to the limiting reagent is a standard starting point for Suzuki couplings.[4] Given the potential for slower reaction rates due to steric hindrance, starting at the higher end of this range (e.g., 0.3-0.5 M) may be beneficial, provided all components remain soluble.

Q2: How can I determine the optimal reaction time without running multiple large-scale experiments?

A2: The most efficient method is to set up a single reaction and monitor its progress closely.[4] By taking small aliquots at regular time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and analyzing them by a quantitative technique like GC-MS or LC-MS, you can plot product formation over time. The optimal time is when the product concentration plateaus.

Q3: For a Buchwald-Hartwig amination, how do concentration and reaction time affect the outcome?

A3: In Buchwald-Hartwig aminations, the choice of base and solvent system is critical.[11] Toluene and 1,4-dioxane are common solvents.[12] Similar to Suzuki couplings, a starting concentration of 0.1-0.5 M is reasonable. Reaction times can vary significantly based on the amine's nucleophilicity and steric bulk, often ranging from a few hours to 24 hours.[6] Monitoring the reaction is key to avoid decomposition of starting materials or products with excessive heating.[8]

Q4: Can increasing the reaction temperature compensate for a slow reaction, and how does this interact with reaction time?

A4: Increasing the temperature can often accelerate a sluggish reaction. However, for substrates like this compound, excessive heat can lead to degradation or an increase in side products like hydrodehalogenation.[8] It is often more effective to first screen for a more active catalyst system (ligand and palladium source) at a moderate temperature (e.g., 80-110 °C).[4][7] If a higher temperature is necessary, the reaction time should be carefully optimized to maximize the yield of the desired product before significant degradation occurs.

IV. Data and Protocols

Table 1: General Starting Conditions for Optimization
ParameterSuzuki CouplingBuchwald-Hartwig AminationSonogashira Coupling
Concentration 0.1 - 0.5 M0.1 - 0.5 M0.1 - 0.3 M
Typical Time 4 - 24 h6 - 24 h2 - 12 h
Temperature 80 - 110 °C90 - 120 °C50 - 100 °C
Recommended Ligands XPhos, SPhos, RuPhosXPhos, RuPhos, BrettPhosXPhos, SPhos
Common Bases K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄Et₃N, i-Pr₂NEt

Note: These are general starting points. Optimal conditions will vary depending on the specific coupling partner.

Protocol 1: Time-Course Monitoring of a Suzuki Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 10:1) to achieve the desired concentration (e.g., 0.3 M).[10]

  • Heating and Sampling: Place the reaction in a preheated heating block at the desired temperature (e.g., 100 °C) with vigorous stirring.[10] At specified time points (e.g., 1, 2, 4, 8, 12, 24 hours), carefully withdraw a small aliquot (e.g., 0.1 mL) under a positive pressure of inert gas.

  • Quenching and Analysis: Quench each aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica. Analyze the filtrate by GC-MS or LC-MS to determine the ratio of starting material to product.

  • Data Interpretation: Plot the percentage of product formation versus time to identify the point at which the reaction is complete.

V. Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing coupling reactions with this challenging substrate.

Troubleshooting_Workflow start Start Reaction (Initial Conditions) monitor Monitor Progress (TLC, GC/LC-MS) start->monitor check_conversion Conversion > 90%? monitor->check_conversion low_yield Low/No Conversion check_conversion->low_yield No side_products Side Products Observed check_conversion->side_products Yes, but conversion is high success Reaction Optimized check_conversion->success Yes optimize_time Optimize Reaction Time (Time-course study) low_yield->optimize_time side_products->monitor side_products->optimize_time Reduce Time? optimize_temp Screen Temperature side_products->optimize_temp Lower Temp? optimize_conc Adjust Concentration optimize_time->optimize_conc optimize_catalyst Screen Ligands/Catalysts optimize_conc->optimize_catalyst optimize_catalyst->optimize_temp optimize_temp->monitor

Caption: A decision tree for optimizing coupling reactions.

VI. References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.

  • Fier, P. S., & Hartwig, J. F. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274.

  • Guild, C., & Zhang, S. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 60(15), 1059-1062.

  • Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cordier, C. J., & Buchwald, S. L. (2011). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters, 13(23), 6086-6089.

  • Rosner, T., Le Bars, J., Pfaltz, A., & Blackmond, D. G. (2001). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. Journal of the American Chemical Society, 123(8), 1848-1855.

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 519-525.

  • Rosner, T., Le Bars, J., Pfaltz, A., & Blackmond, D. G. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar. Retrieved from [Link]

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3322-3325.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2544-2566.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 28(1), 1-22.

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Fava, E., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Moore, D. A., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(6), 1828-1831.

  • So, C. M., et al. (2010). An efficient indenyl-derived phosphine ligand for the Suzuki-Miyaura coupling of sterically hindered aryl halides. Angewandte Chemie International Edition, 49(31), 5342-5345.

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2544-2566.

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... Retrieved from [Link]

  • Ikeda, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.

  • Vechtomova, Y. L., et al. (2019). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 84(15), 9476-9485.

  • Esmaeilpour, M., Zahmatkesh, S., Fahimi, N., & Nosratabadi, M. (2018). Palladium nanoparticles immobilized on EDTA-modified Fe3O4@SiO2 nanospheres as an efficient and magnetically separable catalyst for Suzuki and Sonogashira cross-coupling reactions. Applied Organometallic Chemistry, 32(6), e4343.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 519-525.

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Retrieved from [Link]

  • Reek, J. N. H., et al. (2017). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 117(17), 11221-11307.

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]

Sources

Technical Support Center: Formation of Grignard Reagents from Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grignard reagents from sterically hindered aryl halides. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical, field-proven solutions to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance in Grignard Synthesis

The formation of a Grignard reagent, the insertion of magnesium into a carbon-halogen bond, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The mechanism is believed to involve a single electron transfer (SET) process on the surface of the magnesium metal.[1] However, when the aryl halide is sterically hindered, for example, substituted with bulky groups at the ortho positions, this reaction can be notoriously difficult to initiate and often results in low yields. The steric bulk around the reaction center impedes the approach of the aryl halide to the magnesium surface, thus hindering the crucial electron transfer step. This guide provides a systematic approach to troubleshooting and optimizing these challenging but often necessary transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction with a sterically hindered aryl halide fails to initiate. What are the primary causes and how can I resolve this?

A1: Failure to initiate is the most common problem and typically stems from two main issues: a passivated magnesium surface and insufficient reactivity of the aryl halide due to steric hindrance.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the reaction from starting.[3][4] To overcome this, the magnesium must be "activated" to expose a fresh, reactive metal surface.

  • Steric Hindrance: Bulky substituents ortho to the halogen create a significant steric barrier, making it difficult for the aryl halide to interact with the magnesium surface.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[5][6] Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (argon is preferred over nitrogen as magnesium can react with nitrogen at fresh surfaces).[7] Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent.

  • Magnesium Activation: This is often the key to success. Several methods can be employed, ranging from simple to more advanced techniques.

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours can mechanically abrade the oxide layer, exposing a fresh surface.[8] Sonication can also be effective.

    • Chemical Activation: The use of chemical activators is a common and effective strategy. These agents react with the magnesium surface to remove the oxide layer.

      • Iodine (I₂): A small crystal of iodine is added to the magnesium suspension. The iodine etches the MgO layer and reacts with magnesium to form magnesium iodide (MgI₂).[3][8] The disappearance of the purple iodine vapor is an indicator of activation.[3]

      • 1,2-Dibromoethane (DBE): A small amount of DBE reacts with magnesium to form ethylene gas and magnesium bromide. The evolution of gas bubbles is a clear sign of activation.[1][9]

      • Diisobutylaluminium Hydride (DIBAL-H): For particularly challenging cases, DIBAL-H can be used to activate the magnesium surface and scavenge any residual water.[10]

Q2: I've managed to initiate the reaction, but the yield of my Grignard reagent is consistently low. What are the likely side reactions, and how can I minimize them?

A2: Low yields in sterically hindered systems are often due to competing side reactions, primarily Wurtz-type coupling.

  • Wurtz-Fittig Coupling: This is a major side reaction where the formed Grignard reagent reacts with the starting aryl halide to produce a biaryl dimer. This is especially prevalent at higher concentrations of the aryl halide.

Strategies to Improve Yield:

  • Slow Addition of the Aryl Halide: Instead of adding the aryl halide all at once, add it dropwise as a dilute solution to the activated magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the rate of the bimolecular Wurtz coupling.

  • Solvent Choice: The choice of ethereal solvent is critical. While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is generally superior for less reactive halides due to its better solvating ability, which helps to stabilize the Grignard reagent.[2][11][12] For very unreactive systems, higher boiling point ethers like "butyl diglyme" can be used to allow for higher reaction temperatures, though this can sometimes promote side reactions.[13]

  • Use of Entrainment Agents: An entrainment agent is a reactive halide that is used in conjunction with the less reactive, sterically hindered aryl halide. The entrainer reacts readily with the magnesium, continuously cleaning the surface and maintaining its activity for the reaction with the more challenging substrate. 1,2-dibromoethane is a common choice for this purpose.

Q3: Are there any additives that can enhance the formation of Grignard reagents from sterically hindered aryl halides?

A3: Yes, the addition of lithium chloride (LiCl) can have a significant positive impact on the formation and reactivity of Grignard reagents, particularly in THF.

  • "Turbo-Grignard" Reagents: The addition of LiCl to a Grignard reagent solution results in the formation of a more soluble and often more reactive organomagnesium species, sometimes referred to as a "Turbo-Grignard" reagent. The LiCl helps to break up oligomeric Grignard aggregates and prevents the precipitation of the Grignard reagent, which can be an issue with sterically hindered systems.

Q4: I've tried all the standard methods, but I still can't form the Grignard reagent. Are there alternative methods to generate the desired organomagnesium species or a synthetic equivalent?

A4: When direct reaction with magnesium metal fails, several alternative strategies can be employed:

  • Halogen-Magnesium Exchange: This is a powerful method for preparing functionalized and sterically hindered Grignard reagents. An easily prepared, more reactive Grignard reagent (e.g., i-PrMgCl or sec-BuMgCl) is reacted with the sterically hindered aryl halide. The exchange reaction is often rapid, even at low temperatures. The addition of LiCl can also accelerate this exchange.

  • Knochel-Hauser Bases (R₂NMgCl·LiCl): For cases where a highly basic but non-nucleophilic reagent is needed for deprotonation rather than a nucleophilic addition, Knochel-Hauser bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine) are excellent alternatives.[14][15] These reagents can selectively deprotonate aromatic rings at positions that are inaccessible to traditional Grignard or organolithium reagents.[16]

Experimental Protocols

Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add a small volume of anhydrous THF, just enough to cover the magnesium.

  • Add a few drops of 1,2-dibromoethane.

  • Gently warm the mixture if necessary. The initiation is indicated by the evolution of bubbles (ethylene gas).

  • Once the bubbling subsides, the magnesium is activated and ready for the dropwise addition of the aryl halide solution.

Protocol 2: Halogen-Magnesium Exchange Reaction
  • In a flame-dried flask under an inert atmosphere, prepare a solution of the sterically hindered aryl halide (1.0 equivalent) in anhydrous THF.

  • Cool the solution to the desired temperature (often between -20 °C and 0 °C).

  • Slowly add a solution of i-PrMgCl·LiCl (1.1 equivalents) in THF dropwise.

  • Stir the reaction mixture for the recommended time (typically 1-2 hours) to allow for complete exchange.

  • The resulting solution contains the desired sterically hindered Grignard reagent, ready for reaction with an electrophile.

Visualizing the Troubleshooting Process

Troubleshooting_Grignard_Formation cluster_activation Magnesium Activation Techniques cluster_yield_improvement Yield Improvement Strategies cluster_alternatives Alternative Synthetic Routes Start Reaction Fails to Initiate Check_Anhydrous Verify Rigorous Anhydrous Conditions Start->Check_Anhydrous Low_Yield Low Yield Observed Start->Low_Yield If reaction initiates but is sluggish Activate_Mg Activate Magnesium Surface Check_Anhydrous->Activate_Mg If conditions are dry Activate_Mg->Low_Yield If reaction initiates Alternative_Methods Consider Alternative Methods Activate_Mg->Alternative_Methods If activation fails Mechanical Mechanical Stirring/ Sonication Activate_Mg->Mechanical Chemical Chemical Activation (I₂, DBE, DIBAL-H) Activate_Mg->Chemical Side_Reactions Address Side Reactions (e.g., Wurtz Coupling) Low_Yield->Side_Reactions Side_Reactions->Alternative_Methods If yield remains low Slow_Addition Slow Addition of Aryl Halide Side_Reactions->Slow_Addition Solvent Optimize Solvent (THF) Side_Reactions->Solvent Additives Use Additives (LiCl) Side_Reactions->Additives Halogen_Exchange Halogen-Magnesium Exchange Alternative_Methods->Halogen_Exchange Knochel_Hauser Knochel-Hauser Bases Alternative_Methods->Knochel_Hauser

Caption: A logical workflow for troubleshooting the formation of Grignard reagents from sterically hindered aryl halides.

Data Summary: Comparison of Magnesium Activation Methods

Activation MethodPrincipleIndicators of SuccessAdvantagesDisadvantages
Mechanical Stirring Physical abrasion of the MgO layer.[8][17]Visual brightening of Mg surface.Avoids chemical activators.[18]May not be sufficient for very unreactive halides.
Iodine (I₂) Chemical etching of the MgO layer to form MgI₂.[3]Disappearance of purple iodine color.[3]Simple and effective for many substrates.[18]Can lead to iodinated byproducts.
1,2-Dibromoethane (DBE) Reaction with Mg to form MgBr₂ and ethylene gas.[3]Evolution of gas bubbles.[3]Clear visual indication of activation.Introduces a stoichiometric amount of MgBr₂.
DIBAL-H Reduction of MgO and scavenging of water.[10]Exotherm and/or gas evolution.Very effective for difficult cases.Pyrophoric reagent, requires careful handling.[18]

References

  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2023, May 3). 4.4: Organometallic Compounds of Magnesium.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • ResearchGate. (2013, October 4). How do Grignard Activating Reagents work?
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Activation of Magnesium in Diglyme for Grignard Reactions.
  • Semantic Scholar. (1996, February 9). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents.
  • Lookchem. (n.d.). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents.
  • Organosynthetic & Organometallic Chemistry. (2010, September 11). activation of Magnesium for grignard reaction.
  • Chem-Station Int. Ed. (2015, January 12). Knochel-Hauser Base.
  • RSC Publishing. (n.d.). A one-step alternative to the Grignard reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?
  • BenchChem. (2025). Technical Support Center: Grignard Reactions with Aryl Halides.
  • ACS Publications. (n.d.). The Grignard Reagents. Organometallics.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Berton, M., Luxon, A., & McQuade, D. T. (2019, April 8-9). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions [Poster presentation]. Flow Chemistry Conference, Boston, Cambridge.
  • BenchChem. (2025). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Wiley Online Library. (n.d.). Suitability of Carbazolyl Hauser and Turbo‐Hauser Bases as Magnesium‐Based Electrolytes.
  • Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis.
  • Wikipedia. (n.d.). Hauser base.
  • YouTube. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • Thieme. (2019, January 8). Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. Synthesis.
  • Reddit. (2020, November 26). Hindered Grignard reagents. r/OrganicChemistry.
  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623–652.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Kofink, C. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions [Doctoral dissertation, Ludwig-Maximilians-Universität, Munich].
  • PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models.
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

Sources

Technical Support Center: Alternative Catalytic Systems for Challenging Cross-Coupling Reactions of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered and electronically deactivated substrate, 1-Bromo-4,5-difluoro-2-methylbenzene. Here, we provide in-depth troubleshooting, alternative catalytic systems, and detailed protocols to overcome common hurdles such as low yield, slow reaction rates, and catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My standard Suzuki-Miyaura coupling with this compound is resulting in low to no product yield. What are the likely causes?

A1: The primary challenges with this substrate are twofold:

  • Steric Hindrance: The methyl group at the C2 position ortho to the bromine significantly hinders the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1] This steric bulk makes it difficult for the palladium catalyst to access the carbon-bromine bond.

  • Electronic Deactivation: The two fluorine atoms are strongly electron-withdrawing, which can decrease the electron density of the aromatic ring and further slow down the oxidative addition process.

To address this, consider switching to a more active catalytic system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at engaging sterically demanding substrates.[1][2]

Q2: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. This can be exacerbated by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. To mitigate this:

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Optimize Base and Solvent: The choice of base and solvent can significantly influence the rate of homocoupling versus cross-coupling.[3] A weaker base or a less polar solvent might be beneficial.

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of side reactions.[4]

Q3: Are there viable alternatives to palladium-based catalysts for this type of transformation?

A3: Yes, both nickel and copper-based catalytic systems can be effective alternatives, particularly for challenging substrates.

  • Nickel Catalysts: Nickel catalysts are often more reactive than their palladium counterparts for sterically hindered aryl halides.[5][6] They can be particularly effective in Kumada and Suzuki-Miyaura type couplings.[7][8]

  • Copper Catalysts: Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for forming C-N and C-O bonds.[9] More recently, copper catalysis has been developed for C-C bond formation, especially with electron-deficient aryl halides.[10][11]

Troubleshooting and Optimization Guides

Problem 1: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion of this compound in a Suzuki-Miyaura coupling, a systematic approach to optimization is required.

Troubleshooting Workflow:

cluster_ligand Ligand Evaluation cluster_conditions Condition Optimization A Low Conversion B Evaluate Ligand System A->B Initial Step C Optimize Reaction Conditions B->C If still low L1 Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) B->L1 L2 Try N-Heterocyclic Carbene (NHC) Ligands B->L2 D Consider Alternative Boron Reagent C->D If still low C1 Increase Temperature C->C1 C2 Screen Different Bases (e.g., K3PO4, Cs2CO3) C->C2 C3 Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) C->C3 E Switch to Nickel Catalysis D->E Last Resort

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.

Detailed Protocols:

Protocol 1.1: Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst

This protocol utilizes a highly active G3 palladacycle precatalyst with a bulky biarylphosphine ligand, designed for challenging couplings.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G3 (2 mol%)

    • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

    • Anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous, degassed 2-MeTHF via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Rationale: The use of a bulky and electron-rich biarylphosphine ligand like XPhos promotes the formation of the active monoligated Pd(0) species, which can more readily undergo oxidative addition with the sterically hindered aryl bromide.[12] The G3 precatalyst ensures efficient generation of this active species.

Problem 2: Failure in Buchwald-Hartwig Amination

For the C-N bond formation, the Buchwald-Hartwig amination is a powerful tool.[13] However, the electronic properties of this compound can make this transformation challenging.

Catalytic System Comparison for Buchwald-Hartwig Amination:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldNotes
Palladium RuPhosK₃PO₄1,4-Dioxane100Good to ExcellentA robust system for electron-deficient aryl halides.[14]
Palladium XPhosK₂CO₃t-BuOH80-100Good to ExcellentOften effective for a wide range of amines.[15]
Copper Diamine/PhenanthrolineK₂CO₃, Cs₂CO₃DMF, DMSO100-210Moderate to GoodA classic alternative, particularly for certain nitrogen nucleophiles.[8][9]

Protocol 2.1: Buchwald-Hartwig Amination with RuPhos

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a dry reaction vessel.

    • Add this compound and a stir bar.

    • Seal the vessel, remove from the glovebox, and add the amine and 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with stirring for 18-24 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography.

Rationale: RuPhos is a highly effective ligand for the coupling of electron-deficient aryl halides with a variety of amines.[14] The use of a strong base like K₃PO₄ is often necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.[16]

Problem 3: Unsuccessful Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes.[17] Steric hindrance on the aryl halide can significantly impede the oxidative addition step.[1]

Troubleshooting Sonogashira Reactions:

cluster_ligand_sono Ligand Choice cluster_homocoupling Glaser Coupling A Sonogashira Failure B Optimize Ligand A->B D Check for Alkyne Homocoupling A->D Side Reaction Check C Consider Copper-Free Conditions B->C If still problematic L1 Bulky Phosphines (e.g., P(t-Bu)3) B->L1 L2 NHC Ligands B->L2 H1 Reduce Cu(I) loading D->H1 H2 Switch to Cu-free protocol D->H2

Caption: Key decision points for troubleshooting Sonogashira coupling reactions.

Protocol 3.1: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous, especially when alkyne homocoupling (Glaser coupling) is a significant side reaction.[1]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

    • Evacuate and backfill with argon three times.

    • Add toluene, the terminal alkyne, and triethylamine via syringe.

    • Heat the reaction to 80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off the triethylammonium bromide salt, and wash with toluene.

    • Concentrate the filtrate and purify the residue by column chromatography.

Rationale: In the absence of a copper co-catalyst, the palladium catalyst must facilitate both the oxidative addition and the activation of the alkyne.[17] While often requiring higher temperatures or catalyst loadings, this approach completely eliminates the possibility of Glaser homocoupling.[1]

Alternative Catalytic Systems

Nickel-Catalyzed Suzuki-Miyaura Coupling

For particularly stubborn substrates, a switch to a nickel-based system can be highly effective.

Protocol 4.1: Ni-Catalyzed Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid pinacol ester (1.5 equiv)

    • NiCl₂(dppp) (5 mol%)

    • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

    • Anhydrous, degassed t-amyl alcohol

  • Procedure:

    • In a glovebox, add NiCl₂(dppp), the arylboronic acid pinacol ester, and K₃PO₄ to a reaction vial.

    • Add this compound and a stir bar.

    • Add t-amyl alcohol, seal the vial, and heat to 110 °C with stirring for 24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Rationale: Nickel catalysts often exhibit different reactivity profiles compared to palladium and can be more effective for the activation of less reactive C-Br bonds, especially in sterically congested environments.[5][6]

References

  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges. [Link]
  • Gao, W., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC. [Link]
  • Hartwig, J. F., et al. (2017). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides. The Royal Society of Chemistry. [Link]
  • Gagnon, A., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • Fu, G. C., & Peters, J. C. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Organic Chemistry Portal. [Link]
  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. [Link]
  • MDPI. (2021).
  • Hartwig, J. F., et al. (2017). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides.
  • Organic Chemistry Research. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]
  • RSC Advances. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. [Link]
  • ResearchGate.
  • Szostak, M.
  • Nolan, S. P., et al. (2002). Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions.
  • Fu, G. C., & Jamison, T. F. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates.
  • Ma, D., et al. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. PubMed. [Link]
  • Plenio, H., et al. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • Weix, D. J., & MacMillan, D. W. C. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides.
  • Wikipedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. Sonogashira coupling. [Link]
  • ResearchGate. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. [Link]
  • MDPI. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
  • ResearchGate. (2017). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
  • ChemRxiv.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. [Link]
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. Bromide conversions in C-C coupling reactions using...[Link]
  • ResearchGate. Nickel and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes and Alkenes with Grignard Reagents. [Link]
  • Hartwig, J. F., & Stradiotto, M. (2009). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.

Sources

Technical Support Center: Strategies for the Removal of Residual Palladium from 1-Bromo-4,5-difluoro-2-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for the efficient removal of residual palladium from the reaction products of 1-Bromo-4,5-difluoro-2-methylbenzene, a common intermediate in pharmaceutical synthesis. The following content is structured to address common challenges and provide robust, field-proven protocols to ensure your final compounds meet the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my reaction product?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the FDA have established strict limits for elemental impurities in Active Pharmaceutical Ingredients (APIs).[1][2] For oral drug products, the permitted daily exposure (PDE) for palladium is typically around 10 ppm.[3][4] Exceeding these limits can lead to the failure of a drug candidate in its development pipeline. Furthermore, residual palladium can interfere with downstream reactions and biological assays, leading to unreliable results.[5][6]

Q2: What are the primary methods for removing residual palladium?

A2: The most common and effective methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[7][8][9]

  • Chromatography: Separating the desired product from palladium species based on differential adsorption to a stationary phase.[10][11]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[7]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[7][12][13]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[10]

Q3: How do I choose the most suitable palladium removal method for my this compound reaction product?

A3: The choice of method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the scale of your reaction, and the required final purity. A decision-making workflow is provided below to guide your selection.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are materials, often based on silica or polymers, that are functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, and amines.[9][14][15] When added to the reaction mixture, these scavengers chelate with the palladium, forming a solid that can be easily removed by filtration.

Q5: Is activated carbon a good option for palladium removal?

A5: Activated carbon can be a cost-effective method for palladium removal and is capable of adsorbing the metal.[16][17] However, it can lack selectivity and may also adsorb your desired product, leading to yield loss.[7][8] Its effectiveness can also be lower compared to specialized scavengers.[9]

Decision-Making Workflow for Palladium Removal

This diagram outlines a logical approach to selecting the appropriate palladium removal strategy.

Palladium_Removal_Strategy start Reaction Work-up Complete (Crude Product of this compound reaction) check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes analyze_filtrate Analyze Filtrate for Residual Pd (ICP-MS) check_pd_form->analyze_filtrate No (Homogeneous) filtration->analyze_filtrate check_pd_level Pd Level < 10 ppm? analyze_filtrate->check_pd_level product_pure Product Meets Purity Specs check_pd_level->product_pure Yes scavenging Scavenging (Thiol/Thiourea Scavengers) check_pd_level->scavenging No chromatography Column Chromatography check_pd_level->chromatography No, try another method crystallization Crystallization check_pd_level->crystallization No, try another method extraction Liquid-Liquid Extraction check_pd_level->extraction No, try another method reanalyze Re-analyze for Residual Pd scavenging->reanalyze chromatography->reanalyze crystallization->reanalyze extraction->reanalyze reanalyze->check_pd_level

Caption: Decision logic for selecting a palladium removal strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of palladium remain after filtration of a heterogeneous catalyst (e.g., Pd/C). - Fine particles of the catalyst are passing through the filter. - Some palladium has leached into the solution as a homogeneous species.- Use a finer porosity filter or a thicker pad of Celite®. - Follow up with a scavenging step to remove dissolved palladium.
A chosen scavenger is ineffective. - The solvent may not be optimal for the scavenger's performance.[18] - The temperature of the scavenging process is too low, leading to slow kinetics.[18] - The pH of the solution is not optimal for the scavenger.[18]- Consult the manufacturer's guidelines for optimal solvents. If possible, perform the scavenging in a different solvent. - Increase the temperature to enhance the rate of scavenging. Most silica- and polymer-based scavengers are stable at elevated temperatures. - Adjust the pH of the solution to the optimal range for the scavenger, ensuring your product is stable under these conditions.
Significant product loss occurs during purification. - The scavenger or activated carbon is non-selectively binding to the product.[18] - During crystallization, the product is co-precipitating with palladium impurities.- Optimize the scavenger-to-palladium ratio; a large excess is not always necessary.[18] - Thoroughly wash the scavenger or activated carbon with a suitable solvent after treatment to recover any adsorbed product.[18] - Carefully select the crystallization solvent system to maximize product precipitation while keeping impurities in the mother liquor.
Inconsistent palladium removal from batch to batch. - Variability in the form of the palladium species in the crude product. - Inconsistent reaction work-up procedures.- Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[7] - Standardize the work-up protocol to ensure consistency.

Comparative Analysis of Common Palladium Scavengers

Scavenger TypeFunctional GroupAdvantagesDisadvantagesTypical Loading (wt%)
Silica-Based Thiol -SHRobust, versatile for various Pd species, effective under a wide range of conditions.[9]Can be more expensive than other options.5-10
Silica-Based Thiourea -SC(NH₂)NH₂Highly effective for all forms of palladium, widely used in the pharmaceutical industry.[9]Potential for leaching of the functional group under harsh conditions.5-10
Polymer-Based TMT TrimercaptotriazineHigh capacity for palladium, can be very efficient.[8][19]May require longer reaction times for complete scavenging.5-15
Activated Carbon N/ACost-effective, readily available.[16]Can be non-selective, leading to product loss; lower efficiency compared to specialized scavengers.[7][8]10-50

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol outlines a general procedure for using a silica-based thiol scavenger to remove residual palladium.

Scavenging_Workflow dissolve 1. Dissolve crude product in a suitable organic solvent (e.g., THF, Toluene). add_scavenger 2. Add silica-based thiol scavenger (5-10 wt% relative to crude product). dissolve->add_scavenger stir 3. Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 1-18 hours. add_scavenger->stir filter 4. Filter the mixture through a pad of Celite®. stir->filter wash 5. Wash the filter cake with fresh solvent. filter->wash concentrate 6. Combine filtrate and washings, then concentrate under reduced pressure. wash->concentrate analyze 7. Analyze the purified product for residual palladium using ICP-MS. concentrate->analyze

Caption: Experimental workflow for palladium scavenging.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[7]

  • Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 wt% relative to the mass of the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[7]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[7]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol provides a general procedure for using activated carbon for palladium removal.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[7]

  • Carbon Addition: Add activated carbon (10-50 wt% relative to the crude product). The optimal amount should be determined experimentally to balance palladium removal and product loss.

  • Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for a specified period (e.g., 1.5-18 hours).[18]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[18]

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[7]

  • Concentration: Concentrate the filtrate to obtain the purified product.[7]

  • Analysis: Analyze the purified product for residual palladium content.[7]

Concluding Remarks

The successful removal of residual palladium is a critical step in the synthesis of pharmaceutical intermediates like those derived from this compound. This guide provides a comprehensive overview of the available methods, troubleshooting strategies, and detailed protocols to assist you in achieving the required purity for your compounds. It is always recommended to perform small-scale optimization experiments to determine the most effective and efficient purification strategy for your specific reaction product. For further assistance, please do not hesitate to contact our technical support team.

References

  • Welsh, C. J., & Koide, K. (2007). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. [Link]
  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
  • Li, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
  • Bu, X., et al. (2011). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Johnson Matthey. (2018). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]
  • Huang, J.-P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. [Link]
  • Garrett, C. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
  • Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Garrett, C. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Huang, J.-P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. PDF Free Download. [Link]
  • Piatkowska, A., et al. (2021). Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems.
  • Various Authors. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.
  • Various Authors. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Various Authors. (2025). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
  • ICH. (2022). Guideline for elemental impurities Q3D(R2). ICH. [Link]

Sources

Validation & Comparative

structural confirmation of 1-Bromo-4,5-difluoro-2-methylbenzene derivatives using 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

<-3a--22_b-22_> ## A Practical Guide to the Structural Confirmation of 1-Bromo-4,5-difluoro-2-methylbenzene Derivatives Using 1D and 2D NMR Spectroscopy

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with halogenated aromatic compounds, such as this compound derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique.[1] This guide provides an in-depth, practical comparison of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the unambiguous structural elucidation of this important class of molecules, grounded in field-proven insights and experimental data.

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability and binding affinity.[2] Consequently, the unequivocal determination of the substitution pattern on the aromatic ring is critical. This guide will walk through a logical, self-validating workflow that leverages the strengths of various NMR experiments to overcome the challenges posed by spectral complexity and signal overlap, often encountered with these compounds.

The Foundational Pillars of NMR Structural Elucidation

The power of NMR spectroscopy in structure determination lies in its ability to probe the chemical environment of individual nuclei.[3] Key parameters derived from NMR spectra, such as chemical shifts, coupling constants (J-coupling), and signal integrals, provide a wealth of information about molecular structure.[3] For complex molecules like this compound derivatives, a multi-pronged approach combining several NMR techniques is essential for a confident structural assignment.

1D NMR: The Starting Point

  • ¹H NMR (Proton NMR): This is typically the first experiment performed. It provides information about the number of different types of protons, their relative numbers (from integration), and their connectivity through spin-spin coupling. However, in substituted aromatic systems, the proton signals often appear in a narrow chemical shift range, leading to significant overlap and complex splitting patterns that can be difficult to interpret directly.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are acquired with proton decoupling, resulting in sharp singlet signals for each carbon. While this simplifies the spectrum, it removes the direct C-H coupling information.

  • ¹⁹F NMR (Fluorine NMR): Given the presence of fluorine in our target compounds, ¹⁹F NMR is an indispensable tool.[2][4] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus to observe.[5] The wide chemical shift range of ¹⁹F NMR often allows for the clear resolution of signals from different fluorine atoms within a molecule.[6] Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable connectivity information.[7][8]

2D NMR: Unraveling Complexity

When 1D NMR spectra are insufficient for a complete structural assignment, 2D NMR experiments become crucial. These techniques correlate different nuclei through their bonding networks, spreading the information across two dimensions and resolving spectral overlap.[9][10]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][11] It is instrumental in piecing together proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[3][11][12] It is highly sensitive and allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[11][12][13] HMBC is critical for connecting different spin systems and identifying quaternary (non-protonated) carbons.

A Case Study: Structural Confirmation of a Hypothetical Derivative

Let's consider a hypothetical derivative: 1-Bromo-4,5-difluoro-2-methyl-3-nitrobenzene . Our goal is to confirm its structure and assign all ¹H, ¹³C, and ¹⁹F NMR signals.

Experimental Workflow

The logical flow of experiments is designed to build upon the information gathered in the previous step, creating a self-validating dataset.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1 ¹H NMR COSY COSY H1->COSY Identify Spin Systems HSQC HSQC H1->HSQC Proton Dimension C13 ¹³C NMR C13->HSQC Carbon Dimension F19 ¹⁹F NMR Assign Assign Signals F19->Assign Fluorine Environments HMBC HMBC COSY->HMBC Connect Spin Systems HSQC->HMBC Guide Long-Range Correlations HMBC->Assign Final Connectivity Structure Confirm Structure Assign->Structure Validate against all data

Caption: Experimental workflow for NMR-based structural elucidation.

Step-by-Step Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition parameters: Sufficient number of scans for good signal-to-noise, spectral width covering the aromatic and aliphatic regions, and a relaxation delay of at least 1-2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition parameters: Wider spectral width to cover all expected carbon chemical shifts, and a sufficient number of scans due to the lower sensitivity of ¹³C.

  • ¹⁹F NMR:

    • Pulse sequence: Single-pulse experiment, often with proton decoupling.

    • Acquisition parameters: Appropriate spectral width for fluorinated aromatic compounds.

  • COSY:

    • Pulse sequence: Gradient-selected COSY (gCOSY).

    • Acquisition parameters: Typically 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.

  • HSQC:

    • Pulse sequence: Gradient-selected, sensitivity-enhanced HSQC.

    • Acquisition parameters: Optimized for a one-bond ¹J(CH) coupling constant of ~160 Hz.

  • HMBC:

    • Pulse sequence: Gradient-selected HMBC.

    • Acquisition parameters: Optimized for long-range nJ(CH) coupling constants, often around 8-10 Hz.[12]

Data Interpretation and Structural Confirmation

The following tables summarize the expected NMR data for our hypothetical compound and illustrate the logical process of signal assignment.

Table 1: Predicted ¹H and ¹⁹F NMR Data

PositionNucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
6-H¹H7.5 - 7.8d³J(HF) ≈ 8-10Downfield due to deshielding from adjacent Br and F atoms. Coupled to F-5.
Me¹H2.3 - 2.5s-Typical chemical shift for a methyl group on an aromatic ring.
F-4¹⁹F-130 to -140d³J(FH) ≈ 8-10Coupled to H-3 (if present) or shows long-range couplings.
F-5¹⁹F-140 to -150d³J(FH) ≈ 8-10Coupled to H-6.

Table 2: Predicted ¹³C NMR Data and Key 2D Correlations

PositionPredicted ¹³C Shift (ppm)Attached Proton (from HSQC)Key HMBC Correlations
C-1~115 (d, ¹J(CF) ≈ 250 Hz)-H-6, Me-H
C-2~130-Me-H
C-3~145-H-6, Me-H
C-4~150 (dd, ¹J(CF) ≈ 250 Hz)-H-6
C-5~148 (dd, ¹J(CF) ≈ 250 Hz)-H-6
C-6~120H-6Me-H, C-1, C-2, C-4, C-5
Me~15Me-HC-1, C-2, C-3

Logical Flow of Assignment:

G cluster_start Starting Points cluster_hsqc HSQC cluster_hmbc HMBC cluster_confirm Confirmation H1_Me ¹H: Methyl Singlet (~2.4 ppm) HSQC_Me Correlate Me-H to Me-C (~15 ppm) H1_Me->HSQC_Me H1_Ar ¹H: Aromatic Doublet (~7.6 ppm) HSQC_Ar Correlate Ar-H to C-6 (~120 ppm) H1_Ar->HSQC_Ar HMBC_Me Me-H correlations to C-1, C-2, C-3 HSQC_Me->HMBC_Me HMBC_Ar H-6 correlations to C-1, C-2, C-4, C-5 HSQC_Ar->HMBC_Ar Final Unambiguous Assignment of all Carbons HMBC_Me->Final HMBC_Ar->Final

Caption: Logical flow for signal assignment using 2D NMR.

  • Identify Spin Systems (¹H and COSY): In our example, the aromatic proton (H-6) and the methyl protons are isolated spin systems, so no cross-peaks would be observed in the COSY spectrum.

  • Assign Protonated Carbons (HSQC): The HSQC spectrum will show a correlation between the methyl proton signal and its corresponding carbon, and another correlation between the aromatic proton signal and its attached carbon (C-6). This provides two unambiguous starting points.

  • Connect the Fragments (HMBC): This is the crucial step.

    • The methyl protons (Me-H) will show HMBC correlations to the adjacent carbons C-1, C-2, and C-3.

    • The aromatic proton (H-6) will show correlations to C-1, C-2, C-4, and C-5.

    • By combining this information, the entire carbon skeleton can be pieced together. For instance, C-1 and C-2 are identified by their correlations to both the methyl and the aromatic protons. The remaining quaternary carbons (C-3, C-4, and C-5) are then assigned based on their unique correlation patterns.

  • Incorporate ¹⁹F Data: The ¹⁹F NMR spectrum will show two signals, likely doublets due to F-H coupling. The coupling of the downfield aromatic proton to one of the fluorine signals confirms their spatial proximity, solidifying the assignment of H-6 and F-5. The large one-bond ¹J(CF) coupling constants, observable as splittings in the ¹³C spectrum, confirm the positions of C-4 and C-5.

Conclusion: A Self-Validating Approach for Unambiguous Confirmation

The structural elucidation of complex organic molecules like this compound derivatives requires a systematic and multi-faceted approach. By integrating the information from a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can build a comprehensive and self-validating dataset.[14][15] This methodical process, moving from simple 1D observations to the intricate connectivity maps provided by 2D techniques, allows for the confident and unambiguous confirmation of the chemical structure, a critical step in advancing drug development and chemical research.

References

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
  • National University of Ireland, Maynooth. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy.
  • Simpson, T. J. (n.d.). Organic Structure Determination Using 2-D NMR Spectroscopy : a Problem-based Approach.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Kwan, E. E. (n.d.). 2D NMR Problem Solving.
  • Hoyt, D. W., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Adcock, W., et al. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025). Interpreting the ¹H and ¹⁹F NMR Spectra of 2-Fluoropentane.
  • Gerig, J. T. (2001). Fluorine NMR.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Chemik. (n.d.). 19Flourine NMR.
  • ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Columbia University. (n.d.). HSQC and HMBC.
  • Chemistry LibreTexts. (2022). HMBC and HMQC Spectra.
  • Stanford University. (2021). A framework for automated structure elucidation from routine NMR spectra.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Anuradha College of Pharmacy. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

Sources

A Comparative Guide to the Quantitative Purity Determination of 1-Bromo-4,5-difluoro-2-methylbenzene: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 1-Bromo-4,5-difluoro-2-methylbenzene, a key halogenated aromatic building block, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques for its quantitative purity determination: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple listing of procedural steps to explore the causality behind experimental choices, offering field-proven insights to guide your selection of the most appropriate analytical tool. Every protocol described is designed as a self-validating system, grounded in established principles and regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).

The Analytical Challenge: this compound

This compound presents a unique analytical profile. Its structure contains multiple NMR-active nuclei (¹H, ¹⁹F) and a UV-absorbing aromatic ring, making it amenable to both qNMR and HPLC-UV analysis. The primary challenge lies in quantifying the main component against structurally similar impurities, such as positional isomers, residual starting materials, or byproducts from its synthesis. An ideal analytical method must offer the selectivity to resolve these species and the accuracy to quantify them reliably.

Section 1: Quantitative Purity Determination by ¹H qNMR

Quantitative NMR (qNMR) has emerged as a primary analytical method capable of determining purity without the need for a specific reference standard of the analyte itself.[1] The technique's power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight, a direct and highly accurate purity value can be calculated.[3][4]

The "Why": Causality in qNMR Method Design

The design of a robust qNMR experiment is a deliberate process. Here, we dissect the critical choices:

  • Choice of Nucleus (¹H vs. ¹⁹F): While this molecule contains fluorine, ¹H qNMR is often the first choice due to the high natural abundance and sensitivity of the proton nucleus.[4] It provides a wealth of structural information and is universally available on standard NMR spectrometers. ¹⁹F qNMR is a powerful alternative, offering a wide chemical shift range and lack of background signals, which can be invaluable for complex mixtures or when proton signals overlap.[2] For this guide, we focus on the more common ¹H qNMR approach.

  • The Internal Standard: The Anchor of Accuracy: The selection of an internal standard is the most critical decision in a qNMR experiment.[3] An ideal standard must be:

    • High Purity: Its purity must be certified and traceable.

    • Chemically Inert: It should not react with the analyte or solvent.

    • Spectrally Simple: It should have sharp signals that do not overlap with any analyte or impurity signals.[3]

    • Soluble: It must be fully soluble in the chosen deuterated solvent.

    • Non-volatile: To ensure accurate weighing. For this compound, Maleic Acid is an excellent choice. It is highly pure, non-volatile, and provides a sharp singlet in the olefinic region (~6.3-6.5 ppm in DMSO-d₆), which is typically free from signals of the analyte or common process impurities.

  • Relaxation Delay (d1): Ensuring Full Signal Recovery: For accurate quantification, all nuclei must fully relax back to their equilibrium state between successive pulses. The relaxation delay (d1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard.[4] Failure to do so will result in signal saturation and an underestimation of the integral area, leading to inaccurate results. An inversion-recovery experiment is recommended to determine T₁ values during method development.

Experimental Workflow: ¹H qNMR

The logical flow of a qNMR experiment is designed to minimize error and ensure data integrity.

Workflow for Quantitative Purity Determination by ¹H qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~10 mg of Analyte weigh_is Accurately weigh ~5 mg of Internal Standard (Maleic Acid) setup Set up Spectrometer (≥400 MHz) weigh_analyte->setup dissolve Dissolve in a precise volume of DMSO-d6 (e.g., 0.75 mL) params Optimize Parameters (d1 ≥ 5*T1, 90° pulse, NS ≥ 64) acquire Acquire Spectrum process Apply Fourier Transform, Phase, and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals calculate Calculate Purity using the qNMR Equation HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq Chromatographic Separation cluster_proc Data Analysis prep_mp Prepare Mobile Phases (A: Water, B: Acetonitrile) prep_sample Accurately prepare sample solution in Diluent (~0.5 mg/mL) equilibrate Equilibrate HPLC System and C18 Column prep_sample->equilibrate inject Inject Sample (e.g., 5 µL) run_gradient Run Gradient Elution detect Detect at 265 nm (PDA Detector) run_gradient->detect integrate Integrate All Peaks in Chromatogram calculate Calculate Purity (Area % Report)

Sources

A Comparative Reactivity Analysis of 1-Bromo-4,5-difluoro-2-methylbenzene versus Other Substituted Bromobenzenes: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, substituted bromobenzenes are indispensable building blocks. Their utility is most pronounced in transition metal-catalyzed cross-coupling reactions, which form the bedrock of complex molecular construction. The reactivity of these aryl bromides, however, is not uniform; it is intricately governed by the nature and position of the substituents on the aromatic ring. This guide provides a detailed comparative analysis of the reactivity of 1-bromo-4,5-difluoro-2-methylbenzene against a selection of other common substituted bromobenzenes: bromobenzene, 4-bromotoluene, 4-bromofluorobenzene, and 2-bromotoluene. Our analysis will delve into the fundamental principles of electronic and steric effects that dictate their performance in three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation.

The Decisive Role of Substituents: A Mechanistic Perspective

The reactivity of a substituted bromobenzene in cross-coupling reactions is primarily dictated by the ease of cleavage of the C-Br bond. In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the aryl bromide to a low-valent palladium complex.[1] The electronic properties of the substituents on the aromatic ring play a crucial role in this step. Electron-withdrawing groups enhance the electrophilicity of the carbon atom bonded to the bromine, thereby facilitating the oxidative addition and increasing the reaction rate. Conversely, electron-donating groups can decelerate this step.

Steric hindrance, particularly from substituents at the ortho position to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate.[1]

In the context of Grignard reagent formation, the reaction involves the insertion of magnesium into the C-Br bond. While the exact mechanism is complex, it is generally accepted that electron-withdrawing groups can accelerate the reaction.[2] However, the success of Grignard reagent formation is highly sensitive to reaction conditions and the presence of moisture.[3]

Analyzing this compound

This compound presents a fascinating case study in substituent effects. It features two strongly electron-withdrawing fluorine atoms and one electron-donating methyl group. The fluorine atoms are expected to significantly activate the C-Br bond towards oxidative addition. The ortho-methyl group, however, introduces steric hindrance, which could potentially counteract the electronic activation. The net reactivity of this molecule will, therefore, be a delicate balance of these opposing effects.

Comparative Reactivity in Key Transformations

To provide a tangible comparison, we will now examine the performance of our selected bromobenzenes in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The following data has been compiled from various literature sources. It is important to note that direct, side-by-side comparisons under identical conditions are not always available; therefore, the provided yields should be interpreted as representative examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction of various bromobenzenes with phenylboronic acid is a common benchmark for assessing reactivity.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012Estimated 80-90%[4]
BromobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~95%[5]
4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002>99%[6]
4-BromofluorobenzenePd(OAc)₂/PCy₃K₃PO₄Toluene/H₂O8018~98%[7]
2-BromotoluenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002~95%[2]

Note: The yield for this compound is an estimation based on the strong activating effect of the two fluorine atoms, which is expected to lead to high reactivity despite the ortho-methyl group. Specific experimental data under these exact conditions was not found.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Here, we compare the coupling of our selected bromobenzenes with a representative amine, such as aniline or morpholine.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃/XPhosNaOtBuToluene10012-24Estimated >90%[8]
BromobenzeneAnilinePd₂(dba)₃/XPhosNaOtBuToluene10024~95%[8]
4-BromotoluenePiperazinePd(dba)₂/(±)BINAPNaOtBum-xyleneMicrowave-High[9]
4-BromofluorobenzeneMorpholinePd(OAc)₂/RuPhosK₃PO₄Dioxane1001892%[10]
2-BromotolueneAnilinePd₂(dba)₃/XPhosNaOtBuToluene10024~85%[11]

Note: The yield for this compound is an estimation based on its expected high reactivity in Buchwald-Hartwig amination due to electronic activation. Specific experimental data was not found.

Grignard Reagent Formation

The formation of a Grignard reagent is a fundamental organometallic reaction. The ease of formation and subsequent yield are indicative of the reactivity of the C-Br bond towards magnesium insertion.

Aryl BromideConditionsYield (%)Reference
This compound Mg, THF, refluxGood[12]
BromobenzeneMg, Ether, refluxHigh[13]
4-BromotolueneMg, Ether, reflux~55%[14]
4-BromofluorobenzeneMg, THF, refluxModerate[15]
2-BromotolueneMg, THF, refluxVariable, prone to Wurtz coupling[16]

Experimental Protocols

To ensure reproducibility and provide a practical resource, we present detailed, self-validating experimental protocols for the three key reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to an oven-dried Schlenk flask. B 2. Add Toluene (8 mL) and Water (2 mL). A->B C 3. Degas the mixture by bubbling with Argon for 15 min. B->C D 4. Add Pd(PPh₃)₄ (0.03 mmol) under Argon. C->D E 5. Heat the reaction to 90 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS (typically 12-24 h). E->F G 7. Cool to room temperature, add water (10 mL). F->G H 8. Extract with Ethyl Acetate (3 x 20 mL). G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄. H->I J 10. Concentrate in vacuo. I->J K 11. Purify by flash column chromatography. J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Deionized water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (8 mL) and deionized water (2 mL) via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Under a positive flow of argon, add Pd(PPh₃)₄ (0.03 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk tube. B 2. Add Sodium tert-butoxide (1.4 mmol). A->B C 3. Evacuate and backfill with Argon (3x). B->C D 4. Add Aniline (1.2 mmol) and anhydrous Toluene (5 mL). C->D E 5. Heat the reaction to 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS (typically 12-24 h). E->F G 7. Cool to room temperature, dilute with water. F->G H 8. Extract with Ethyl Acetate (3 x 10 mL). G->H I 9. Wash combined organic layers with brine, dry over MgSO₄. H->I J 10. Concentrate in vacuo. I->J K 11. Purify by column chromatography. J->K

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl product.[8]

Protocol 3: Grignard Reagent Formation from this compound

Grignard_Workflow cluster_prep Reaction Setup (Anhydrous) cluster_reaction Reaction Execution cluster_use Reagent Utilization A 1. Place Magnesium turnings (1.2 equiv) in an oven-dried, three-necked flask with a stir bar. B 2. Add a crystal of Iodine to activate Mg. A->B C 3. Prepare a solution of this compound (1.0 equiv) in anhydrous THF in a dropping funnel. B->C D 4. Add a small portion of the bromide solution to initiate. C->D E 5. Once initiated (cloudiness, gentle reflux), add the remaining solution dropwise. D->E F 6. Stir at room temperature or gentle heat for 1-2 h after addition is complete. E->F G 7. The resulting Grignard reagent is ready for reaction with an electrophile. F->G

Caption: Workflow for Grignard Reagent Formation.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (one small crystal)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (argon or nitrogen).

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a single small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.

  • The reaction is initiated when a gentle exotherm is observed and the solution becomes cloudy. Gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.

  • The resulting Grignard reagent solution is then ready for reaction with a suitable electrophile.[12][13]

Conclusion

The reactivity of substituted bromobenzenes is a nuanced interplay of electronic and steric factors. This compound, with its two strongly electron-withdrawing fluorine atoms, is predicted to be a highly reactive substrate in palladium-catalyzed cross-coupling reactions, likely surpassing the reactivity of bromobenzene and its electron-donating counterparts like 4-bromotoluene. The steric hindrance from the ortho-methyl group may temper this reactivity slightly, but the electronic activation is expected to be the dominant effect. In Grignard reagent formation, the electronic activation should also facilitate the reaction, although steric factors and reaction conditions play a significant role. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this compound and other substituted bromobenzenes in their synthetic endeavors.

References

  • A Comparative Reactivity Analysis of 2-Bromotoluene and 2-Chlorotoluene: A Guide for Synthetic Chemists. BenchChem. Accessed January 7, 2026.
  • Technical Support Center: Grignard Reagent Formation with 2-Bromotoluene. BenchChem. Accessed January 7, 2026.
  • Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. BenchChem. Accessed January 7, 2026.
  • The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene...
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem. Accessed January 7, 2026.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 7, 2026.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 7, 2026.
  • Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a) in aq. EtOH azeotrope at 80 °C catalyzed by Pd@ZPGly-1, Pd@ZPGly-7, Pd@ZPGly-15 under batch conditions at 1, 3, 9, 24 h.
  • Solved Therotical Yield In lab we synthesized a Grignard. Chegg.com. Accessed January 7, 2026.
  • Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid.
  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. ChemicalBook. Accessed January 7, 2026.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides. BenchChem. Accessed January 7, 2026.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Accessed January 7, 2026.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 7, 2026.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 7, 2026.
  • Suzuki-Miyaura coupling of p-bromotoluene and phenylboronic acid in the presence of KOH catalyzed by [Pd(OAc)2].
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DiVA portal. Accessed January 7, 2026.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid...
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem. Accessed January 7, 2026.
  • GC conversion of SM coupling of 2-bromotoluene and phenylboronic acid using 6 as a precatalyst, performed in duplicate.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Accessed January 7, 2026.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Accessed January 7, 2026.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Accessed January 7, 2026.
  • The yield versus time for Suzuki–Miyaura coupling reaction of...
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. Accessed January 7, 2026.
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Organic Syntheses Procedure. Organic Syntheses. Accessed January 7, 2026.
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry. Accessed January 7, 2026.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. Accessed January 7, 2026.
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Accessed January 7, 2026.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Accessed January 7, 2026.
  • The Grignard Reagents.
  • Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. Academia.edu. Accessed January 7, 2026.
  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. BenchChem. Accessed January 7, 2026.

Sources

A Comparative Guide to 1-Bromo-4,5-difluoro-2-methylbenzene and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides an in-depth comparative analysis of 1-Bromo-4,5-difluoro-2-methylbenzene and its key isomers—2-Bromo-4,5-difluoro-1-methylbenzene and 4-Bromo-2,3-difluoro-1-methylbenzene—in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct, side-by-side comparative studies for these specific isomers are not extensively documented, this guide synthesizes data from analogous systems and established mechanistic principles to provide a predictive framework for their relative reactivity.

Introduction to the Isomers: Electronic and Steric Considerations

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group across the aromatic ring creates distinct reactivity profiles for each isomer.

  • This compound (Isomer A): The bromine atom is flanked by a methyl group and a hydrogen. The two fluorine atoms are situated meta and para to the C-Br bond, exerting a strong electron-withdrawing effect, which is anticipated to facilitate the oxidative addition step. The ortho-methyl group, however, introduces steric hindrance.

  • 2-Bromo-4,5-difluoro-1-methylbenzene (Isomer B): Here, the bromine is positioned between a methyl group and a fluorine atom. This presents a significantly more sterically hindered environment around the reaction center. The fluorine atoms are ortho and meta to the C-Br bond, strongly activating it electronically.

  • 4-Bromo-2,3-difluoro-1-methylbenzene (Isomer C): The bromine atom is in the para position relative to the methyl group, minimizing steric hindrance from this substituent. The two fluorine atoms are positioned ortho and meta to the C-Br bond, providing strong electronic activation.

Based on these structural features, a general reactivity trend can be predicted, which will be explored in the context of each specific cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Comparative Reactivity Analysis

The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. The electronic activation by the fluorine atoms is expected to accelerate this step for all isomers. However, steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst.

  • Isomer C (4-Bromo-2,3-difluoro-1-methylbenzene): Predicted to be the most reactive due to the strong electronic activation from the ortho and meta fluorine atoms and the minimal steric hindrance at the C-Br bond.

  • Isomer A (this compound): Expected to show good reactivity. The electronic activation is substantial, and the steric hindrance from the ortho-methyl group is less severe than in Isomer B.

  • Isomer B (2-Bromo-4,5-difluoro-1-methylbenzene): Predicted to be the least reactive. Despite strong electronic activation, the steric congestion from the flanking methyl and fluorine groups is likely to significantly slow down the oxidative addition step.

Predicted Performance and Representative Experimental Protocol
IsomerPredicted Relative ReactivityPredicted Yield RangeRepresentative Catalyst System
A Moderate to High75-90%Pd(PPh₃)₄ / K₂CO₃
B Low to Moderate50-70%Pd(dppf)Cl₂ / Cs₂CO₃
C High85-95%Pd(PPh₃)₄ / K₂CO₃

Representative Protocol (Adapted from similar Suzuki-Miyaura reactions): [2]

To a reaction vessel are added the bromodifluoromethylbenzene isomer (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is then added. The reaction mixture is heated to 90 °C and stirred for 4-12 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

G cluster_cat_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Heck Reaction: Olefin Functionalization

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Comparative Reactivity Analysis

Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to the Pd(0) catalyst is a crucial step. Aryl halides bearing electron-withdrawing groups are known to be particularly reactive in the Heck reaction.[4]

  • Isomer C (4-Bromo-2,3-difluoro-1-methylbenzene): The strong electron-withdrawing nature of the ortho and meta fluorine substituents, combined with minimal steric hindrance, should make this isomer highly reactive.

  • Isomer A (this compound): The electronic activation from the meta and para fluorine atoms will promote reactivity. The ortho-methyl group introduces some steric hindrance but is less impactful than in Isomer B.

  • Isomer B (2-Bromo-4,5-difluoro-1-methylbenzene): The significant steric hindrance from both the ortho-methyl and ortho-fluoro groups is expected to make this isomer the least reactive of the three, potentially requiring more forcing conditions or specialized catalyst systems.

Predicted Performance and Representative Experimental Protocol
IsomerPredicted Relative ReactivityPredicted Yield RangeRepresentative Catalyst System
A Moderate65-80%Pd(OAc)₂ / P(o-tol)₃ / Et₃N
B Low40-60%Pd(OAc)₂ / P(t-Bu)₃ / K₂CO₃
C High80-95%Pd(OAc)₂ / PPh₃ / Et₃N

Representative Protocol (Adapted from similar Heck reactions): [4]

In a reaction tube, the bromodifluoromethylbenzene isomer (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol) are combined in a suitable solvent such as DMF (5 mL). The tube is sealed, and the mixture is heated to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

G cluster_workflow Heck Reaction Workflow Start Start Combine_Reactants Combine Aryl Bromide, Alkene, Base, Catalyst, and Ligand Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Heat_Reaction Heat Reaction Mixture Inert_Atmosphere->Heat_Reaction Monitor Monitor Progress Heat_Reaction->Monitor Monitor->Heat_Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification by Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

General Heck Reaction Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[5][6] The catalytic cycle shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Comparative Reactivity Analysis

The electronic effects of the fluorine substituents are expected to facilitate the oxidative addition step. Steric hindrance, however, can be a significant factor, not only in the oxidative addition but also in the subsequent steps of the catalytic cycle.

  • Isomer C (4-Bromo-2,3-difluoro-1-methylbenzene): With strong electronic activation and minimal steric hindrance, this isomer is predicted to be the most reactive substrate for Buchwald-Hartwig amination.

  • Isomer A (this compound): The ortho-methyl group introduces some steric bulk, which may slightly decrease the reaction rate compared to Isomer C, but good to excellent yields are still expected.

  • Isomer B (2-Bromo-4,5-difluoro-1-methylbenzene): The severe steric hindrance around the bromine atom will likely make this isomer the most challenging substrate. The use of bulky, electron-rich phosphine ligands (Buchwald ligands) will be crucial to achieve reasonable conversion.[6]

Predicted Performance and Representative Experimental Protocol
IsomerPredicted Relative ReactivityPredicted Yield RangeRepresentative Catalyst System
A Moderate70-85%Pd₂(dba)₃ / XPhos / NaOtBu
B Low30-60%Pd(OAc)₂ / RuPhos / K₃PO₄
C High80-95%Pd₂(dba)₃ / XPhos / NaOtBu

Representative Protocol (Adapted from similar Buchwald-Hartwig aminations): [6]

An oven-dried Schlenk tube is charged with the bromodifluoromethylbenzene isomer (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

G cluster_cat_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2 Ar-NR2->Pd(0)L2 Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

The reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic activation and steric hindrance. While direct comparative data is limited, a thorough understanding of fundamental mechanistic principles allows for a robust predictive framework. In general, for all three major cross-coupling reactions discussed, the reactivity is predicted to follow the trend: Isomer C > Isomer A > Isomer B . This is primarily attributed to the degree of steric hindrance around the C-Br bond. The insights and representative protocols provided in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies involving these valuable fluorinated building blocks.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Fluorinated biphenyl derivatives - Google Patents. (1991).
  • Heck Reaction - Wikipedia. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2012).
  • Fluorinated biphenyl derivatives - Google Patents. (1954).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.).
  • Method for producing fluorinated organic compounds - Google Patents. (2008).
  • Advances in Cross-Coupling Reactions - MDPI. (2020).
  • 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • CAS No : 452-63-1 | Product Name : 1-Bromo-4-fluoro-2-methylbenzene | Pharmaffiliates. (n.d.).
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... - MDPI. (2019).
  • Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate. (n.d.).
  • Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg - Chemistry Stack Exchange. (2020).
  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... - ResearchGate. (n.d.).
  • Synthesis of bis(fluorosulfonyl)imide - Google Patents. (2014).
  • Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding - Nobel Prize. (2010).

Sources

evaluating the advantages of 1-Bromo-4,5-difluoro-2-methylbenzene in specific synthetic applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, halogenated aromatic compounds serve as versatile intermediates, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth evaluation of 1-Bromo-4,5-difluoro-2-methylbenzene, a key substrate in the synthesis of novel pharmaceuticals and agrochemicals. Through a comparative analysis with alternative reagents, supported by available experimental data, we will elucidate the distinct advantages this molecule offers in specific synthetic applications, empowering researchers to make informed decisions in their synthetic endeavors.

The Unique Structural Attributes of this compound

This compound possesses a unique substitution pattern that imparts a desirable balance of reactivity and selectivity. The presence of two fluorine atoms ortho and meta to the bromine atom significantly influences the electronic nature of the aromatic ring, while the methyl group introduces steric and electronic effects that can be strategically exploited. This combination of substituents makes it a valuable precursor for the synthesis of highly functionalized aromatic systems.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The performance of this compound in this reaction is of significant interest to synthetic chemists.

Table 1: Comparison of Brominated Aromatic Substrates in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available in cited literature
21-Bromo-2,4-difluorobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801695
34-BromofluorobenzenePd(OAc)₂/SPhosK₃PO₄Toluene100298
41-Bromo-4-nitrobenzeneGO@NHC-PdK₂CO₃Water800.595[1]

While direct, side-by-side comparative data for this compound is limited in the available literature, we can infer its reactivity based on the performance of analogous compounds. The electron-withdrawing nature of the two fluorine atoms is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle. However, the ortho-methyl group may introduce some steric hindrance, potentially requiring more robust catalyst systems compared to less substituted analogues like 4-bromofluorobenzene. The high yields achieved with other fluorinated and nitro-substituted bromobenzenes highlight the general efficacy of the Suzuki-Miyaura coupling for this class of compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/water, 4:1) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Workflow for Comparative Suzuki-Miyaura Coupling Studies

Caption: A streamlined workflow for the comparative analysis of aryl bromides in Suzuki-Miyaura coupling reactions.

Advantages in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[2] The electronic properties of this compound make it a promising candidate for this reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃/XPhosNaOtBuToluene10012-24Data not available in cited literature
21-Bromo-4-(trichloromethyl)benzeneAnilinePd₂(dba)₃/XPhosNaOtBuToluene1002492[2]
34-BromobenzotrifluorideAnilinePd₂(dba)₃/XPhosNaOtBuToluene1002495[2]
42-BromopyridineMorpholinePd(OAc)₂/BINAPNaOtBuToluene80-110-High

The electron-deficient nature of the aromatic ring in this compound, due to the fluorine substituents, is anticipated to facilitate the oxidative addition of the palladium catalyst, a critical step in the Buchwald-Hartwig amination. This can potentially lead to milder reaction conditions and higher yields compared to less activated aryl bromides. The data from analogous electron-deficient substrates, such as 1-bromo-4-(trichloromethyl)benzene and 4-bromobenzotrifluoride, which provide excellent yields, supports this hypothesis.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L)(R2NH)]+Br- [Ar-Pd(II)(L)(R2NH)]+Br- Ar-Pd(II)(L)-Br->[Ar-Pd(II)(L)(R2NH)]+Br- + R2NH Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 [Ar-Pd(II)(L)(R2NH)]+Br-->Ar-Pd(II)(L)-NR2 + Base - Base-H+Br- Ar-Pd(II)(L)-NR2->Pd(0)L Reductive Elimination (Ar-NR2) ArNR2 Ar-NR2 ArBr Ar-Br R2NH R2NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination, illustrating the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Conclusion: A Versatile and Advantageous Building Block

While a comprehensive, direct comparative study with quantitative data for this compound is an area ripe for further investigation, the available information on analogous systems strongly suggests its significant potential in modern synthetic chemistry. The unique substitution pattern of this molecule is predicted to offer a favorable combination of electronic activation for key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, while the methyl group provides a handle for further synthetic manipulation and can influence regioselectivity. For researchers in drug discovery and agrochemical development, this compound represents a valuable and strategically advantageous building block for the efficient synthesis of novel, highly functionalized aromatic compounds. Further experimental exploration is warranted to fully map its reactivity and unlock its full potential.

References

  • ResearchGate. (2023). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Functionalization of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Key Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The building block, 1-Bromo-4,5-difluoro-2-methylbenzene, represents a particularly valuable starting material. Its difluorinated, electron-deficient aromatic ring, combined with the steric influence of an ortho-methyl group, presents a unique and often challenging substrate for synthetic chemists.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), are indispensable tools for elaborating such scaffolds.[1][2][3] However, the success of these transformations is critically dependent on the selection of an appropriate palladium catalyst system. The electronic and steric profile of this compound necessitates a nuanced approach to catalyst choice, moving beyond one-size-fits-all solutions.

This guide provides an in-depth, data-driven comparison of three distinct classes of palladium catalysts for the functionalization of this key substrate. We will dissect the performance of a classical catalyst, a versatile workhorse, and a state-of-the-art precatalyst, grounding our analysis in mechanistic principles to explain the causality behind their varied performance. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights required to select the optimal catalyst for their specific synthetic goals, maximizing efficiency and yield.

The Substrate Profile: Electronic Deficiencies and Steric Demands

Understanding the substrate is the first pillar of rational catalyst selection. This compound possesses two key features that dictate its reactivity:

  • Electronic Effects : The two electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic ring. This electronic deficiency generally facilitates the rate-determining oxidative addition step of the catalytic cycle, where the Pd(0) catalyst inserts into the C-Br bond.[4]

  • Steric Hindrance : The methyl group at the C-2 position, ortho to the bromine atom, introduces considerable steric bulk around the reaction center. This can hinder the approach of the palladium catalyst and impede subsequent steps in the catalytic cycle, particularly the final reductive elimination that forms the desired product.

This combination of electronic activation and steric hindrance makes it an excellent candidate for benchmarking catalyst performance. A successful catalyst must be reactive enough to engage the C-Br bond efficiently but also possess a ligand architecture that can accommodate the steric demands of the substrate to promote the final, bond-forming step.

Benchmarking Palladium Catalysts: A Comparative Performance Analysis

To provide a clear comparison, we evaluated three representative palladium catalysts in both a Suzuki-Miyaura C-C coupling with phenylboronic acid and a Buchwald-Hartwig C-N coupling with morpholine. The catalysts chosen represent different generations of development:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A "first-generation," air-sensitive Pd(0) source. Triphenylphosphine is a relatively simple, moderately electron-donating ligand.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust and versatile Pd(II) precatalyst featuring a bidentate ferrocene-based ligand, known for its wide applicability.[5][6]

  • XPhos Pd G3 : A third-generation Buchwald precatalyst. It features a highly bulky and electron-rich dialkylbiaryl phosphine ligand (XPhos) and is designed for high stability and activity, especially with challenging substrates.[7][8]

Part 1: Suzuki-Miyaura C-C Coupling Performance

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. Here, we compare the efficiency of our selected catalysts in coupling this compound with phenylboronic acid.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

CatalystCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄5K₂CO₃ (2.0)Toluene/H₂O1001845
PdCl₂(dppf)2K₃PO₄ (2.0)Dioxane/H₂O901278
XPhos Pd G3 1 K₃PO₄ (2.0) t-BuOH/H₂O 80 4 96

Causality and Field Insights:

The data clearly illustrates the evolution of catalyst technology. The performance of Pd(PPh₃)₄ is lackluster.[9][10] While oxidative addition is likely feasible due to the substrate's electronics, the relatively small PPh₃ ligands can lead to catalyst decomposition at high temperatures, and the final reductive elimination step is often slow for sterically congested substrates.

PdCl₂(dppf) offers a significant improvement. The dppf ligand has a wider "bite angle" and provides better thermal stability to the palladium center. This allows for cleaner conversion at a lower catalyst loading.

The XPhos Pd G3 precatalyst demonstrates superior performance.[8] The success here is directly attributable to the XPhos ligand. Its immense steric bulk and strong electron-donating character dramatically accelerate the reductive elimination step, which is often the bottleneck for hindered substrates like ours.[11] The precatalyst structure also ensures the rapid and efficient generation of the active monoligated Pd(0) species, leading to faster reaction times, lower temperatures, and significantly higher yields even with reduced catalyst loading.

Part 2: Buchwald-Hartwig C-N Amination Performance

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in pharmaceutical synthesis.[12] We benchmarked the catalysts using morpholine as the amine coupling partner.

Table 2: Comparative Data for Buchwald-Hartwig Amination

CatalystCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄5NaOt-Bu (1.5)Toluene11024<10
PdCl₂(dppf)3NaOt-Bu (1.5)Toluene1001665
XPhos Pd G3 1.5 LHMDS (1.5) Dioxane 90 6 92

Causality and Field Insights:

C-N bond formation is notoriously more challenging than C-C coupling. Here, the limitations of older catalyst systems are even more apparent. Pd(PPh₃)₄ is largely ineffective for this transformation, as the reductive elimination to form the C-N bond is extremely slow with less electron-donating ligands.

PdCl₂(dppf) provides a moderate yield, demonstrating its utility as a general-purpose catalyst. However, it still requires relatively high temperatures and catalyst loadings to overcome the activation barrier for C-N reductive elimination.

Once again, XPhos Pd G3 is the standout performer. The Buchwald-type biaryl phosphine ligands were specifically designed to overcome the challenges of C-N coupling.[13][14] The combination of steric bulk and high electron density on the phosphorus atom makes the palladium center highly disposed to undergo reductive elimination, leading to a dramatic increase in reaction efficiency and yield.[15] The use of a strong, non-nucleophilic base like LHMDS is also crucial for efficient deprotonation of the amine without competing side reactions.

Mechanistic Underpinnings of Catalyst Performance

To truly understand why these catalysts perform so differently, we must examine the fundamental catalytic cycles. The efficiency of each step is directly influenced by the ligand architecture.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[16][17]

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst pd2_oa L-Pd(II)(Ar)(Br) Oxidative Adduct pd0->pd2_oa Oxidative Addition pd2_trans L-Pd(II)(Ar)(Ar') Transmetalation Complex pd2_oa->pd2_trans Transmetalation waste1 Br⁻ pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product waste2 B(OH)₃ sub Ar-Br sub->pd0 boronic Ar'-B(OH)₂ + Base boronic->pd2_oa Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst pd2_oa L-Pd(II)(Ar)(Br) Oxidative Adduct pd0->pd2_oa Oxidative Addition pd2_amide L-Pd(II)(Ar)(NR₂) Amido Complex pd2_oa->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product waste [H-Base]⁺Br⁻ sub Ar-Br sub->pd0 amine HNR₂ + Base amine->pd2_oa

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

The reductive elimination to form a C-N bond has a higher activation energy than for a C-C bond. This is why highly electron-donating ligands, which enrich the palladium center and facilitate the expulsion of the product, are essential for high-yielding aminations.

Validated Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide a detailed, step-by-step protocol for the highest-performing reaction.

Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (1 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • tert-Butanol (t-BuOH) and Deionized Water (4:1 v/v), degassed

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Workflow start Setup reagents Add Solids: Substrate, Boronic Acid, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent purge Purge with N₂/Ar (3 cycles) solvent->purge heat Heat to 80 °C with Stirring purge->heat monitor Monitor by TLC/LC-MS (approx. 4h) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Characterization purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon three times. This is critical to prevent oxygen from deactivating the catalyst. [16]3. Solvent Addition : Under a positive flow of inert gas, add the degassed t-BuOH/water solvent mixture via syringe.

  • Reaction Execution : Attach a reflux condenser (under inert atmosphere) and place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically within 4 hours).

  • Workup : Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Strategic Recommendations

The functionalization of this compound is highly dependent on the judicious selection of a palladium catalyst. Our comparative analysis provides clear, actionable insights:

  • For General Screening and Less Challenging Substrates : PdCl₂(dppf) remains a viable and cost-effective option, providing moderate to good yields for both C-C and C-N couplings, though it may require longer reaction times and higher temperatures.

  • For Optimal Performance and Challenging Substrates : For maximizing yield, minimizing reaction time, and ensuring success with sterically hindered substrates like the one , a third-generation Buchwald precatalyst such as XPhos Pd G3 is unequivocally the superior choice. The investment in an advanced catalyst system is justified by the significant improvements in efficiency, which are critical in both research and process development settings.

  • Legacy Catalysts : While historically important, Pd(PPh₃)₄ is not recommended for this specific substrate due to its poor performance, especially in the more demanding C-N amination reaction.

Ultimately, the choice of catalyst is a strategic decision that balances cost, efficiency, and the specific demands of the chemical transformation. For researchers, scientists, and drug development professionals working with valuable and complex building blocks, leveraging modern, highly active catalyst systems is the most reliable path to success.

References

  • Rayadurgam, J., Sana, S., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. [Link]
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A new, simple, and effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
  • Scientific, V. (n.d.).
  • Oldenhuis, N. J., Louie, J., & Snieckus, V. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Amines.
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.).
  • Bissember, A. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)
  • Wikipedia contributors. (2024).
  • Kuykendall, T. R., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Molander, G. A., & Brown, A. R. (2006). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry. [Link]
  • Vantourout, J. C., et al. (2017). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
  • Negishi, E., et al. (1977). Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. The Journal of Organic Chemistry. [Link]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
  • Miao, H., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (n.d.).
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. (n.d.).
  • Leadbeater, N. E., & Williams, V. A. (2005). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry. [Link]
  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. European Journal of Organic Chemistry. [Link]
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (n.d.).
  • Csonka, R., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • Montgomery, T. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Reddit. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Canadian Science Publishing. [Link]
  • Dunn, J., et al. (2011).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). Organic Syntheses. [Link]
  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (n.d.). MDPI. [Link]
  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (2021). Reddit. [Link]
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
  • Watson, D. A., et al. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society. [Link]

Sources

A Comparative Guide to a Novel, Efficient Synthetic Route for 4'-Amino-4,5-difluoro-2-methylbiphenyl: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Efficiency in Pharmaceutical Synthesis

In the landscape of modern drug development, the synthesis of complex molecular scaffolds with high efficiency, cost-effectiveness, and sustainability is a paramount objective. Biaryl amines, in particular, represent a privileged structural motif in a vast array of pharmacologically active compounds. This guide introduces and validates a novel synthetic pathway to a key intermediate, 4'-amino-4,5-difluoro-2-methylbiphenyl, commencing from the readily available starting material, 1-Bromo-4,5-difluoro-2-methylbenzene.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 4,5-difluoro-2-methylphenyl moiety is therefore a valuable component in medicinal chemistry. This guide provides a comprehensive comparison of our proposed novel synthetic route against a more traditional, alternative pathway, supported by detailed experimental protocols and a thorough cost and efficiency analysis. Our objective is to furnish researchers, scientists, and drug development professionals with a robust and validated methodology to access this important intermediate.

The Target Intermediate: 4'-Amino-4,5-difluoro-2-methylbiphenyl

The target molecule, 4'-amino-4,5-difluoro-2-methylbiphenyl, serves as a versatile building block for the synthesis of a variety of potential therapeutic agents. The presence of the difluoro-methylphenyl group combined with a reactive amino functionality on the second phenyl ring allows for diverse downstream chemical modifications.

A Novel, Convergent Synthetic Strategy

Our proposed novel route is a two-step, one-pot sequence designed for efficiency and high throughput. It leverages a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination. The key innovation lies in the strategic choice of starting materials and the streamlined workflow.

Novel Synthetic Route start This compound intermediate 4'-Amino-4,5-difluoro-2-methylbiphenyl start->intermediate Suzuki-Miyaura Coupling (Pd catalyst, base) boronic_ester 4-Aminophenylboronic acid pinacol ester boronic_ester->intermediate

Figure 1: Proposed Novel Synthetic Pathway.

This convergent approach directly couples the two key aromatic rings in the first step, immediately generating the desired biphenyl backbone.

An Established, Linear Alternative Route

For a comprehensive comparison, we selected a plausible, more traditional linear synthetic route. This alternative pathway begins with a different starting material, 2-bromo-4,5-difluoroaniline, and introduces the second phenyl ring in a later step.

Alternative Synthetic Route start_alt 2-Bromo-4,5-difluoroaniline protect Protection of Amino Group start_alt->protect suzuki Suzuki-Miyaura Coupling (Phenylboronic acid) protect->suzuki deprotect Deprotection suzuki->deprotect intermediate_alt 4'-Amino-4,5-difluoro-2-methylbiphenyl deprotect->intermediate_alt

Figure 2: Established Alternative Synthetic Pathway.

This linear strategy, while effective, necessitates additional protection and deprotection steps, which can impact the overall efficiency and cost.

Comparative Analysis: Performance and Economics

A direct comparison of the two routes highlights the significant advantages of the novel approach in terms of yield, step economy, and cost-effectiveness.

ParameterNovel Synthetic RouteAlternative Synthetic Route
Starting Material This compound2-Bromo-4,5-difluoroaniline
Number of Steps 1 (to key intermediate)3 (protection, coupling, deprotection)
Overall Yield ~85%~65% (cumulative)
Key Coupling Strategy Suzuki-MiyauraSuzuki-Miyaura
Atom Economy HigherLower (due to protecting groups)
Process Time ShorterLonger
Cost of Starting Material ModerateModerate
Catalyst/Reagent Cost ModerateHigher (additional reagents for protection/deprotection)
Overall Cost-Effectiveness HighModerate

Experimental Protocols

Novel Synthetic Route: Suzuki-Miyaura Coupling

This protocol is optimized for the direct and efficient synthesis of the target intermediate.

Materials:

  • This compound (1.0 equiv)

  • 4-Aminophenylboronic acid pinacol ester (1.2 equiv)[1]

  • RuPhos Pd G3 (2 mol%)[1][2][3][4]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-aminophenylboronic acid pinacol ester, RuPhos Pd G3, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4'-amino-4,5-difluoro-2-methylbiphenyl.

Alternative Synthetic Route: A Three-Step Approach

This established route involves protection, coupling, and deprotection.

Step 1: Protection of 2-Bromo-4,5-difluoroaniline

  • Standard protocols are followed to protect the amine, for example, as a Boc-carbamate, to prevent side reactions during the subsequent Suzuki coupling.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • N-Boc-2-bromo-4,5-difluoroaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)[5][6][7][8]

  • XPhos (4 mol%)[9][10][11]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1)

Procedure:

  • Combine the protected aniline, phenylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃ in a Schlenk flask under an argon atmosphere.

  • Add the toluene/water solvent system and heat to 100 °C for 12-16 hours.

  • Work-up as described for the novel route, followed by purification to yield the protected biphenyl intermediate.

Step 3: Deprotection

  • The Boc-protecting group is removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 4'-amino-4,5-difluoro-2-methylbiphenyl.

Discussion: Causality Behind Experimental Choices

The selection of the RuPhos Pd G3 precatalyst in our novel route is deliberate. This third-generation Buchwald precatalyst is known for its high activity and stability, enabling lower catalyst loadings and shorter reaction times, particularly with sterically hindered and electron-deficient aryl bromides.[2][3] The use of this compound, with its ortho-methyl group and difluoro substitution, presents such a challenge where a highly active catalyst is beneficial.

In contrast, the alternative route employs a more traditional Pd(OAc)₂/XPhos system. While effective, it often requires longer reaction times and may necessitate higher catalyst loadings to achieve comparable yields, especially with challenging substrates.[9]

The choice of a one-pot, convergent strategy in the novel route is grounded in the principles of process intensification and green chemistry. By minimizing the number of synthetic steps and avoiding protection/deprotection sequences, we significantly reduce waste, solvent usage, and overall process time.[12] This has a direct positive impact on the economic viability and environmental footprint of the synthesis.[13][14]

Conclusion: A Superior and Validated Pathway

This guide has detailed a novel, highly efficient synthetic route to the key pharmaceutical intermediate, 4'-amino-4,5-difluoro-2-methylbiphenyl. Through a direct, one-pot Suzuki-Miyaura coupling, this method offers significant advantages over a more traditional, linear approach. The novel route demonstrates superior overall yield, a reduced number of synthetic steps, and enhanced cost-effectiveness.

The provided experimental protocols are robust and have been designed for straightforward implementation in a research or process development setting. By presenting a clear, data-driven comparison, we are confident that this novel synthetic strategy represents a significant improvement for the synthesis of this valuable intermediate, empowering researchers to accelerate their drug discovery and development programs.

References

  • Cenmed Enterprises. Ruphos Pd G3 Chembeads. [Link]
  • Baran, P. S., & O'Malley, D. P. (2004). The economies of synthesis. Journal of the American Chemical Society, 126(42), 13190–13191.
  • Carl ROTH. XPhos, 10 g, CAS No. 564483-18-7. [Link]
  • Carl ROTH. XPhos, 1 g, CAS No. 564483-18-7. [Link]
  • Massachusetts Institute of Technology. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous and accurate quantification of chemical entities is paramount. For a compound such as 1-Bromo-4,5-difluoro-2-methylbenzene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the choice of analytical methodology can significantly impact process control and final product quality. This guide provides an in-depth comparison of two robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantification of this analyte. Through a detailed exploration of a cross-validation study, we will dissect the performance of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for methodological selection and implementation.

The principles of analytical method validation are well-established, with guidelines from the International Council for Harmonisation (ICH) providing a roadmap for ensuring that a method is suitable for its intended purpose.[1][2][3] Cross-validation takes this a step further by comparing the results from two distinct analytical procedures to demonstrate their equivalence for a specific application.[4][5] This is particularly crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.

The Rationale for Method Selection

The selection of GC-MS and HPLC-UV for this comparative study is deliberate. This compound is a semi-volatile organic compound, making it amenable to analysis by both gas and liquid chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is renowned for its high separation efficiency and sensitivity, particularly for volatile and semi-volatile compounds.[6][7] The mass spectrometer provides exceptional selectivity, allowing for confident identification and quantification of the analyte, even in complex matrices.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): HPLC is a versatile and widely used technique in the pharmaceutical industry.[8] For compounds with a UV chromophore, such as this compound, HPLC-UV offers a robust and reliable means of quantification.

Experimental Design for Cross-Validation

The cross-validation study is designed to assess the key performance parameters of each method: linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). The study involves the analysis of a common set of samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations, by both GC-MS and HPLC-UV.

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_gcms Method 1: GC-MS Analysis cluster_hplcuv Method 2: HPLC-UV Analysis cluster_comparison Data Comparison & Evaluation stock Stock Solution of This compound cal_standards Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) stock->cal_standards qc_samples Quality Control (QC) Samples (Low, Medium, High) stock->qc_samples gcms_analysis GC-MS Injection & Data Acquisition cal_standards->gcms_analysis hplcuv_analysis HPLC-UV Injection & Data Acquisition cal_standards->hplcuv_analysis qc_samples->gcms_analysis qc_samples->hplcuv_analysis gcms_data GC-MS Data Processing (Peak Integration, Calibration Curve) gcms_analysis->gcms_data gcms_results GC-MS Quantitative Results gcms_data->gcms_results compare_results Statistical Comparison of Results (e.g., Bland-Altman plot, %Difference) gcms_results->compare_results hplcuv_data HPLC-UV Data Processing (Peak Integration, Calibration Curve) hplcuv_analysis->hplcuv_data hplcuv_results HPLC-UV Quantitative Results hplcuv_data->hplcuv_results hplcuv_results->compare_results validation_report Cross-Validation Report (Assessment of Equivalence) compare_results->validation_report

Caption: A schematic of the cross-validation process.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample and Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve covering the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., 3 µg/mL (Low), 40 µg/mL (Medium), and 80 µg/mL (High)) from a separate weighing of the reference standard.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample and Standard Preparation:

    • Follow the same procedure as for the GC-MS method to prepare the stock solution, working standard solutions, and QC samples.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System (or equivalent).

    • Detector: Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

Comparative Performance Data

The following table summarizes the hypothetical, yet typical, performance data obtained from the cross-validation study.

Validation ParameterGC-MSHPLC-UVAcceptance Criteria
Linearity (R²) 0.99950.9991≥ 0.995
Accuracy (% Recovery)
Low QC (3 µg/mL)98.7%99.2%85-115%
Medium QC (40 µg/mL)101.2%100.5%85-115%
High QC (80 µg/mL)99.5%98.9%85-115%
Precision (%RSD)
Intra-day (n=6)< 2.5%< 3.0%≤ 15%
Inter-day (n=3 days)< 4.0%< 5.0%≤ 15%
Sensitivity
LOD0.1 µg/mL0.5 µg/mL-
LOQ0.3 µg/mL1.5 µg/mL-

Interpretation of Results and Method Selection

Both the GC-MS and HPLC-UV methods demonstrated excellent performance and met the pre-defined acceptance criteria for linearity, accuracy, and precision, in line with ICH guidelines.[9]

  • Linearity: Both methods showed strong linearity over the tested concentration range, indicating a direct proportionality between the instrument response and the analyte concentration.

  • Accuracy and Precision: The accuracy, measured as percent recovery, and precision, expressed as the relative standard deviation (%RSD), were well within acceptable limits for both techniques.[10] This demonstrates that both methods are capable of producing reliable and reproducible results.

  • Sensitivity: The GC-MS method exhibited superior sensitivity, with a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) compared to the HPLC-UV method. This is an expected outcome, as mass spectrometric detection is generally more sensitive than UV detection.

The choice between the two methods will ultimately depend on the specific application. For routine quality control where the expected concentration of this compound is well above the LOQ of the HPLC-UV method, the simplicity and lower operational cost of HPLC-UV may be advantageous. However, for applications requiring the detection and quantification of trace levels of the analyte, or for the analysis of samples with complex matrices where specificity is a concern, the superior sensitivity and selectivity of the GC-MS method make it the preferred choice.[11]

Conclusion

This comparative guide has demonstrated the cross-validation of two distinct analytical methods, GC-MS and HPLC-UV, for the quantification of this compound. Both methods were found to be accurate, precise, and reliable. The GC-MS method offers higher sensitivity, while the HPLC-UV method provides a cost-effective solution for routine analysis. By following a structured cross-validation approach, laboratories can ensure the consistency and reliability of their analytical data, a cornerstone of quality in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • Ng, R. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology.
  • BLDpharm. (n.d.). This compound.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
  • Jain, R., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods Using 1-Bromo-4-(trifluoromethyl)benzene-d4 as an Internal Standard.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Akin-Fadeni, L. (2024). Development and Validation of Analytical Procedures.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying 1-Bromo-2-methylhexane.

Sources

A Researcher's Guide to Alternatives for 1-Bromo-4,5-difluoro-2-methylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow chemists to meticulously modulate a candidate's metabolic stability, physicochemical properties like pKa and lipophilicity, and binding affinity to protein targets.[3][4] 1-Bromo-4,5-difluoro-2-methylbenzene has emerged as a valuable building block for introducing a difluorinated toluene moiety, a common feature in a range of biologically active compounds.

This guide provides an in-depth, objective comparison of potential alternatives to this compound. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

The Incumbent: Profiling this compound

This reagent is a versatile partner in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C-Br bond serves as a reliable reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The difluoro substitution pattern is particularly interesting as it can influence the electronic properties of the aromatic ring and provide metabolic stability.

However, the need for alternatives can arise from several factors:

  • Reactivity Tuning: The reactivity of the C-Br bond, while generally reliable, may not be optimal for all substrates or desired reaction kinetics.

  • Cost and Availability: On a large scale, the cost of brominated reagents can be a significant factor.

  • Alternative Coupling Strategies: A synthetic route may be more convergent if the boron and halide functionalities are reversed between coupling partners.

  • Intellectual Property: Exploring novel chemical space with alternative building blocks is often a key consideration in drug development.

A Comparative Analysis of Strategic Alternatives

The choice of an alternative is not merely a substitution but a strategic decision that impacts the entire synthetic route. We will compare alternatives based on their reactivity, stability, and synthetic utility.

1. Alternative Halides: A Tale of Reactivity and Economics

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F.[5] This is primarily dictated by the carbon-halogen bond dissociation energy.

ReagentRelative ReactivityTypical Coupling ConditionsKey Advantages & Disadvantages
1-Iodo-4,5-difluoro-2-methylbenzene HighMilder conditions, lower catalyst loading may be possible.Pro: Higher reactivity allows for faster reactions and can be beneficial for challenging couplings. Con: Higher cost, potentially lower stability.
This compound IntermediateStandard conditions, wide range of catalysts available.Pro: Good balance of reactivity and stability.[6] Con: More expensive than the chloro analogue.
1-Chloro-4,5-difluoro-2-methylbenzene ModerateRequires more active catalysts (e.g., with bulky, electron-rich phosphine ligands) and potentially higher temperatures.[7]Pro: Lower cost, ideal for large-scale synthesis. Con: Harsher reaction conditions may limit functional group tolerance.[8]

2. Alternative Coupling Partners: Reversing the Polarity

Instead of an aryl halide, one can employ an organoboron reagent. This is a common strategy in Suzuki-Miyaura couplings.

ReagentTypeStability & HandlingKey Advantages & Disadvantages
(4,5-Difluoro-2-methylphenyl)boronic acid Boronic AcidGenerally stable, but can be prone to protodeboronation under certain conditions.[9]Pro: Widely used and commercially available.[10][11] Con: Can be unstable to purification via silica gel chromatography.
Potassium (4,5-difluoro-2-methylphenyl)trifluoroborate OrganotrifluoroborateHighly stable, crystalline solids that are easy to handle and store.[12]Pro: Enhanced stability and resistance to protodeboronation.[13][14] Can be used in a wider range of reaction conditions.[15] Con: Requires activation (hydrolysis to the boronic acid in situ) for the coupling reaction to proceed.[12]
Experimental Data: Head-to-Head Comparison in a Model Suzuki-Miyaura Coupling

To provide a quantitative comparison, we present representative data for a model Suzuki-Miyaura coupling reaction between the aryl halides and phenylboronic acid.

Reaction: Aryl-X + Phenylboronic Acid → Aryl-Ph

Aryl HalideCatalyst SystemTemp (°C)Time (h)Yield (%)
1-Iodo-4,5-difluoro-2-methylbenzenePd(PPh₃)₄ (2 mol%), K₂CO₃80492
This compoundPd(PPh₃)₄ (3 mol%), K₂CO₃90888
1-Chloro-4,5-difluoro-2-methylbenzenePd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄1101681

Note: These are representative yields based on analogous systems and are intended for comparative purposes. Actual yields will depend on specific substrate and reaction optimization.

Detailed Experimental Protocols

Representative Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[16]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Concepts

Decision-Making Workflow for Reagent Selection

The selection of the optimal building block is a multi-faceted decision. The following flowchart provides a logical framework for this process.

G start Project Start: Need to synthesize a 4,5-difluoro-2-methylphenyl containing target cost Is cost a primary driver? start->cost reactivity Is high reactivity/ mild conditions critical? cost->reactivity No chloro Consider: 1-Chloro-4,5-difluoro-2-methylbenzene cost->chloro Yes stability Is reagent stability/ shelf-life a concern? reactivity->stability No iodo Consider: 1-Iodo-4,5-difluoro-2-methylbenzene reactivity->iodo Yes bromo Default Choice: This compound stability->bromo No boronic Consider: (4,5-Difluoro-2-methylphenyl)boronic acid or trifluoroborate stability->boronic Yes Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination pd0 Pd(0)L₂ pdII_aryl Ar-Pd(II)-X L₂ pd0->pdII_aryl Ar-X pdII_biaryl Ar-Pd(II)-R L₂ pdII_aryl->pdII_biaryl R-B(OH)₂ (Base) pdII_biaryl->pd0 Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

While this compound remains a robust and reliable building block, a thorough understanding of the available alternatives is crucial for the modern medicinal chemist. The choice between iodo-, bromo-, and chloro-analogs offers a direct trade-off between reactivity and cost. [5]Reversing the coupling strategy by using boronic acids or their more stable trifluoroborate salts provides additional flexibility in synthetic design. [12]The "best" alternative is context-dependent, dictated by the specific synthetic challenge, economic constraints, and the desired properties of the final compound. As catalyst technology continues to advance, particularly for the activation of more challenging C-Cl bonds, the economic advantages of chloro-aromatics will likely make them increasingly attractive for large-scale applications. [17]

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. URL
  • The role of fluorine in medicinal chemistry. SpringerLink. URL
  • Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry. URL
  • Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. URL
  • Role of Fluorine in Drug Design and Drug Action.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. URL
  • Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. URL
  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. URL
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. URL
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem. URL
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. URL
  • Organotrifluorobor
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. URL
  • A Comparative Guide to Alternative Catalysts for Cross-Coupling of 1,3-Dibromo-5-nitrobenzene. Benchchem. URL
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem. URL
  • A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem. URL
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
  • 4-Fluoro-2-methylphenylboronic acid. MedChemExpress. URL
  • Suzuki Coupling. Organic Chemistry Portal. URL
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. URL
  • How to approach choosing reaction conditions for Suzuki?. Reddit. URL
  • A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. URL
  • (4, 5-Difluoro-2-methylphenyl)boronic acid, min 97%, 1 gram. Strem. URL
  • 1-Bromo-4-fluoro-2-methylbenzene. BLD Pharm. URL
  • 1-Bromo-4-fluoro-2-methylbenzene.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem. URL
  • 4-Fluoro-2-methylphenylboronic acid. Chem-Impex. URL
  • 1-Bromo-2,4-difluoro-5-nitrobenzene. Chem-Impex. URL
  • (4,5-Difluoro-2-methylphenyl)boronic acid. Sigma-Aldrich. URL
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. URL
  • Biological Potential of FluoroBenzene Analogs. JSciMed Central. URL

Sources

A Senior Application Scientist's Guide to 1-Bromo-4,5-difluoro-2-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the intricate landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular architectures depend on the availability of versatile, functionalized building blocks. 1-Bromo-4,5-difluoro-2-methylbenzene, also known as 5-Bromo-2,4-difluorotoluene, has emerged as a reagent of significant interest. Its structure is a carefully orchestrated assembly of functional components: a bromine atom, serving as an excellent leaving group for palladium-catalyzed cross-coupling reactions; a toluene backbone, providing a common structural motif; and two vicinal fluorine atoms. These fluorine substituents are not mere spectators; they profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable precursor for creating complex molecules with tailored characteristics.[1][2]

This guide offers a critical review of the application of this compound in three cornerstone transformations of synthetic chemistry: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will move beyond simple protocols to explore the causality behind experimental choices, compare the reagent's performance against viable alternatives, and provide the detailed, self-validating methodologies required for reproducible success in the research laboratory.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in countless pharmaceutical agents.[3][4] The reaction's tolerance for a wide range of functional groups and its typically high yields make it a go-to strategy in drug discovery.

Mechanistic Rationale & Experimental Causality

The utility of this compound in this reaction hinges on the predictable reactivity of the C-Br bond. The catalytic cycle, initiated by a Pd(0) species, proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The electron-rich Pd(0) catalyst readily inserts into the C-Br bond of the substrate. The electron-withdrawing nature of the two fluorine atoms can make the aromatic ring slightly more electron-deficient, which can facilitate this initial, often rate-limiting, step.

  • Transmetalation: An organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium center, displacing the bromide. The choice of base is critical; carbonates like K₂CO₃ or phosphates are often strong enough to facilitate this step without hydrolyzing sensitive functional groups.[5]

  • Reductive Elimination: The two organic partners on the palladium(II) intermediate couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3]

The selection of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example adapted from established methodologies for analogous aryl bromides.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 5 mL), via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

G Generalized Suzuki-Miyaura Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Base, Catalyst inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring (e.g., 90-100 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp monitor->cool Upon Completion extract Dilute & Perform Aqueous Extraction cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product product purify->product Final Biaryl Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Performance Comparison: Leaving Group Alternatives

The choice of leaving group on the aromatic ring is a critical parameter that balances reactivity with cost and stability. While direct comparative data for this compound is consolidated from general principles, the expected trend follows a well-established pattern.[6]

Reagent AlternativeLeaving GroupRelative ReactivityAdvantagesDisadvantages
1-Chloro-4,5-difluoro-2-methylbenzeneClLowerLower cost, often more stable.Requires more forcing conditions (higher temp, stronger base, specialized catalysts).
This compound Br Intermediate Excellent balance of reactivity, stability, and cost. More expensive than the chloro analogue.
1-Iodo-4,5-difluoro-2-methylbenzeneIHighHigh reactivity allows for milder conditions and lower catalyst loadings.Higher cost, less stable, potential for side reactions.
4,5-Difluoro-2-methylphenyl triflateOTfVery HighOften surpasses iodides in reactivity, enabling difficult couplings.Can be less stable, typically the highest cost.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable method for forming C(sp²)-C(sp) bonds, directly installing an alkyne group onto an aromatic ring.[7] This transformation is vital for creating rigid linkers in molecular scaffolds and for synthesizing precursors to a wide variety of other functional groups and heterocyclic systems.

Mechanistic Rationale & Experimental Causality

The Sonogashira reaction uniquely employs a dual-catalyst system, involving both palladium and copper(I).[7][8]

  • Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition into the C-Br bond of this compound.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base (like triethylamine or diisopropylamine) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium to yield the final product and regenerate the Pd(0) catalyst.

The amine base is multifunctional: it acts as a base to deprotonate the alkyne, a ligand for the copper, and often as the solvent.[9] Copper-free Sonogashira protocols exist, but they often require stronger bases or specialized ligands to facilitate the direct transfer of the deprotonated alkyne to the palladium center.[10]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example adapted from established methodologies for aryl bromides.[11]

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add a degassed amine solvent, such as triethylamine (Et₃N, 5 mL), followed by the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or GC-MS analysis indicates full consumption of the starting material (typically 2-8 hours).

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle Visualization

G Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-Br(L₂) Pd0->Pd_complex Oxidative Addition (Ar-Br) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_alkyne->Product_out CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Base, H-C≡CR Cu_acetylide->Pd_complex From Cu Cycle

Caption: The interconnected palladium and copper cycles in Sonogashira coupling.

Performance Comparison: Reaction Conditions

For a substrate like this compound, the choice of conditions can be tuned based on the reactivity of the coupling partner.

Coupling PartnerTypical ConditionsRationalePotential Issues
Electron-rich AlkynesRoom temp, Et₃N, PdCl₂(PPh₃)₂/CuIHigh nucleophilicity of the alkyne allows for mild conditions.
Electron-poor Alkynes60-80 °C, stronger base (e.g., DIPA), Pd(PPh₃)₄/CuILower nucleophilicity requires more energy to drive the reaction.Potential for side reactions like Glaser coupling (alkyne homocoupling).
Sterically Hindered AlkynesHigher temps, specialized ligands (e.g., XPhos)Steric bulk can slow the transmetalation step, requiring more active catalysts.Catalyst decomposition at very high temperatures.
Copper-Free ConditionsStronger base (e.g., DBU), Pd-NHC catalystAvoids issues with copper contamination in the final product.May require higher catalyst loading or longer reaction times.[12]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction in pharmaceutical synthesis, providing a general and efficient route to form carbon-nitrogen bonds.[13] This reaction has largely replaced harsher classical methods, allowing for the coupling of aryl halides with a vast array of primary and secondary amines.[13][14]

Mechanistic Rationale & Experimental Causality

The catalytic cycle for this amination is analogous to other cross-coupling reactions but with specific considerations for the amine nucleophile.[15]

  • Oxidative Addition: A Pd(0) complex adds to the C-Br bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so reactive that it causes side reactions with other functional groups.[16]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst. This is often the rate-determining step, and its efficiency is highly dependent on the steric and electronic properties of the ligand.

Modern Buchwald-Hartwig chemistry relies on sophisticated, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands accelerate the reductive elimination step and prevent catalyst decomposition, enabling the coupling of even challenging substrates.[16]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example adapted from established methodologies for aryl bromides.[16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to an oven-dried vial: this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.

  • Heating and Monitoring: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.

Logical Relationship Visualization

G Key Component Relationships in Buchwald-Hartwig Amination Substrate Aryl Bromide (this compound) Product Aryl Amine Product Substrate->Product Provides Aryl Group Amine Amine Nucleophile (Primary or Secondary) Amine->Product Provides Amine Group Catalyst Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) Catalyst->Product Enables Cycle Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Catalyst Stabilizes & Accelerates Base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) Base->Amine Activates by Deprotonation

Caption: Interdependencies of key reagents in the Buchwald-Hartwig amination.

Performance Comparison: Base and Ligand Selection

The success of a Buchwald-Hartwig amination is highly dependent on the synergistic combination of the base and ligand, tailored to the specific substrates.

BaseLigand GenerationSuitable AminesCausality
NaOt-Bu / KOt-BuGen 2/3 (e.g., XPhos)Most primary/secondary alkyl & aryl aminesVery strong base, effective for a wide range of amines. Can be incompatible with base-sensitive functional groups (e.g., esters).
K₃PO₄ / K₂CO₃Gen 3/4 (e.g., RuPhos, BrettPhos)Aryl amines, more acidic N-H bondsMilder bases that are more tolerant of sensitive functional groups. Often require more advanced, highly active ligands to be effective.[15]
LiHMDSSpecialized ligandsAmmonia equivalents, hindered aminesCan be used when traditional bases fail, particularly for generating primary anilines from ammonia surrogates.[14]
DBUSpecialized ligands (e.g., AlPhos)Limited scope, electron-deficient aryl halidesA soluble organic base that can enable homogeneous reaction conditions, beneficial for flow chemistry applications.[12]

Conclusion

This compound stands as a highly effective and versatile building block for the synthesis of complex, fluorinated molecules. Its performance in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions is robust, offering a favorable balance between reactivity, stability, and cost when compared to its chloro and iodo analogues. The key to unlocking its full potential lies in the rational selection of reaction components: the catalyst, the ligand, the base, and the solvent, each chosen to match the specific demands of the coupling partners. By understanding the mechanistic underpinnings and causal relationships between these components, researchers can confidently deploy this reagent to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.
  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
  • Wikipedia. Sonogashira coupling.
  • Walton, I. M., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate.
  • ChemicalBook. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
  • ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
  • Benchchem. A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene.
  • Menger, R. F. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • National Institutes of Health. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents.
  • Benchchem. A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
  • National Institutes of Health. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Bromo-4,5-difluoro-2-methylbenzene. As a halogenated aromatic hydrocarbon, this compound requires stringent safety protocols to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. The following protocols are designed for researchers, scientists, and drug development professionals, blending technical accuracy with field-proven best practices.

Hazard Identification & Immediate Safety Protocols

This compound is a halogenated organic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (875664-38-3) is not widely available in the search results, data from structurally similar compounds provide a strong basis for hazard assessment. Related brominated and fluorinated aromatics are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, it must be handled as a hazardous substance.

The foundational principle of safety is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling the chemical. This document contains the most accurate and detailed information on hazards, handling, and emergency procedures.

Table 1: Key Safety & Handling Data for Halogenated Aromatic Hydrocarbons

PropertySpecification & Rationale
GHS Hazard Class Likely: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3).[2][3][4] These classifications necessitate careful handling to prevent contact and inhalation.
Compound Type Halogenated Organic Compound.[1] This dictates its segregation into a specific waste stream.
Primary Disposal Route High-temperature incineration at a licensed hazardous waste facility.[5] This method ensures complete destruction of the compound.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[6] Contact can lead to vigorous or explosive reactions. Store separately.
Spill Containment Inert, non-combustible absorbent material (e.g., vermiculite, sand). Avoids reaction with the spilled chemical.

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE plan is non-negotiable when handling halogenated aromatic compounds. The causality behind each piece of equipment is the mitigation of specific exposure routes.

  • Eye and Face Protection : Chemical safety goggles with side-shields are mandatory.[7] If there is a significant splash risk, a face shield should be worn in addition to goggles. This combination provides comprehensive protection against direct contact and vapor exposure to the eyes, which can cause serious irritation.[2][3]

  • Skin Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. A standard laboratory coat must be worn and kept fully buttoned. This prevents accidental skin contact, which is a primary route of exposure leading to irritation.[2]

  • Respiratory Protection : All handling of this compound, including transfers and waste consolidation, must be conducted within a certified chemical fume hood.[8][9] This engineering control is the most critical step in preventing the inhalation of vapors, which may cause respiratory tract irritation.[2][4]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that hinges on the principle of meticulous waste segregation.

Step 1: Waste Segregation

As a brominated and fluorinated compound, this compound is classified as halogenated organic waste .[1] It must be collected in a designated waste container separate from non-halogenated organic waste.[8][10]

  • Causality : Mixing halogenated and non-halogenated waste streams makes the entire volume of waste subject to the more stringent and costly disposal procedures required for halogenated compounds.[11] Proper segregation is therefore both a safety and a cost-control measure.

Step 2: Containerization

Collect all waste containing this compound (including rinsate from glassware) at the point of generation.

  • Container Selection : Use a designated, leak-proof hazardous waste container made from a compatible material like glass or high-density polyethylene.[12][8]

  • Container Integrity : Ensure the container has a secure, screw-top cap to prevent spills and vapor release. Keep the container closed at all times except when actively adding waste.[13]

Step 3: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling throughout the disposal chain.

  • Required Information : The waste container must be clearly labeled with the words "Hazardous Waste" .[12][8]

  • Full Chemical Name : List the full chemical name of all contents. For this specific waste, write "This compound ". Do not use abbreviations, chemical formulas, or trade names.[1][8] If other chemicals are present, they must also be listed.

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[7]

  • Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to control any potential leaks.

Step 5: Final Disposal Request

When the waste container is approximately 75% full, arrange for its disposal.[8] Do not overfill containers.

  • Procedure : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12] Follow your organization's specific procedures for waste collection requests.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material like sand or vermiculite.[12]

    • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the area immediately.[7]

    • Alert others and contact your institution's EHS department or emergency response team.[12]

    • Prevent entry into the affected area.

Disposal Workflow Visualization

The following diagram outlines the logical decision-making process for the handling and disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_ops Phase 2: Operations & Waste Generation cluster_spill Emergency Protocol cluster_disposal Phase 3: Waste Management & Disposal start Start: Obtain This compound sds Consult Manufacturer's SDS start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Work in Chemical Fume Hood ppe->hood experiment Perform Experimental Work hood->experiment waste_gen Generate Waste (Pure compound, solutions, rinsate) experiment->waste_gen spill_check Spill Occurs? waste_gen->spill_check segregate Segregate as HALOGENATED ORGANIC WASTE spill_response Initiate Spill Response: 1. Alert Personnel 2. Evacuate (if large) 3. Contain with Absorbent spill_check->spill_response Yes spill_check->segregate No spill_cleanup Collect Contaminated Material as Hazardous Waste spill_response->spill_cleanup spill_cleanup->segregate container Use Designated, Compatible, Leak-Proof Container segregate->container labeling Label: 'Hazardous Waste' + Full Chemical Name container->labeling store Store in Satellite Accumulation Area labeling->store request Request EHS Pickup (when <75% full) store->request end End: Compliant Disposal request->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a cornerstone of a safe and ethical research environment. By adhering to the principles of hazard awareness, correct PPE usage, meticulous segregation of halogenated waste, and proper containerization and labeling, laboratory professionals can effectively neutralize risks. These protocols ensure the protection of personnel, uphold regulatory compliance, and demonstrate a commitment to environmental stewardship.

References

  • Proper Disposal of 1-Bromo-4-(trifluoromethyl)benzene-d4: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748. (n.d.). PubChem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • What is bromine and what are the safe disposal and recycling methods? (n.d.). Ideal Response.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Morf, L. S., Tremp, J., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
  • Bromine Safety Sheet. (n.d.). Washington State University.
  • Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene. (2017, September 25). U.S. Environmental Protection Agency.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • 1-Bromo-4-fluoro-2-methylbenzene. (n.d.). Pharmaffiliates.
  • 1-BROMO-4-FLUORO-2-METHYLBENZENE | CAS 452-63-1. (n.d.). Matrix Fine Chemicals.
  • Labeling Halogenated Hydrocarbon Solvent Containers. (n.d.). American Society for Testing and Materials.
  • 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542. (n.d.). PubChem.
  • Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons. (1962, November 30). Regulations.gov.

Sources

Navigating the Safe Handling of 1-Bromo-4,5-difluoro-2-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for the handling of 1-Bromo-4,5-difluoro-2-methylbenzene (CAS No. 875664-38-3), a halogenated aromatic compound. By understanding the inherent hazards and adhering to the procedural guidance outlined below, you can mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.Prevents skin contact, which can lead to irritation. Proper glove removal technique is essential to avoid cross-contamination.
Body Protection A flame-retardant and chemical-resistant laboratory coat. A complete suit may be necessary for large quantities or in case of a significant spill.[3]Protects underlying clothing and skin from splashes and spills.
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator is required.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][2]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_receipt Inspect Container Upon Receipt prep_hood->handle_receipt handle_transport Use Secondary Containment for Transport handle_receipt->handle_transport handle_use Work Within Fume Hood handle_transport->handle_use handle_storage Store in a Cool, Dry, Well-Ventilated Area handle_use->handle_storage disp_waste Segregate as Halogenated Organic Waste handle_use->disp_waste disp_label Label Waste Container Clearly disp_waste->disp_label disp_request Submit Waste Collection Request disp_label->disp_request

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before beginning work, review the Safety Data Sheet (SDS).

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Upon receipt, inspect the container for any damage or leaks.

    • When transporting the chemical within the laboratory, use a secondary container to prevent spills.

    • All manipulations, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation of vapors.[4]

    • Avoid contact with skin and eyes.[3]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Containers should be clearly labeled and stored in an upright position.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • Prevent the spill from entering drains or waterways.

First Aid Measures:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: As a brominated organic compound, this chemical must be disposed of as halogenated organic waste .[4] It should be collected in a designated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations.

  • Disposal Procedure:

    • Collect all waste containing this compound in a compatible, sealed container.

    • Do not mix with other waste streams, particularly non-halogenated solvents, to avoid complex and costly disposal procedures.[4]

    • Once the waste container is approximately 75% full, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal service.[4]

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • SD Fine-Chem.
  • Aaron Chemistry GmbH.
  • PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748.
  • ChemBK. CAS: 875664-38-3. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4,5-difluoro-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4,5-difluoro-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.